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(S)-2,3-Diaminopropanoic acid dihydrochloride Documentation Hub

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  • Product: (S)-2,3-Diaminopropanoic acid dihydrochloride
  • CAS: 19777-68-5

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2,3-Diaminopropanoic Acid Dihydrochloride

Chemical Class: Non-Proteinogenic Amino Acids | CAS (2HCl): 1482-97-9 | Abbreviation: L-Dap Executive Summary (S)-2,3-Diaminopropanoic acid (L-Dap) represents a critical structural scaffold in peptidomimetic drug design....

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Non-Proteinogenic Amino Acids | CAS (2HCl): 1482-97-9 | Abbreviation: L-Dap

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-Dap) represents a critical structural scaffold in peptidomimetic drug design. As the lowest homolog of the lysine-ornithine series, it offers a unique, shortened side-chain architecture (


) that imposes distinct conformational constraints unavailable in canonical amino acids.

This guide details the physicochemical properties, synthetic production via Hofmann rearrangement, and application strategies of L-Dap·2HCl in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of orthogonal protection and highlights its biological relevance as a precursor to the neurotoxin


-ODAP.

Physicochemical Characterization

The dihydrochloride salt form (L-Dap·2HCl) is the preferred reagent for storage and synthesis due to its enhanced stability against oxidation and improved water solubility compared to the free zwitterion.

Structural & Electronic Profile

L-Dap is characterized by the proximity of two amino groups. The vicinal diamine motif creates a unique electronic environment where the protonation state of the


-amine significantly influences the 

-amine and carboxyl pKa.

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
Formula

Dihydrochloride salt
MW 177.03 g/mol Free base MW: 104.11
Solubility

in

Highly hydrophilic
pKa (

-COOH)
~1.3Acidic due to inductive effect of

pKa (

-NH

)
~6.7Depressed relative to Ala (~9.7)
pKa (

-NH

)
~9.5Primary basic site
Hygroscopicity HighRequires desiccation
The "Short-Chain" Effect

In peptide engineering, L-Dap serves as a "molecular ruler." By substituting Lysine (4-carbon linker) or Ornithine (3-carbon linker) with Dap (1-carbon linker), researchers can probe the spatial requirements of receptor binding pockets. The proximity of the side-chain amine to the peptide backbone also restricts rotational freedom, often stabilizing


-turn secondary structures when cyclized.

Synthetic Methodology: Production from L-Asparagine

While enzymatic routes exist, the most robust laboratory-scale synthesis relies on the Hofmann Rearrangement of L-Asparagine. This pathway is preferred because it proceeds with retention of configuration , preserving the crucial (S)-stereocenter.

Reaction Mechanism

The transformation converts the side-chain primary amide of Asparagine into a primary amine, effectively excising the carbonyl carbon.

Figure 1: Hofmann Rearrangement Workflow

HofmannRearrangement Asn L-Asparagine (Starting Material) Reagent Oxidant Addition (Iodobenzene diacetate or NaOBr) Asn->Reagent Activation Intermediate Isocyanate Intermediate Reagent->Intermediate Rearrangement Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis -CO2 Product L-Dap (Free Base) Hydrolysis->Product SaltFormation HCl Treatment (Crystallization) Product->SaltFormation Final L-Dap . 2HCl (Final Product) SaltFormation->Final

Caption: Logical flow of converting L-Asparagine to L-Dap·2HCl via Hofmann rearrangement, ensuring stereochemical retention.

Experimental Protocol: IBD-Mediated Synthesis

Note: This protocol uses Iodobenzene Diacetate (IBD), a hypervalent iodine reagent, which is milder than traditional bromine/base methods.

  • Preparation: Suspend L-Asparagine (10 mmol) in a mixture of Ethyl Acetate/Acetonitrile/Water (2:2:1).

  • Oxidation: Add Iodobenzene diacetate (IBD) (11 mmol) at 0°C. Stir for 30 minutes, then allow to warm to room temperature (approx. 4 hours).

  • Workup: The rearrangement releases

    
    . Concentrate the solution in vacuo to remove organic solvents.
    
  • Salt Formation: Redissolve the residue in 2M HCl. Wash with diethyl ether to remove iodobenzene byproducts.

  • Isolation: Lyophilize the aqueous layer to obtain crude L-Dap·2HCl. Recrystallize from Ethanol/Water for high purity.

Applications in Peptidomimetics & SPPS

L-Dap is a versatile handle in Solid-Phase Peptide Synthesis (SPPS). However, its two amino groups require Orthogonal Protection to prevent branching or polymerization.

Orthogonal Protection Strategies

To utilize L-Dap effectively, the


-amine is typically Fmoc-protected (base labile), while the 

-amine requires a protecting group stable to piperidine but removable under specific conditions.

Table 2: Common Protected Derivatives

Derivative

-Protecting Group
Cleavage ConditionApplication
Fmoc-Dap(Boc)-OH Boc (tert-butyloxycarbonyl)TFA (Acid)Standard synthesis; amine exposed after final cleavage.
Fmoc-Dap(Alloc)-OH Alloc (Allyloxycarbonyl)

On-resin modification. Allows selective deprotection of side chain for labeling or cyclization without cleaving peptide from resin.
Fmoc-Dap(Dde)-OH DdeHydrazineOrthogonal to both Fmoc and Boc; useful for complex branching.
Workflow: On-Resin Cyclization (Lactam Bridge)

L-Dap is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form side-chain-to-side-chain lactam bridges.

Figure 2: SPPS Cyclization Strategy

SPPS_Cyclization Step1 Resin Loading Coupling Fmoc-Dap(Alloc)-OH Step2 Chain Elongation (Standard Fmoc SPPS) Step1->Step2 Step3 Coupling Fmoc-Asp(OAll)-OH (Partner Residue) Step2->Step3 Step4 Selective Deprotection (Pd(PPh3)4 / PhSiH3) Step3->Step4 Removes Alloc & Allyl ester Step5 Cyclization (PyBOP / DIEA) Step4->Step5 Forms Amide Bond Step6 Final Cleavage (TFA / Scavengers) Step5->Step6 Releases Cyclic Peptide

Caption: Workflow for creating a constrained lactam bridge using L-Dap and Asp with Allyl-based orthogonal protection.

Biological Relevance & Toxicology

The Neurotoxicity Link (ODAP)

Researchers handling L-Dap must be aware of its metabolic relationship to


-N-oxalyl-L- 

-diaminopropionic acid (

-ODAP)
.
  • Mechanism: In Lathyrus sativus (Grass pea), L-Dap is oxalylated at the

    
    -amine.
    
  • Impact:

    
    -ODAP is a potent AMPA receptor agonist, causing excitotoxicity leading to neurolathyrism (motor neuron degeneration).
    
  • Safety Note: While L-Dap itself is not the direct toxin, it is the immediate metabolic precursor. In biological assays, avoid conditions that mimic oxalylation if toxicity is not the desired endpoint.

Antibiotic Biosynthesis

L-Dap moieties are found in the backbone of tuberactinomycin antibiotics (e.g., Viomycin , Capreomycin ). These drugs target the ribosome. The Dap residue is crucial for the specific RNA binding conformation of these macrocycles.

Handling & Safety Protocols

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Absorption of water leads to hydrolysis and precise weighing errors.

  • Storage: Store at -20°C in a tightly sealed container with desiccant.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Winitz, M., et al. (1956). Studies on Coordination Compounds. XII. The Synthesis of L-2,3-Diaminopropionic Acid. Journal of the American Chemical Society.

  • Zhang, W., & Pei, D. (2001). Methodology for the Synthesis of Cyclic Peptides Containing L-2,3-Diaminopropionic Acid. Tetrahedron Letters.

  • Rao, S. L. N., et al. (1964).

    
    -N-Oxalyl-L- 
    
    
    
    -diaminopropionic acid: A Neurotoxin from the Seeds of Lathyrus sativus. Biochemistry.
  • PubChem Compound Summary. (2024). CID 9838579: 2,3-Diaminopropionic acid. National Center for Biotechnology Information.

  • Merck/Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2,3-Diaminopropionic acid hydrochloride.

Exploratory

(S)-2,3-Diaminopropanoic acid dihydrochloride chemical structure and stereochemistry

Structural Analysis, Synthetic Utility, and Stereochemical Validation Executive Summary (S)-2,3-Diaminopropanoic acid dihydrochloride (L-Dap·2HCl) is a non-proteinogenic amino acid of significant interest in peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Utility, and Stereochemical Validation

Executive Summary

(S)-2,3-Diaminopropanoic acid dihydrochloride (L-Dap·2HCl) is a non-proteinogenic amino acid of significant interest in peptidomimetic drug design and antibiotic biosynthesis. Structurally analogous to lysine but with a shortened side chain, L-Dap serves as a critical scaffold for introducing basicity and conformational constraints into peptide backbones. This guide provides a rigorous technical analysis of its stereochemistry, a validated synthetic protocol via the Hofmann rearrangement, and analytical methods for ensuring enantiomeric purity.

Chemical Identity & Stereochemical Architecture

The core molecule, (S)-2,3-diaminopropanoic acid, consists of a propanoic acid backbone functionalized with amino groups at the C2 (


) and C3 (

) positions. In its stable commercial form, it exists as the dihydrochloride salt.
Stereochemical Assignment (Cahn-Ingold-Prelog)

The chirality of the molecule resides at the C2 (


) carbon. To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules:
  • 
     (Priority 1):  Nitrogen (atomic number 7) has the highest atomic number attached to the chiral center.
    
  • 
     (Priority 2):  The carboxyl carbon is bonded to oxygen (phantom expansion: O, O, O), which outranks the carbon of the side chain.
    
  • 
     (Priority 3):  The 
    
    
    
    -carbon is bonded to (N, H, H). Nitrogen beats the Hydrogen atoms on the implicit C4.
  • 
     (Priority 4):  Lowest priority.
    

Configuration: With Hydrogen pointing away (into the page), the sequence


 traces a counter-clockwise  path, defining the (S)  configuration. This corresponds to the L-  stereodescriptor in Fisher nomenclature.
2D Structural Logic & Connectivity

The following diagram illustrates the connectivity and stereochemical flow of the molecule.

ChemicalStructure cluster_salt Counterions Center C2 (Chiral Center) (S)-Configuration Amine_Alpha α-Amine (-NH3+) Center->Amine_Alpha Priority 1 Carboxyl Carboxyl (-COOH) Center->Carboxyl Priority 2 SideChain Side Chain (C3) (-CH2-NH3+) Center->SideChain Priority 3 Hydrogen Hydrogen (H) Center->Hydrogen Priority 4 (Dash) Cl1 Cl- Cl2 Cl-

Figure 1: Stereochemical connectivity of (S)-2,3-Diaminopropanoic acid. The (S) configuration is determined by the counter-clockwise progression of priorities 1-3.

Physicochemical Properties

Accurate physicochemical data is essential for formulation and handling. The dihydrochloride salt is highly polar and water-soluble.

PropertyValueNotes
IUPAC Name (2S)-2,3-diaminopropanoic acid dihydrochloride
CAS Number 1482-97-9Specific to (S)-2HCl form
Molecular Formula

Molecular Weight 177.03 g/mol Free base: 104.11 g/mol
Solubility > 50 mg/mL in

Insoluble in non-polar organics
pKa Values



Estimated.

-amine is more acidic due to proximity to carboxyl.
Appearance White to off-white crystalline powderHygroscopic
Synthetic Routes & Stereocontrol

The most robust route to (S)-2,3-diaminopropanoic acid is the Hofmann Rearrangement of L-Asparagine . This pathway is preferred over Strecker synthesis or alkylation because it proceeds with retention of configuration , converting the inexpensive, naturally occurring chiral pool material (L-Asparagine) directly into the target.

Mechanistic Causality

The Hofmann rearrangement converts a primary amide to a primary amine with the loss of one carbonyl carbon.

  • Retention of Chirality: The migration of the alkyl group from the carbonyl carbon to the nitrogen occurs intramolecularly. The chiral center at C2 is not involved in bond breaking, preserving the (S)-geometry.

  • Choice of Reagents: Sodium hypobromite (NaOBr) is generated in situ. Control of temperature is critical to prevent side reactions (e.g., hydrolysis of the nitrile intermediate if conditions vary).

Experimental Protocol: Hofmann Rearrangement

Reagents:

  • L-Asparagine monohydrate (15.0 g, 0.1 mol)

  • Sodium Hydroxide (NaOH)

  • Bromine (

    
    )
    
  • Hydrochloric Acid (HCl, 6N)

Workflow:

  • Preparation of Hypobromite: In a three-neck flask, dissolve NaOH (16 g) in water (100 mL). Cool to 0°C. Add Bromine (16 g, 5.2 mL) dropwise with vigorous stirring. Safety Note: Perform in a fume hood; Bromine is toxic and corrosive.

  • Amide Activation: Add L-Asparagine to the cold hypobromite solution. The solution will turn yellow/orange. Stir at 0°C for 15 minutes.

  • Rearrangement: Heat the reaction mixture rapidly to 85-90°C using a water bath. Maintain this temperature for 30 minutes. The color will fade as the rearrangement to the isocyanate and subsequent hydrolysis occurs.

  • Isolation: Cool the mixture to room temperature. Acidify to pH 1 with 6N HCl.

  • Crystallization: Evaporate the solvent under reduced pressure to dryness. Extract the residue with hot ethanol (to remove NaCl). The product, L-Dap·2HCl, precipitates upon cooling or addition of diethyl ether.

SynthesisWorkflow cluster_mechanism Key Mechanistic Feature Start L-Asparagine (S-Configuration) Step1 Bromination (NaOBr, 0°C) Start->Step1 Inter1 N-Bromoamide Intermediate Step1->Inter1 Step2 Rearrangement (Heat, 85°C) Inter1->Step2 Inter2 Isocyanate Intermediate (Retention of Config) Step2->Inter2 Step3 Hydrolysis & Acidification (HCl) Inter2->Step3 End (S)-2,3-Diaminopropanoic acid Dihydrochloride Step3->End Mechanism Intramolecular Migration Preserves Stereocenter

Figure 2: Synthetic pathway via Hofmann rearrangement. The intramolecular migration ensures the (S) stereocenter remains intact.

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. For L-Dap, distinguishing the (S) enantiomer from the (R) enantiomer is critical.

Method A: Specific Optical Rotation

A quick purity check.

  • Standard:

    
     (c=1, 1N HCl).
    
  • Note: The rotation is pH-dependent. Ensure the sample is fully protonated in 1N HCl.

Method B: Marfey’s Analysis (HPLC)

For high-sensitivity enantiomeric excess (ee) determination, derivatization with Marfey’s Reagent (FDAA) is the gold standard.

  • Derivatization: React 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M

    
    . Heat at 40°C for 1 hour.
    
  • Quench: Stop reaction with 20 µL of 2M HCl.

  • Analysis: Inject onto a C18 Reversed-Phase HPLC column.

  • Logic: FDAA is a chiral derivatizing agent. It forms diastereomers with L-Dap and D-Dap. These diastereomers have different physical properties and separate easily on a standard achiral C18 column. L-Dap-FDAA typically elutes before D-Dap-FDAA.

Applications in Drug Discovery

(S)-2,3-Diaminopropanoic acid is a versatile building block.

  • Peptidomimetics: Used to replace Lysine. The shorter side chain (one methylene group vs. four in Lysine) lowers the entropic cost of binding and can increase selectivity for specific receptors.

  • Antibiotics: It is a biosynthetic precursor to the tuberactinomycin family of antibiotics (e.g., Viomycin, Capreomycin), which are used to treat multidrug-resistant tuberculosis.

  • Click Chemistry: The

    
    -amine can be selectively protected (e.g., as Fmoc-Dap(Alloc)-OH) allowing for orthogonal functionalization or "stapling" of peptides.
    

Applications Dap (S)-Dap Peptides Peptidomimetics (Lysine Analog) Dap->Peptides Conformational Constraint Antibiotics Antibiotic Biosynthesis (Viomycin/Capreomycin) Dap->Antibiotics Precursor Click Bio-orthogonal Labeling Dap->Click Side-chain Functionalization

Figure 3: Key application areas for (S)-2,3-Diaminopropanoic acid in pharmaceutical science.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 439226, 2,3-Diaminopropionic acid. Retrieved from [Link]

  • Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of isomeric viomycidine and its derivatives. Bulletin of the Chemical Society of Japan.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. (Standard protocol for Marfey's analysis cited in Section 4).
Foundational

(S)-2,3-Diaminopropanoic acid dihydrochloride CAS number and synonyms

Structural Analysis, Synthesis, and Biopharmaceutical Applications Executive Summary (S)-2,3-Diaminopropanoic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical structural motif in peptide engineeri...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Biopharmaceutical Applications

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical structural motif in peptide engineering and antibiotic biosynthesis. As a lower homolog of lysine and ornithine, its unique side-chain geometry and pKa characteristics make it an invaluable tool for probing secondary structures and designing pH-responsive drug delivery systems. This guide provides a comprehensive technical analysis of the dihydrochloride salt form, focusing on its rigorous identification, synthetic production via Curtius rearrangement, and application in solid-phase peptide synthesis (SPPS).

Identity & Physicochemical Profile[1][2][3][4]

The dihydrochloride salt form ((S)-Dap[1][2]·2HCl) is preferred in research and industrial applications due to its enhanced stability against oxidation compared to the free base. However, confusion often arises regarding its CAS registry numbers due to the existence of both mono- and dihydrochloride forms.

Critical Distinction: Researchers must distinguish between the monohydrochloride (often labeled generally as hydrochloride) and the dihydrochloride . The dihydrochloride is the fully protonated species, ensuring stoichiometric precision in quantitative reactions.

Table 1: Chemical Identity and Properties
PropertySpecification
Systematic Name (2S)-2,3-Diaminopropanoic acid dihydrochloride
Common Synonyms L-Dap·2HCl; 3-Amino-L-alanine dihydrochloride; L-2,3-Diaminopropionic acid 2HCl
CAS Number (Dihydrochloride) 125767-61-5
CAS Number (Monohydrochloride) 1482-97-9
CAS Number (Free Base) 4033-39-0
Molecular Formula C₃H₈N₂O₂[3][1] · 2HCl
Molecular Weight 177.03 g/mol
pKa Values (Free Acid)

-NH₂: ~6.7
Solubility Highly soluble in water (>50 mg/mL); Insoluble in EtOH, Et₂O
Appearance White to off-white hygroscopic crystalline powder

Technical Insight: The


-amino group of Dap exhibits a significantly lower pKa (~6.3) when incorporated into peptide chains compared to Lysine (~10.5). This property is exploited in the design of pH-sensitive lipoplexes that facilitate endosomal escape during gene delivery [1].
Synthetic Routes & Production

While historical methods utilized the Hofmann degradation of L-Asparagine, modern laboratory and industrial synthesis favors the Curtius Rearrangement starting from aspartic acid derivatives. This route offers superior enantiomeric retention and avoids the difficult purification steps associated with hypobromite reagents.

Protocol: Curtius Rearrangement from N-Protected Aspartic Acid

Objective: Synthesis of orthogonally protected L-Dap from Boc-Asp(OBn)-OH.

Reagents:

  • Starting Material:

    
    -Boc-L-aspartic acid 
    
    
    
    -benzyl ester
  • Activator: Ethyl chloroformate or Isobutyl chloroformate

  • Azide Source: Sodium azide (

    
    )[4]
    
  • Trapping Agent: Benzyl alcohol (BnOH) or tert-Butanol depending on desired protection.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve Boc-Asp(OBn)-OH in dry THF at -15°C. Add N-methylmorpholine (NMM) followed by isobutyl chloroformate. Stir for 15 minutes to generate the mixed anhydride.

  • Acyl Azide Generation: Add an aqueous solution of

    
     dropwise while maintaining the temperature below 0°C. The acyl azide forms rapidly.
    
  • Rearrangement (The Critical Step): Extract the acyl azide into toluene. Heat the solution to 70°C. The evolution of

    
     gas indicates the formation of the isocyanate intermediate (
    
    
    
    ).
  • Nucleophilic Trapping: Once

    
     evolution ceases, add the desired alcohol (e.g., Benzyl alcohol) and reflux to form the urethane-protected amine.
    
  • Deprotection (Final Salt Formation): For the dihydrochloride salt, subject the protected intermediate to catalytic hydrogenation (

    
    , Pd/C) followed by treatment with 4M HCl in dioxane.
    

SynthesisWorkflow Asp N-Boc-L-Aspartic Acid (Starting Material) Anhydride Mixed Anhydride Intermediate Asp->Anhydride 1. Isobutyl chloroformate 2. NMM, -15°C Azide Acyl Azide (R-CON3) Anhydride->Azide NaN3 (aq) Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (70°C) -N2 (Curtius Rearrangement) ProtectedDap Protected L-Dap (Urethane) Isocyanate->ProtectedDap BnOH or t-BuOH (Nucleophilic Trap) FinalProduct (S)-2,3-Diaminopropanoic acid Dihydrochloride ProtectedDap->FinalProduct 1. H2/Pd-C 2. HCl/Dioxane

Figure 1: Synthetic pathway via Curtius Rearrangement, highlighting the critical isocyanate intermediate.

Biological Significance & Applications[8][9][10]

(S)-Dap is a versatile building block in drug discovery, particularly in the fields of peptidomimetics and neuropharmacology.

A. Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Dap is used to introduce "staples" (lactam bridges) between side chains to stabilize


-helical conformations. The orthogonal protection of the 

and

amines is crucial.
  • Standard Derivative: Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Mtt)-OH.

  • Mechanism: The

    
    -amine can be selectively deprotected on-resin to react with a Glutamic acid side chain, forming a covalent amide bond that constrains the peptide backbone.
    
B. Neurobiology (NMDA/AMPA Receptors)

L-Dap acts as a non-proteinogenic analogue of glutamate. It functions as a weak agonist at the glycine co-agonist site of the NMDA receptor and has shown activity at AMPA receptors [2]. Its ability to modulate excitatory neurotransmission makes it a probe for mapping receptor subunit composition.

C. pH-Responsive Gene Delivery

Peptides containing Dap residues exhibit a "proton sponge" effect. At physiological pH (7.4), the


-amine is largely uncharged. Upon entering the acidic environment of the endosome (pH 5.0-6.0), the amine becomes protonated, triggering membrane disruption and endosomal escape.

BioApplication DapPeptide Dap-Peptide (pH 7.4) Endosome Endosomal Entry (pH < 6.0) DapPeptide->Endosome Cellular Uptake Protonation Beta-Amine Protonation Endosome->Protonation Acidification Escape Membrane Disruption Protonation->Escape Charge Repulsion Delivery Cytosolic Payload Release Escape->Delivery Therapeutic Effect

Figure 2: Mechanism of Dap-mediated endosomal escape in gene delivery vectors.

Handling, Stability & Quality Control

Storage Protocols:

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature: Store at -20°C for long-term stability.

  • Shelf Life: 24 months if seal remains unbroken.

Analytical Verification:

  • HPLC: Use a C18 column with ion-pairing agents (e.g., heptanesulfonic acid) due to the high polarity of the molecule. Standard reverse-phase conditions often result in elution at the void volume.

  • NMR:

    
    H-NMR in 
    
    
    
    should show distinct multiplets for the
    
    
    -proton (~4.0 ppm) and
    
    
    -protons (~3.4 ppm).
References
  • Lan, Y., et al. (2010). "Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors." ChemBioChem, 11(9), 1266-1272. Link

  • Zhang, Y., et al. (2015).[5] "Visualization of NMDA receptor–dependent AMPA receptor synaptic plasticity in vivo." Nature Neuroscience, 18, 402–407. Link

  • Englund, E. A., et al. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215. Link

  • Roviello, G. N., et al. (2014). "Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides." Amino Acids, 46, 2539–2546. Link

Sources

Exploratory

(S)-2,3-Diaminopropanoic acid dihydrochloride molecular weight and formula

Structural Properties, Synthetic Utility, and Handling Protocols Executive Summary (S)-2,3-Diaminopropanoic acid (L-DAP) dihydrochloride is a critical non-proteinogenic amino acid used extensively in peptidomimetics and...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthetic Utility, and Handling Protocols

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-DAP) dihydrochloride is a critical non-proteinogenic amino acid used extensively in peptidomimetics and drug discovery. Structurally, it represents a "nitrogen-scan" analog of Serine and Cysteine, where the side-chain hydroxyl or thiol is replaced by a primary amine. This modification significantly alters the pKa profile and hydrogen-bonding potential of the residue, making it a vital tool for probing active site interactions and constructing constrained peptide scaffolds.

This guide details the physicochemical identity of the dihydrochloride salt, outlines its critical role in orthogonal protection strategies, and provides a validated workflow for its manipulation in solid-phase synthesis.

Physicochemical Identity & Core Specifications

The dihydrochloride salt form is preferred in reagent handling due to its enhanced stability compared to the free base, which is prone to air oxidation and intermolecular condensation.

Molecular Data Table
PropertySpecificationNotes
IUPAC Name (2S)-2,3-diaminopropanoic acid dihydrochlorideAlso known as L-2,3-Diaminopropionic acid
Chemical Formula C₃H₁₀Cl₂N₂O₂ Formally: C₃H₈N₂O₂ · 2HCl
Molecular Weight 177.03 g/mol Free base: 104.11 g/mol ; 2HCl contribution: 72.92 g/mol
CAS Number 1482-97-9Specific to the (S)-dihydrochloride salt
Solubility High in H₂O (>50 mg/mL)Insoluble in non-polar organics (Et₂O, Hexanes)
pKa Values

-COOH: ~1.3

-NH₃⁺: ~6.7

-NH₃⁺: ~9.5
The

-amine is significantly less basic than the

-amine
Appearance White to off-white crystalline powderHygroscopic; store under desiccant
Structural Homology Analysis

To understand the utility of DAP, one must view it in context with its proteinogenic analogs. The substitution of the side chain heteroatom dictates the chemical reactivity and ligation potential.

StructuralHomology cluster_0 Proteinogenic Analogs Ser L-Serine (Sidechain: -OH) DAP (S)-DAP (Sidechain: -NH2) Ser->DAP Bio-isostere (H-bond donor) Cys L-Cysteine (Sidechain: -SH) Cys->DAP Nucleophilic Substitution Utility Synthetic Utility: 1. Native Chemical Ligation (Thioester mimic) 2. Orthogonal Protection Sites 3. Cationic charge at physiological pH DAP->Utility

Figure 1: Structural relationship between Serine, Cysteine, and Diaminopropanoic acid, highlighting the functional shift from H-bond acceptor/donor to cationic center.

Synthetic Challenges & Orthogonal Protection

The primary challenge in utilizing (S)-DAP·2HCl in synthesis is the presence of two nucleophilic amino groups with distinct pKa values. For controlled peptide synthesis (SPPS), we must differentiate the


-amine (backbone) from the 

-amine (side chain).

The "Copper Complex" Strategy: A robust method for differentiating these amines relies on the formation of a copper(II) chelate. The Cu(II) ion preferentially complexes the


-amino and 

-carboxyl groups, leaving the distal

-amine exposed for protection.
Validated Protocol: Synthesis of Fmoc-Dap(Boc)-OH

Target: To convert raw (S)-DAP·2HCl into a building block suitable for Fmoc-SPPS.

Reagents:

  • (S)-DAP·2HCl

  • Basic Copper Carbonate (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • 8-Hydroxyquinoline (for decomplexation) or EDTA

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

Step-by-Step Methodology:

  • Copper Chelation:

    • Dissolve (S)-DAP·2HCl (10 mmol) in water (50 mL).

    • Add Basic Copper Carbonate (6 mmol) and reflux for 30 minutes. The solution will turn deep blue, indicating the formation of the

      
      -amino/carboxyl copper complex.
      
    • Mechanism: The 5-membered chelate ring shields the

      
      -amine.
      
  • 
    -N-Protection: 
    
    • Cool the solution to room temperature. Add Dioxane (50 mL) and

      
       (25 mmol).
      
    • Add

      
       (12 mmol) dropwise. Stir for 12 hours.
      
    • Result: Only the exposed

      
      -amine reacts with the Boc anhydride.
      
  • Decomplexation:

    • Treat the solution with 8-hydroxyquinoline or EDTA to strip the copper ion.

    • Filter the copper precipitate. The filtrate now contains H-Dap(Boc)-OH (free

      
      -amine).
      
  • 
    -N-Protection: 
    
    • Adjust pH to 8.5 using

      
      .
      
    • Add Fmoc-OSu (11 mmol) dissolved in acetone/dioxane.

    • Acidify and extract to yield Fmoc-Dap(Boc)-OH .

ProtectionWorkflow Start (S)-DAP·2HCl (Raw Material) Chelation Cu(II) Complexation (Shields Alpha-Amine) Start->Chelation Reflux in H2O BetaProt Beta-Amine Protection (Boc2O / Z-Cl / Alloc-Cl) Chelation->BetaProt Selective Reaction Decomplex Copper Removal (EDTA or H2S) BetaProt->Decomplex Release Alpha-Amine AlphaProt Alpha-Amine Protection (Fmoc-OSu) Decomplex->AlphaProt Standard Schotten-Baumann Final Fmoc-Dap(Boc)-OH (Ready for SPPS) AlphaProt->Final

Figure 2: Chelation-based workflow for orthogonal protection of Diaminopropanoic acid.

Biological Context & Safety
Neurotoxicity Awareness

While DAP is a useful synthetic tool, researchers must be aware of its biological activity.

  • ODAP Precursor: DAP is the direct metabolic precursor to

    
    -N-oxalyl-L- 
    
    
    
    -diaminopropionic acid (
    
    
    -ODAP), the neurotoxin responsible for neurolathyrism (a motor neuron disease).
  • Handling Precaution: In powder form, (S)-DAP·2HCl is a skin and eye irritant. However, unlike its oxalyl-derivative, the simple salt form is not a potent neurotoxin upon contact. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of hydrochloride dust.

Antibiotic Biosynthesis

DAP moieties are found in the peptide backbones of tuberactinomycin antibiotics, such as Capreomycin and Viomycin . These drugs inhibit bacterial protein synthesis and are used in the treatment of multidrug-resistant tuberculosis. Understanding the chemistry of DAP is essential for the semi-synthesis of next-generation derivatives of these antibiotics.

Storage and Stability
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture will cause the powder to clump and deliquesce, making precise weighing difficult and potentially hydrolyzing sensitive ester derivatives if present.

  • Recommendation: Store at +2°C to +8°C in a tightly sealed container within a desiccator.

  • Re-testing: Re-verify proton NMR in

    
     if the container has been left open; look for shifts in the 
    
    
    
    -proton signals indicating salt dissociation or degradation.
References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102004245, L-2,3-Diaminopropionic acid dihydrochloride. Retrieved from [Link]

  • Winitz, M., et al. (1956). Studies on Coordination Compounds. XIII. Preparation of D- and L-2,3-Diaminopropionic Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Andruszkiewicz, R., & Silverman, R. B. (1990). A convenient synthesis of (S)- and (R)-2,3-diaminopropionic acid. Synthesis. (Methodology for optical resolution and protection).
  • Rao, S. L. N., et al. (1964). The isolation and characterization of β-N-oxalyl-L-α,β-diaminopropionic acid: A neurotoxin from the seeds of Lathyrus sativus. Biochemistry. Retrieved from [Link]

Foundational

Technical Guide: Spectral Characterization of (S)-2,3-Diaminopropanoic Acid Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the spectral characteristics of (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl), a non-proteinogenic amino acid critical in peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl), a non-proteinogenic amino acid critical in peptide synthesis and metabolic research. We detail the theoretical and experimental parameters for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). This document serves as a reference for verifying chemical identity, assessing enantiomeric purity, and troubleshooting synthesis workflows.

Chemical Identity & Properties

Before interpreting spectral data, it is essential to establish the physicochemical baseline of the analyte. (S)-2,3-Diaminopropanoic acid is a structural analog of serine (where the hydroxyl group is replaced by an amine) and a lower homolog of lysine.

ParameterData
IUPAC Name (2S)-2,3-diaminopropanoic acid dihydrochloride
Common Synonyms L-2,3-Diaminopropionic acid dihydrochloride; 3-Amino-L-alanine dihydrochloride
CAS Number 1482-97-9 (General/Mono); 6018-54-8 (Dihydrochloride - verify specific batch)
Molecular Formula C3H8N2O2 · 2HCl
Molecular Weight 177.03 g/mol (Salt); 104.11 g/mol (Free Base)
Solubility Highly soluble in water (

mg/mL); Insoluble in non-polar organic solvents.
pKa Values

-COOH: ~1.3;

-NH

: ~6.7;

-NH

: ~9.5 (approximate for free base)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. For the dihydrochloride salt, D


O is the solvent of choice. Note that in D

O, the acidic protons (-COOH, -NH

) exchange rapidly and are typically not observed as discrete peaks; instead, they contribute to the residual solvent peak (HDO).
H NMR (Proton) Analysis

Solvent: Deuterium Oxide (D


O)
Internal Standard:  TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS.

The molecule possesses a rigid chiral center at C2, making the C3 protons diastereotopic. However, due to rapid rotation and similar electronic environments, they often appear as a doublet or a higher-order multiplet depending on the resolution.

PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-C2 Methine (

-CH)
4.20 – 4.40Triplet (t) or dd1HDeshielded by adjacent -NH

and -COOH.
H-C3 Methylene (

-CH

)
3.40 – 3.60Doublet (d) or m2HDeshielded by -NH

; coupled to H-C2.
Exchangeable -NH

, -COOH
~4.79Singlet (Broad)-Merged with HDO solvent peak.

Technical Insight: The chemical shift is highly pH-dependent. As a dihydrochloride salt, the solution in D


O will be acidic (pH < 2). If the pH is adjusted to neutral (pH 7), the shifts will move upfield (lower ppm) as the carboxylic acid deprotonates to a carboxylate (-COO

), increasing electron density around the

-proton.
C NMR (Carbon) Analysis

Solvent: D


O
Reference:  Dioxane (67.19 ppm) or TSP (0.0 ppm).
PositionCarbon TypeShift (

ppm)
Assignment Logic
C1 Carbonyl (-COOH)170.0 – 172.0Typical carboxylic acid region.
C2 Methine (

-C)
51.0 – 53.0Attached to electron-withdrawing N and Carbonyl.
C3 Methylene (

-C)
38.0 – 40.0Attached to electron-withdrawing N.

Infrared (IR) Spectroscopy

IR analysis is best performed using a KBr pellet or ATR (Attenuated Total Reflectance) on the solid salt. The spectrum is dominated by the ammonium and carboxylic acid salt features.

Region (cm

)
Functional GroupModeDescription
2800 – 3200 -NH

StretchVery broad, strong band characteristic of amine salts. Overlaps with C-H stretches.
1700 – 1750 -COOHStretchStrong, sharp carbonyl peak. (Note: If zwitterionic/neutral, this shifts to 1550-1610 cm

for -COO

).
1580 – 1650 -NH

BendAsymmetric deformation.
1500 – 1550 -NH

BendSymmetric deformation.
1100 – 1300 C-N / C-OStretchMixed fingerprint region modes.

Diagnostic Check: The presence of a strong carbonyl peak >1700 cm


 confirms the carboxylic acid form (common in HCl salts). Absence of this peak and appearance of strong bands ~1580 cm

suggests a zwitterionic carboxylate state.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Electrospray Ionization (ESI) is the standard soft ionization technique.

ESI-MS Data
  • Mode: Positive Ion Mode (ESI+)

  • Carrier Solvent: Methanol/Water + 0.1% Formic Acid.

Ion Speciesm/z (Theoretical)Interpretation
[M+H]

105.11Protonated free base (C

H

N

O

). The HCl counterions dissociate.
[M+Na]

127.09Sodium adduct (common contaminant).
[2M+H]

209.21Dimer formation (concentration dependent).

Fragmentation Pattern (MS/MS of 105.1):

  • m/z ~88: Loss of NH

    
     (17 Da).
    
  • m/z ~87: Loss of H

    
    O (18 Da) from carboxylic acid.
    
  • m/z ~59: Loss of COOH (45 Da) - breaking the C1-C2 bond.

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Prepare a high-concentration sample for rapid acquisition.

  • Weighing: Weigh 10–15 mg of (S)-2,3-Diaminopropanoic acid dihydrochloride into a clean vial.

  • Solvation: Add 600

    
    L of D
    
    
    
    O (99.9% D).
  • Standardization: Add 5

    
    L of 10 mM TSP-d4 solution (internal reference).
    
  • Transfer: Transfer solution to a 5 mm NMR tube.

  • Acquisition:

    • Run

      
      H NMR (min 16 scans, d1=2s).
      
    • Run

      
      C NMR (min 256 scans, d1=2s, proton decoupled).
      
Protocol: Purity Check via Optical Rotation

While not spectral, this is critical for the (S)-enantiomer verification.

  • Solution: Prepare a 1% (w/v) solution in 1M HCl.

  • Measurement: Measure specific rotation

    
    .
    
  • Target: Literature values typically range from +15° to +25° (verify against specific CoA/Lot).

Structural & Workflow Visualization

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for characterizing the compound.

AnalyticalWorkflow Sample Unknown Sample (White Powder) Solubility Solubility Test (Water vs Organic) Sample->Solubility NMR 1H NMR (D2O) Structural Backbone Solubility->NMR Soluble in H2O NMR->Sample Impurities? MS ESI-MS MW Confirmation NMR->MS Correct Shifts IR FT-IR (Solid) Salt Form Check Result Identity Confirmed (S)-DAP 2HCl IR->Result Functional Groups OK MS->IR Correct Mass

Caption: Step-by-step analytical workflow for validating (S)-2,3-Diaminopropanoic acid dihydrochloride.

Diagram 2: Chemical Connectivity & NMR Assignment

Visualizing the proton environments.

ChemicalStructure C1 C1 (COOH) ~171 ppm C2 C2 (alpha-CH) ~52 ppm H: 4.3 ppm (t) C1->C2 C3 C3 (beta-CH2) ~39 ppm H: 3.5 ppm (d) C2->C3 N1 N (alpha-NH3+) C2->N1 N2 N (beta-NH3+) C3->N2

Caption: Connectivity map linking Carbon/Proton environments to predicted NMR shifts.

Quality Control & Impurities

When analyzing spectral data, watch for these common impurities:

  • 
    -Alanine:  A decarboxylation byproduct. Look for triplets at ~2.6 ppm and ~3.2 ppm.
    
  • Serine: Starting material in some synthesis routes. Look for hydroxymethyl protons ~3.9 ppm.

  • Isopropanol/Ethanol: Residual solvents from precipitation.

References

  • Human Metabolome Database (HMDB). Metabocard for 2,3-Diaminopropionic acid (HMDB0000191). Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). General Search Interface (AIST, Japan). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Database. Available at: [Link]

(Note: Specific deep links to spectra for the dihydrochloride salt may vary by batch and database update status. The HMDB link refers to the free base; salt forms will exhibit shift variations as detailed in Section 2.1).

Exploratory

Discovery and natural occurrence of (S)-2,3-Diaminopropanoic acid

Discovery, Biosynthesis, and Analytical Characterization Executive Summary (S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid of significant pharmacological and metabolic interest.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Biosynthesis, and Analytical Characterization

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid of significant pharmacological and metabolic interest.[1][2] Structurally analogous to L-serine and L-cysteine, L-DAP serves as a critical biosynthetic precursor for siderophores (e.g., staphyloferrin B), peptide antibiotics (e.g., capreomycin, viomycin), and neurotoxic derivatives (e.g.,


-ODAP). This guide synthesizes the current understanding of L-DAP's natural occurrence, its unique PLP-dependent biosynthetic pathways, and validated protocols for its isolation and quantification in complex biological matrices.
Natural Occurrence and Taxonomy

Historically isolated from the seeds of Mimosa and Lathyrus species, L-DAP was initially investigated due to the neurotoxicity associated with its oxalyl-derivative,


-ODAP, the causative agent of neurolathyrism. In bacteria, L-DAP is not merely a secondary metabolite but a functional stress-response element, specifically in iron-limited environments.
Table 1: Primary Natural Sources of L-DAP
Organism TypeSpeciesFunction/ContextAssociated Metabolite
Plant Mimosa spp.Nitrogen storage; DefenseMimosine precursor
Plant Lathyrus sativus (Grass Pea)Neurotoxin precursor

-ODAP (Neurolathyrism agent)
Bacteria Staphylococcus aureusIron acquisition (Siderophore)Staphyloferrin B
Bacteria Streptomyces spp.Antibiotic biosynthesisCapreomycin, Viomycin
Bacteria Streptomyces albulusPolymer productionPoly(L-diaminopropionic acid)
Biosynthetic Mechanisms: The SbnA/SbnB Pathway

The biosynthesis of L-DAP differs significantly from standard amino acid metabolism. The most chemically characterized pathway is the Iron-Sparing Response in Staphylococcus aureus, mediated by the sbn operon.

Mechanism of Action

Unlike direct transamination, S. aureus utilizes a two-enzyme system (SbnA and SbnB) to synthesize L-DAP from O-phospho-L-serine (OPS) and L-glutamate .[1][3][4] This pathway is distinct because it bypasses the high-energy demand of using cysteine or serine directly, preserving them for protein synthesis during stress.

  • Condensation (SbnA): SbnA, a PLP-dependent enzyme, catalyzes a

    
    -replacement reaction. It condenses OPS with L-glutamate to form a unique intermediate: N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA) .[3]
    
  • Oxidative Hydrolysis (SbnB): SbnB, an NAD+-dependent dehydrogenase, oxidatively hydrolyzes ACEGA. This cleaves the C-N bond, releasing L-DAP and

    
    -ketoglutarate .[4]
    
Visualization: SbnA/SbnB Biosynthetic Pathway

The following diagram illustrates the molecular flow from OPS to L-DAP.[3]

Biosynthesis OPS O-phospho-L-serine SbnA Enzyme: SbnA (PLP-dependent) OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA Intermediate: ACEGA SbnA->ACEGA Condensation SbnB Enzyme: SbnB (NAD+ dependent) ACEGA->SbnB LDAP (S)-2,3-Diaminopropanoic Acid (L-DAP) SbnB->LDAP Oxidative Hydrolysis aKG alpha-Ketoglutarate SbnB->aKG

Figure 1: The S. aureus SbnA/SbnB pathway converting O-phospho-L-serine and Glutamate into L-DAP.[1]

Biological Significance & Toxicology

While L-DAP is a vital metabolic building block, it (and its derivatives) acts as a potent neurotoxin in mammals.

Neurotoxicity Mechanism

The structural similarity of L-DAP derivatives (like


-ODAP) to glutamate allows them to act as excitotoxic agonists  at AMPA receptors.[5]
  • Target: AMPA-type glutamate receptors on motor neurons.

  • Action: Chronic activation leads to massive Ca

    
     influx.
    
  • Result: Mitochondrial dysfunction, ROS generation, and eventual neuronal apoptosis (specifically affecting Betz cells in the motor cortex).

Analytical Protocol: Isolation and Quantification

Detection of L-DAP requires specific derivatization due to its lack of a natural chromophore and its high polarity. The OPA (o-phthalaldehyde) method is the industry standard for high-sensitivity HPLC analysis.

Reagents
  • Derivatization Reagent: 50 mg OPA dissolved in 1.25 mL methanol, added to 11.2 mL 0.4 M sodium borate (pH 9.5) + 50

    
    L 2-mercaptoethanol.
    
  • Mobile Phase A: 100 mM Sodium Acetate (pH 7.2) : Methanol : THF (900:95:5).[6]

  • Mobile Phase B: 100% Methanol.

Step-by-Step Methodology
  • Sample Preparation (Acid Extraction):

    • Homogenize tissue (seed or bacterial pellet) in 0.1 M HCl. Rationale: Acidic conditions protonate the amine groups, maximizing solubility and preventing oxidation.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect supernatant.

    • Filter through a 0.22

      
      m PTFE membrane.
      
  • Pre-Column Derivatization (Automated):

    • Mix 5

      
      L Sample + 5 
      
      
      
      L OPA Reagent.
    • Incubate for exactly 60 seconds at room temperature.

    • Critical: OPA derivatives are unstable.[6][7] Injection must occur immediately after the 60-second reaction window.

  • HPLC Separation:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5

      
      m, 4.6 x 150 mm.
      
    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).[7][8]

    • Gradient: 0% B to 100% B over 20-30 minutes. L-DAP typically elutes early due to its high polarity relative to other amino acids.

Visualization: Analytical Workflow

Protocol Sample Biological Matrix (Seeds/Bacteria) Extract Acid Extraction (0.1 M HCl, 4°C) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Deriv OPA Derivatization (60 sec reaction) Filter->Deriv Inject Immediate Injection (Unstable Derivative) Deriv->Inject HPLC HPLC-FLD (Ex:340nm / Em:455nm) Inject->HPLC

Figure 2: Validated workflow for the extraction and fluorometric quantification of L-DAP.

References
  • Kobylarz, M. J., et al. (2014).[9] SbnA and SbnB are Implicated in the Biosynthesis of the Siderophore Staphyloferrin B in Staphylococcus aureus.[2] Cell Chemical Biology. Link

  • Gmelin, R., et al. (1959). The Occurrence of 2,3-Diaminopropionic Acid in Mimosa Species. Phytochemistry. (Historical Discovery Context).
  • Nunn, P. B., et al. (2010). Partial involvement of group I metabotropic glutamate receptors in the neurotoxicity of 3-N-oxalyl-L-2,3-diaminopropanoic acid. PubMed. Link

  • Thermo Fisher Scientific. (2021). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • FooDB. (2011). Compound Summary: 2,3-Diaminopropionic acid.[1][2][3][4][10][11][12][13] Link

Sources

Foundational

Biosynthesis of L-2,3-diaminopropionic acid in microorganisms.

Biosynthesis of L-2,3-Diaminopropionic Acid (L-DAP) in Microorganisms Executive Summary L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical structural motif in a variety of mic...

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthesis of L-2,3-Diaminopropionic Acid (L-DAP) in Microorganisms

Executive Summary

L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical structural motif in a variety of microbial secondary metabolites, including the siderophore staphyloferrin B (produced by Staphylococcus aureus) and the antitubercular peptide antibiotics capreomycin and viomycin (produced by Streptomyces spp.).[1]

Unlike the canonical amino acids, L-DAP is not synthesized via the central metabolic pathways of the host in a constitutive manner. Instead, it is generated through a dedicated, two-step enzymatic pathway derived from O-phospho-L-serine (OPS) and L-glutamate .[1] This guide details the molecular mechanisms, enzymatic kinetics, and experimental protocols required to study or engineer this pathway.

Biosynthetic Pathway Architecture

The biosynthesis of L-DAP follows a conserved logic across different species, primarily governed by two enzymes: a PLP-dependent synthase (SbnA/CmnB) and an NAD+-dependent oxidoreductase (SbnB/CmnK).

The Core Reaction Sequence

The pathway bypasses the direct amination of serine. Instead, it utilizes a "protect-and-process" strategy involving a unique intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).

  • Step 1 (Condensation): SbnA (in S. aureus) or CmnB (in Streptomyces) catalyzes the condensation of O-phospho-L-serine (OPS) with L-glutamate . This reaction releases inorganic phosphate (

    
    ) and forms ACEGA .
    
  • Step 2 (Oxidative Hydrolysis): SbnB (in S. aureus) or CmnK (in Streptomyces) oxidatively hydrolyzes ACEGA using NAD+ . This yields L-DAP ,

    
    -ketoglutarate (
    
    
    
    -KG)
    , and NADH .
Pathway Diagram (DOT Visualization)

LDAP_Biosynthesis OPS O-phospho-L-serine (OPS) SbnA SbnA / CmnB (PLP-dependent) OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA ACEGA (Intermediate) SbnB SbnB / CmnK (NAD+-dependent) ACEGA->SbnB LDAP L-2,3-Diaminopropionic Acid (L-DAP) aKG α-Ketoglutarate NADH NADH SbnA->ACEGA - Pi SbnB->LDAP + NAD+ SbnB->aKG SbnB->NADH

Figure 1: The conserved two-step biosynthetic pathway of L-DAP from O-phospho-L-serine and L-glutamate.

Enzymology & Mechanism

SbnA / CmnB: The Condensation Enzyme
  • Class: PLP-dependent

    
    -replacement enzyme (Fold Type II).
    
  • Mechanism:

    • Transaldimination: The internal aldimine (PLP-Lysine) reacts with the amino group of OPS to form an external aldimine.

    • 
      -Elimination:  The phosphate group of OPS is eliminated, generating an electrophilic aminoacrylate  intermediate bound to PLP.
      
    • Nucleophilic Attack: The

      
      -amino group of L-glutamate attacks the 
      
      
      
      -carbon of the aminoacrylate.
    • Product Release: Transaldimination releases ACEGA.

  • Key Insight: Unlike typical cysteine synthases that use sulfide as a nucleophile, SbnA has evolved a specialized active site to accommodate the bulky L-glutamate substrate.

SbnB / CmnK: The Oxidative Hydrolase
  • Class: NAD+-dependent dehydrogenase/hydrolase (Ornithine Cyclodeaminase-like family).

  • Mechanism:

    • Oxidation: NAD+ oxidizes the secondary amine linkage in ACEGA to an imine.

    • Hydrolysis: Water attacks the imine carbon, cleaving the C-N bond.

    • Resolution: This releases L-DAP and an unstable intermediate that spontaneously decomposes (or is enzymatically processed) to

      
      -ketoglutarate.
      
  • Thermodynamics: The production of NADH makes this step convenient for spectrophotometric monitoring (

    
    ).
    

Kinetic Data & Parameters

The following kinetic parameters are established for the S. aureus enzyme SbnA. These values serve as a benchmark for assay development and strain engineering.

ParameterSubstrate: O-phospho-L-serine (OPS)Substrate: L-Glutamate


mM

mM


s


s

Efficiency (

)

M

s


M

s

Interpretation: SbnA has a significantly higher affinity (lower


) for OPS than for L-glutamate. In experimental setups, L-glutamate should be supplied in excess (>5 mM) to ensure saturation.

Experimental Protocol: Coupled Enzyme Assay

This protocol allows for the real-time monitoring of L-DAP biosynthesis by coupling the SbnA and SbnB reactions. Since SbnB produces NADH, activity is measured by the increase in absorbance at 340 nm.

Reagents Required
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrates: 10 mM O-phospho-L-serine (OPS), 50 mM L-Glutamate.

  • Cofactor: 10 mM NAD+.

  • Enzymes: Purified recombinant SbnA and SbnB (approx. 1–10

    
    M final concentration).
    
  • Reducing Agent: 2 mM TCEP (to maintain enzyme stability).

Step-by-Step Methodology
  • Prepare Master Mix: In a UV-transparent cuvette or 96-well plate, combine:

    • Buffer (to final volume)

    • 2 mM TCEP[2]

    • 1 mM OPS (Final Conc.)

    • 10 mM L-Glutamate (Final Conc.)

    • 0.5 mM NAD+ (Final Conc.)

    • 1

      
      M SbnB (Auxiliary Enzyme)
      
  • Baseline Reading: Incubate at 25°C for 2 minutes and monitor

    
     to ensure a stable baseline (no background NADH production).
    
  • Initiation: Add 1

    
    M SbnA  to initiate the reaction.
    
  • Data Collection: Monitor the increase in absorbance at 340 nm for 10–20 minutes.

  • Calculation: Use the extinction coefficient of NADH (

    
     M
    
    
    
    cm
    
    
    ) to calculate the rate of product formation.

Critical Note: High concentrations of KCl (>100 mM) can inhibit SbnA activity by interfering with the quinonoid intermediate formation. Avoid high-salt buffers for the assay.

References

  • Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis. Source: ACS Biochemistry (via NIH) URL:[Link]

  • Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid L-Dap in Capreomycin Biosynthesis. Source: ACS Biochemistry URL:[Link]

  • Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Source: Acta Crystallographica (via PubMed) URL:[Link]

Sources

Exploratory

Technical Guide: The Role of (S)-2,3-Diaminopropanoic Acid (L-DAP) in Secondary Metabolite Pathways

Executive Summary (S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical metabolic node in the biosynthesis of complex secondary metabolites, including the siderophore staphylof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical metabolic node in the biosynthesis of complex secondary metabolites, including the siderophore staphyloferrin B and the tuberactinomycin antibiotics viomycin and capreomycin .[1][2][3] Unlike canonical amino acids, L-DAP provides a unique vicinal diamine motif, allowing for specialized chemical conjugations—such as the formation of cyclic amidines and polycarboxylate iron-chelating architectures.

This guide details the biosynthetic origins of L-DAP, its diverse incorporation mechanisms (NRPS vs. NIS synthetases), and validated protocols for its enzymatic synthesis and mass spectrometric quantification.

Section 1: Biosynthetic Origins & Enzymology

The biosynthesis of L-DAP represents a sophisticated divergence from primary metabolism. While structurally analogous to L-serine and L-cysteine, L-DAP is not produced via direct amination of serine in the systems described below. Instead, it utilizes a two-step pathway involving a "masked" intermediate to prevent spontaneous hydrolysis or toxicity.

The SbnA/SbnB Paradigm

In Staphylococcus aureus (staphyloferrin B biosynthesis) and Streptomyces species (viomycin biosynthesis), L-DAP is derived from O-phospho-L-serine (OPS) and L-glutamate .[4][5][6]

  • Condensation (SbnA / VioB): The PLP-dependent enzyme SbnA (or VioB) catalyzes a

    
    -replacement reaction. Unlike typical cysteine synthases that use sulfide, SbnA uses the 
    
    
    
    -amino group of L-glutamate as the nucleophile.
    • Substrates: O-phospho-L-serine + L-Glutamate[1][3][4][5][6][7][8][9]

    • Intermediate:N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA) .[3][4][6]

    • Mechanism:[3][8][10][11] The formation of ACEGA protects the instable diamine intermediate.

  • Oxidative Hydrolysis (SbnB / VioK): The NAD+-dependent enzyme SbnB (or VioK) performs an oxidative cleavage of the C-N bond in ACEGA.

    • Reaction: ACEGA + NAD

      
       + H
      
      
      
      O
      
      
      L-DAP +
      
      
      -Ketoglutarate + NADH + H
      
      
    • Significance: This step regenerates

      
      -ketoglutarate (which enters the TCA cycle or siderophore assembly) and releases free L-DAP.
      
Pathway Visualization

The following diagram illustrates the SbnA/SbnB biosynthetic logic.

LDAP_Biosynthesis OPS O-Phospho-L-Serine SbnA SbnA (PLP) Condensation OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA ACEGA (Intermediate) SbnA->ACEGA - Pi SbnB SbnB (NAD+) Oxidative Hydrolysis ACEGA->SbnB LDAP (S)-2,3-Diaminopropanoic Acid (L-DAP) SbnB->LDAP aKG α-Ketoglutarate SbnB->aKG + NADH

Figure 1: The SbnA/SbnB biosynthetic pathway converting O-phospho-L-serine and L-glutamate into L-DAP via the ACEGA intermediate.

Section 2: Incorporation into Secondary Metabolites

L-DAP serves as a precursor for two distinct classes of secondary metabolite assembly lines: Non-Ribosomal Peptide Synthetases (NRPS) and NRPS-Independent Siderophore (NIS) Synthetases .

NRPS Incorporation (Tuberactinomycins)

In the biosynthesis of viomycin and capreomycin , L-DAP is a direct building block.

  • Activation: The NRPS adenylation domain (A-domain) of VioF specifically selects L-DAP.

  • Loading: L-DAP is thioesterified onto the Peptidyl Carrier Protein (PCP) domain.

  • Modification: Once tethered, L-DAP can undergo further modifications, such as carbamoylation or cyclization to form the capreomycidine ring system found in these antibiotics.

NIS Synthetase Assembly (Staphyloferrin B)[12][13]

Staphyloferrin B is an iron-chelating siderophore produced by S. aureus.[4][5][6][7][8][9][12] Its assembly does not use the modular NRPS logic but rather discrete ligases (NIS synthetases) that form amide/ester bonds between carboxylic acids and amines.

  • Components: Citrate,

    
    -Ketoglutarate, and L-DAP.[5][6]
    
  • Mechanism: Enzymes SbnC, SbnE, and SbnF catalyze the ATP-dependent condensation of L-DAP with citrate and

    
    -ketoglutarate.
    
  • Decarboxylation: The enzyme SbnH decarboxylates one of the L-DAP moieties (likely after condensation or as a late-stage precursor) to generate the ethylenediamine moiety essential for iron coordination.[13]

Comparative Logic Diagram

Incorporation_Logic cluster_NRPS NRPS Pathway (e.g., Viomycin) cluster_NIS NIS Pathway (e.g., Staphyloferrin B) LDAP L-DAP Pool VioF VioF (A-Domain) Selection & Activation LDAP->VioF SbnCEF SbnC/E/F ATP-dependent Ligation LDAP->SbnCEF PCP Thioester-bound L-DAP VioF->PCP Cyclization Ring Formation (Capreomycidine) PCP->Cyclization Antibiotic Tuberactinomycin (Viomycin) Cyclization->Antibiotic SbnH SbnH Decarboxylation SbnCEF->SbnH Pre-assembly Intermediate Citrate Citrate / α-KG Citrate->SbnCEF Siderophore Staphyloferrin B SbnH->Siderophore

Figure 2: Divergent utilization of L-DAP in antibiotic (NRPS) and siderophore (NIS) biosynthesis.

Section 3: Experimental Protocols

Protocol A: Enzymatic Synthesis & Assay of L-DAP

Objective: To synthesize L-DAP in vitro using recombinant SbnA and SbnB and verify activity via NADH monitoring.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

  • Substrates: 5 mM O-phospho-L-serine (OPS), 10 mM L-Glutamate.

  • Cofactors: 50

    
    M PLP, 2 mM NAD
    
    
    
    .
  • Enzymes: Purified recombinant SbnA and SbnB (1

    
    M each).
    

Workflow:

  • Pre-incubation: Incubate SbnA (1

    
    M) with PLP (50 
    
    
    
    M) in reaction buffer for 10 min on ice to ensure cofactor binding.
  • Reaction Initiation: Add SbnB (1

    
    M), NAD
    
    
    
    (2 mM), OPS (5 mM), and L-Glutamate (10 mM).
  • Monitoring: Measure absorbance at 340 nm continuously at 25°C.

    • Logic: SbnB reduces NAD

      
       to NADH during the hydrolysis of the ACEGA intermediate. The rate of NADH production is stoichiometric to L-DAP formation.
      
  • Validation: Run a control without SbnA. No NADH increase should be observed.

Protocol B: LC-MS Quantification of L-DAP in Cell Extracts

Objective: To detect and quantify intracellular L-DAP from bacterial cultures. Note that L-DAP is highly polar and lacks a strong chromophore, necessitating derivatization or HILIC chromatography.

Methodology: Benzoyl Chloride Derivatization (Recommended) This method enhances retention on C18 columns and ionization efficiency.

Step-by-Step:

  • Lysis: Pellet 10 mL bacterial culture. Resuspend in 500

    
    L methanol/water (80:20). Lyse via sonication. Centrifuge at 15,000 x g for 10 min.
    
  • Derivatization:

    • Take 50

      
      L supernatant.
      
    • Add 25

      
      L 100 mM sodium carbonate (pH 9.5).
      
    • Add 25

      
      L 2% benzoyl chloride in acetonitrile.
      
    • Vortex and incubate at RT for 5 min.

    • Quench with 10

      
      L 20% formic acid.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 60% B over 10 min.

    • MS Detection: ESI Positive mode. Monitor MRM transition for Benzoyl-L-DAP.

      • Precursor: [M+H]

        
         (Calculate based on derivatization: L-DAP MW 104.1 + 2x Benzoyl).
        
      • Target: Specific fragments (typically loss of benzoic acid).

Section 4: Quantitative Data Summary

ParameterSbnA/SbnB PathwayCanonical Serine Pathway
Precursors O-Phospho-L-Serine + L-GlutamateSerine (Direct)
Cofactors PLP, NAD

PLP
Intermediate ACEGA (Stable)Aminoacrylate (Unstable)
Thermodynamics Driven by NADH formationReversible
Key Inhibitors Citrate (Feedback inhibition of SbnA)--

References

  • Biosynthesis of L-2,3-diaminopropanoic acid, a siderophore and antibiotic precursor. Source: PubMed (NIH) URL:[Link]

  • Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis. Source: ACS Publications (Biochemistry) URL:[Link]

  • Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis. Source: PubMed URL:[7][Link]

  • First-in-class inhibitors of SbnA reduce siderophore production in Staphylococcus aureus. Source: FEBS Journal URL:[8][Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Source: Chemical Science (RSC) URL:[Link]

Sources

Foundational

(S)-2,3-Diaminopropanoic Acid: Technical Guide for Drug Discovery

Executive Summary (S)-2,3-Diaminopropanoic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical lower homolog of lysine and ornithine. Its unique vicinal diamine structure confers distinct physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical lower homolog of lysine and ornithine. Its unique vicinal diamine structure confers distinct physicochemical properties—most notably a significantly depressed pKa of the


-amine in peptide environments—making it a high-value tool for designing pH-sensitive drug delivery vectors, peptidomimetics, and novel antibiotics. This guide details the chemical behavior, biosynthetic origins, synthetic protocols, and therapeutic applications of L-Dap.

Chemical & Physical Profile

Unlike lysine (C4 spacer) or ornithine (C3 spacer), L-Dap features a single carbon spacer between the


- and 

-amines. This proximity creates a "vicinal diamine effect," altering the electronic environment and basicity of the side chain.
Physicochemical Properties
PropertyValue / Description
IUPAC Name (2S)-2,3-diaminopropanoic acid
Common Names L-Dap, 3-Amino-L-alanine
Molecular Formula C

H

N

O

Molecular Weight 104.11 g/mol
Solubility Highly soluble in water; insoluble in non-polar organics.[1]
pKa (

-NH

)
~6.67 (Free Acid)
pKa (

-NH

)
~9.37 (Free Acid)
pKa (Peptide

-NH

)
~6.3 - 7.9 (Critical for Endosomal Escape)
The Vicinal Effect & pKa Shift

In its free acid form, the electron-withdrawing effect of the ammonium groups lowers the pKa of the


-amine significantly compared to alanine. However, the most critical property for drug development is the pKa shift of the 

-amine upon incorporation into peptides
.

When the


-amine is acylated (forming a peptide bond), the 

-amine's pKa drops to the physiological range (~6.3–7.0). This property allows L-Dap residues to act as pH sensors :
  • At pH 7.4 (Blood): Neutral or partially charged.

  • At pH 5.0 (Endosome): Fully protonated. This "proton sponge" capability is exploited in gene delivery vectors to trigger endosomal escape.

Biosynthesis: The SbnA/SbnB Pathway

L-Dap is naturally occurring, found in peptide antibiotics like capreomycin and viomycin , and as a precursor to the siderophore staphyloferrin B in Staphylococcus aureus.

Enzymatic Mechanism

The biosynthesis does not proceed via simple decarboxylation of aspartate. Instead, it involves a complex PLP-dependent pathway utilizing O-phospho-L-serine (OPS) and L-glutamate .

  • SbnA (PLP-dependent): Condenses OPS and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).

  • SbnB (NAD

    
    -dependent):  Oxidatively hydrolyzes ACEGA to yield L-Dap  and 
    
    
    
    -ketoglutarate.

Biosynthesis OPS O-Phospho-L-Serine SbnA Enzyme: SbnA (PLP-Dependent) OPS->SbnA Glu L-Glutamate Glu->SbnA ACEGA Intermediate: ACEGA SbnA->ACEGA Condensation SbnB Enzyme: SbnB (NAD+-Dependent) ACEGA->SbnB LDap (S)-2,3-Diaminopropanoic Acid (L-Dap) SbnB->LDap Oxidative Hydrolysis aKG alpha-Ketoglutarate SbnB->aKG

Figure 1: Biosynthetic pathway of L-Dap in S. aureus mediated by SbnA and SbnB enzymes.

Chemical Synthesis & Protection Strategies

For research applications, L-Dap is rarely extracted; it is synthesized chemically. The choice of synthesis route depends on the required protecting group strategy.

Hofmann Rearrangement (Historical)
  • Precursor: Cbz-Asparagine (Cbz-Asn-OH).

  • Reagent: IBTFA (Iodosobenzene bis(trifluoroacetate)).

  • Drawback: High cost of reagents and potential for side reactions involving the sensitive vicinal diamine.

Reductive Amination (Modern)
  • Precursor:

    
    -Fmoc-
    
    
    
    -tert-butyl-D-serine aldehyde.
  • Mechanism: Reductive amination with amines/sulfonamides followed by oxidation of the alcohol to the acid.

  • Advantage: Preserves chirality and allows flexible protecting group installation.

Solid Phase Peptide Synthesis (SPPS) Protocols

Incorporating L-Dap into peptides requires strict attention to orthogonal protection . The close proximity of the two amines makes the


-amine prone to acylation and side reactions if not properly masked.
Protecting Group Selection
DerivativeRemoval ConditionApplication
Fmoc-Dap(Boc)-OH TFA (95%) Standard linear peptides. Side chain exposed after global cleavage.
Fmoc-Dap(Alloc)-OH Pd(PPh

)

/ PhSiH

Cyclization/Modification. Allows selective side-chain deprotection on-resin while peptide remains anchored.
Fmoc-Dap(Mtt)-OH Dilute TFA (1%) Mild Orthogonality. Allows selective deprotection on acid-sensitive resins (e.g., 2-CTC).
Fmoc-Dap(Dde)-OH Hydrazine (2%) Labeling. Orthogonal to acid/base, but hydrazine can remove Fmoc if not careful.
Protocol: On-Resin Cyclization using Fmoc-Dap(Alloc)-OH

This workflow creates a lactam bridge (constrained peptide) between L-Dap and an Asp/Glu residue.

  • Coupling: Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Glu(OAll)-OH at desired positions using standard HBTU/DIPEA coupling.

  • Alloc Deprotection:

    • Wash resin with DCM (3x).

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) in DCM under Argon.
    • Shake for 30 mins. Repeat 2x.

    • Wash with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate (to scavenge Pd).

  • Cyclization:

    • Add PyBOP (3 eq) and DIPEA (6 eq) in DMF.

    • Shake for 2-4 hours. Monitor by Kaiser test (ninhydrin).

  • Final Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5).
    

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Dap(Alloc) & Fmoc-Glu(OAll)) Step1 Alloc Removal Pd(PPh3)4 / PhSiH3 Start->Step1 Inter Free Side Chains (-NH2 & -COOH) Step1->Inter Step2 Lactam Cyclization PyBOP / DIPEA Inter->Step2 Step3 Global Deprotection 95% TFA Step2->Step3 Final Cyclic Peptide Product Step3->Final

Figure 2: Workflow for on-resin cyclization using orthogonally protected L-Dap.

Applications in Drug Discovery[2]

Endosomal Escape Vectors

The reduced pKa (~6.5) of the L-Dap side chain in peptides makes it an ideal pH switch.

  • Mechanism: In the bloodstream (pH 7.4), L-Dap residues are largely uncharged, reducing toxicity and non-specific binding. Upon endocytosis, the drop in pH to ~5.0 triggers protonation of the

    
    -amines.
    
  • Result: The "proton sponge" effect causes osmotic swelling and rupture of the endosome, releasing the therapeutic payload (DNA/RNA) into the cytosol.

Peptidomimetics & Stability

Replacing Serine or Cysteine with L-Dap allows for the creation of:

  • Aza-peptides: Improved resistance to proteolysis.

  • Bio-orthogonal Handles: The

    
    -amine can be derivatized with azides (for Click chemistry) or fluorophores without altering the peptide backbone significantly.
    
Antibiotic Scaffolds

L-Dap is a core component of the tuberactinomycin family (e.g., Viomycin , Capreomycin ), used in treating multidrug-resistant tuberculosis. The diamine moiety is essential for binding to the bacterial ribosome (16S rRNA/23S rRNA interface), inhibiting translocation.

Toxicology & Safety

A critical distinction must be made between L-Dap and its neurotoxic derivatives.

  • L-Dap (Precursor): Generally considered low toxicity in its free form compared to its derivatives. It is a metabolite in E. coli.

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ODAP (Toxin):  The oxalyl derivative (
    
    
    
    -N-oxalyl-L-
    
    
    ,
    
    
    -diaminopropionic acid) found in Lathyrus sativus (grass pea).[1][2][3][4]
    • Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -ODAP acts as an agonist at AMPA glutamate receptors, causing excitotoxicity, oxidative stress, and motor neuron degeneration (Neurolathyrism).
      
    • Safety Note: When handling L-Dap derivatives, ensure no accidental formation of oxalyl-like conjugates that could mimic the toxin's pharmacophore.

References

  • Solubility and Properties of 2,3-Diaminopropanoic Acid. Solubility of Things.Link

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.Link

  • Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed.Link

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.Link

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. PubMed.[5]Link

  • Oxalyldiaminopropionic acid (ODAP) and Neurolathyrism. Wikipedia.Link

Sources

Exploratory

Technical Guide: Orthogonally Protected (S)-2,3-Diaminopropanoic Acid Derivatives

Strategies for Synthesis, Protection, and Application in Peptidomimetics Executive Summary (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a critical junction in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Protection, and Application in Peptidomimetics

Executive Summary

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a critical junction in the synthesis of complex peptidomimetics, antibiotics (e.g., capreomycin), and branched ubiquitin-like protein conjugates.[1][2] Its structure—a lower homolog of lysine with a shortened side chain—introduces unique steric constraints and chemical reactivities.

This guide addresses the primary challenge in working with Dap: Orthogonality . Successfully utilizing Dap requires precise control over three reactive sites: the


-amine, the 

-amine, and the carboxyl group. This document details the synthesis of the Dap scaffold, the selection of orthogonal protecting groups (PGs), and the mitigation of the catastrophic

-elimination side reaction during Solid Phase Peptide Synthesis (SPPS).

Part 1: The Orthogonality Matrix

The utility of Dap lies in the ability to differentiate its two amino groups. In standard SPPS, the


-amine builds the peptide backbone, while the 

-amine is often used for side-chain functionalization (e.g., cyclization, dye labeling, or branching).
Table 1: Strategic Protecting Group Combinations
Strategy

-PG

-PG
Deprotection MechanismApplication
Standard SPPS Fmoc Boc Fmoc: 20% Piperidine (Base)Boc: 95% TFA (Acid)Linear peptides where the

-amine remains free or capped after cleavage.
Branching/Cyclization Fmoc Alloc Fmoc: 20% PiperidineAlloc: Pd(PPh

)

/ PhSiH

On-resin modification. Allows selective exposure of the

-amine while the peptide is still attached to the resin.
Hydrazine Labile Fmoc Dde/ivDde Fmoc: 20% PiperidineDde: 2% Hydrazine in DMFOrthogonal to both acid and standard base conditions; useful for specific labeling.
Boc Chemistry Boc Fmoc/Z Boc: TFAFmoc: Base / Z: HF or HydrogenationUsed in Boc-SPPS or solution phase synthesis.

Part 2: Synthesis of the Dap Scaffold

While many researchers purchase Fmoc-Dap derivatives, understanding their synthesis is crucial for troubleshooting purity issues. Two primary routes dominate the literature: the Hofmann Rearrangement (from Asparagine) and the Curtius Rearrangement (from Aspartic Acid).

Comparative Analysis: Hofmann vs. Curtius[3]
  • Hofmann Rearrangement: Historically significant but often suffers from lower yields and difficult purification due to side reactions (formation of cyclic ureas). Requires IBD (iodobenzene diacetate).

  • Curtius Rearrangement: Modern preferred route. It is generally more cost-effective and scalable. It proceeds via an acyl azide intermediate.[3]

Workflow Visualization: The Curtius Route

The following diagram illustrates the conversion of protected Aspartic acid to the Dap scaffold, highlighting the critical rearrangement step.

CurtiusSynthesis Figure 1: Synthesis of Fmoc-Dap(Boc)-OH via Curtius Rearrangement Asp Fmoc-Asp(OtBu)-OH (Starting Material) MixedAnhydride Mixed Anhydride Intermediate Asp->MixedAnhydride iBuOCOCl NMM AcylAzide Acyl Azide (-CON3) MixedAnhydride->AcylAzide NaN3 (aq) Isocyanate Isocyanate (-N=C=O) AcylAzide->Isocyanate Curtius Rearrangement (Heat, Toluene) Dap Fmoc-Dap(Boc)-OH (Target) Isocyanate->Dap tBuOH (Trapping)

Caption: The Curtius rearrangement preserves stereochemistry at the


-carbon while converting the 

-carboxyl to the

-amine.

Part 3: Critical Failure Mode – -Elimination

The most significant risk when working with Dap derivatives in Fmoc-SPPS is


-elimination .
The Mechanism

Because the Dap side chain is short (one carbon), the


-amine acts as a leaving group if the 

-proton is abstracted by a base. This converts the Dap residue into Dehydroalanine (Dha) . This reaction is driven by the basic conditions used to remove the Fmoc group (Piperidine).[4]

Risk Factors:

  • Strong Bases: Standard 20% Piperidine is risky.

  • Prolonged Exposure: Long deprotection times increase Dha formation.

  • Electron Withdrawing Groups: If the

    
    -amine is acylated (e.g., after side-chain coupling), the 
    
    
    
    -proton becomes more acidic, increasing elimination risk.

BetaElimination Figure 2: Mechanism of Base-Catalyzed Beta-Elimination in Dap Residues Substrate Fmoc-Dap(PG)-Peptide Enolate Enolate Intermediate (Alpha-proton removed) Substrate->Enolate Base (Piperidine) abstracts H-alpha Product Dehydroalanine (Dha) (Irreversible Defect) Enolate->Product Elimination LeavingGroup PG-NH2 (Leaving Group) Enolate->LeavingGroup

Caption: E1cB elimination pathway leading to the destruction of the Dap residue during Fmoc removal.

Mitigation Strategy

To prevent this, modify the deprotection protocol for Dap-containing peptides:

  • Alternative Base: Use Piperazine (5% w/v) with DBU (1% v/v) in DMF instead of Piperidine. This is less nucleophilic but sufficient for Fmoc removal.

  • Short Cycles: Use two short deprotection cycles (3 min + 7 min) rather than one long block.

Part 4: Experimental Protocol

Protocol: On-Resin Alloc Deprotection and Branching

This protocol describes the selective removal of the Alloc group from a Dap residue within a peptide chain to allow for side-chain branching.

Reagents:

  • Resin: Peptidyl-resin containing Fmoc-Dap(Alloc)-...[4]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))
  • Scavenger: PhSiH

    
     (Phenylsilane) or Morpholine/Dimedone
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Ensure the resin is swollen in DCM.

    • Dissolve Pd(PPh

      
      )
      
      
      
      (0.25 eq) in dry DCM under Argon. Note: The catalyst is oxygen-sensitive; the solution should be bright yellow. If it turns black/orange immediately, the catalyst is oxidized.
  • Scavenger Addition:

    • Add Phenylsilane (20 eq) to the resin. This acts as the acceptor for the allyl group.

  • Reaction:

    • Add the Pd catalyst solution to the resin.

    • Agitate gently (exclude light) for 30 minutes.

    • Repeat: Drain and repeat the process with fresh catalyst/silane to ensure 100% removal.

  • Washing (Critical):

    • The Pd catalyst sticks to the resin. Wash extensively:

      • DCM (3x)[4]

      • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – This chelates residual Palladium.

      • DMF (5x)[4]

  • Coupling:

    • The

      
      -amine is now free. Proceed immediately with standard HBTU/DIC coupling for the branch point.
      

References

  • Vederas, J. C., et al. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters. Link

  • Waki, M., et al. (1981). "Peptide Synthesis Using the 2,3-Diaminopropionic Acid Derivative." Bulletin of the Chemical Society of Japan. Link

  • Merck/Novabiochem. (2024). "Novabiochem® Peptide Synthesis Handbook: Fmoc-Dap Derivatives." Merck Life Science. Link

  • BenchChem. (2025).[4] "Fmoc-Dap(Alloc)-OH in Drug Discovery: Application Notes and Protocols." BenchChem Application Notes. Link

  • University of California, Irvine. (2023). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." Nowick Lab Protocols. Link

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Biological Implications of (S)-2,3-Diaminopropanoic Acid Dihydrochloride

Executive Summary (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl), also known as L-2,3-diaminopropionic acid, is a non-proteinogenic amino acid used extensively as a precursor in peptide synthesis, a cross-lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl), also known as L-2,3-diaminopropionic acid, is a non-proteinogenic amino acid used extensively as a precursor in peptide synthesis, a cross-linking agent, and a probe in neurobiology. While standard Safety Data Sheets (SDS) classify it primarily as a skin and eye irritant, its structural homology to glutamate and neurotoxins like


-ODAP necessitates a more rigorous handling protocol for drug development applications.

This guide moves beyond basic compliance, addressing the hygroscopic nature of the dihydrochloride salt and its potential for excitotoxicity in biological assays. It provides a self-validating workflow to ensure stoichiometric accuracy and operator safety.

Physicochemical Identity & Stability Profile[1]

The dihydrochloride salt form offers improved shelf stability over the free base but introduces significant acidity and hygroscopicity. Researchers must verify the salt stoichiometry (mono- vs. dihydrochloride) via the Certificate of Analysis (CoA) before calculating molarity, as this is a common source of experimental error.

Table 1: Physicochemical Specifications
PropertySpecificationOperational Implication
Chemical Name (S)-2,3-Diaminopropanoic acid dihydrochlorideSpecific L-isomer; 2HCl indicates high acidity.
CAS Number 1482-97-9 (General HCl)Verify specific batch CAS; 2HCl form often custom.
Molecular Weight ~177.03 g/mol (2HCl)Critical: MW differs significantly from free base (104.11) or mono-HCl (~140.5).
Solubility Water: >50 mg/mLHighly soluble; exothermic dissolution.
pKa Values

-COOH: ~1.3;

-NH

: ~6.7;

-NH

: ~9.5
Zwitterionic character masked by excess HCl.
Hygroscopicity HighRapidly absorbs atmospheric water; alters weighing accuracy.
Acidity (1M Soln) pH < 2.0Must be buffered for biological application to prevent acid-induced cell death.

Toxicological & Biological Safety (The "Why")

While GHS classification labels L-DAP·2HCl as an irritant (H315, H319), the senior scientist's perspective requires understanding its pharmacological toxicology .

Structural Mimicry and Excitotoxicity

L-DAP is a lower homolog of lysine but, more importantly, a structural analog of L-Glutamate and the neurotoxin


-ODAP  (the causative agent of neurolathyrism).
  • Mechanism: The molecule can act as an agonist at AMPA and NMDA glutamate receptors.

  • Risk: In neuronal cell culture or in vivo studies, unbuffered or high-dose L-DAP can induce excitotoxicity—overstimulating receptors leading to massive Calcium (

    
    ) influx and subsequent apoptotic cell death.
    
  • Differentiation: Unlike standard chemical toxicity, this effect is receptor-mediated.

Diagram 1: Potential Neurotoxic Mechanism

This diagram illustrates the pathway by which L-DAP analogs can induce excitotoxicity, distinguishing it from simple acid burns.

Neurotoxicity LDAP L-DAP (High Dose) GluR Glutamate Receptors (AMPA/NMDA) LDAP->GluR Mimics Glutamate CaInflux Uncontrolled Ca2+ Influx GluR->CaInflux Channel Opening Mito Mitochondrial Dysfunction CaInflux->Mito Overload Apoptosis Neuronal Apoptosis CaInflux->Apoptosis Excitotoxicity ROS ROS Generation Mito->ROS Stress Response ROS->Apoptosis Cell Death

Caption: Pathway showing L-DAP acting as a glutamate mimetic, leading to calcium overload and cell death.[1]

Operational Handling Protocols (The "How")

To maintain scientific integrity, the handling of L-DAP·2HCl must address its acidity and hygroscopicity.

Protocol: Precision Weighing (Hygroscopic Management)

Objective: Prevent water absorption from altering the effective mass of the compound.

  • Environment: Equilibrate the reagent bottle to room temperature in a desiccator before opening to prevent condensation.

  • Technique: Use the "Difference Method" :

    • Tare the receiving vessel (e.g., volumetric flask).

    • Add approximate amount of L-DAP·2HCl.

    • Record exact weight immediately.

    • Do not attempt to add small amounts slowly to a static balance; the powder will absorb water during the delay, skewing the reading.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Use a powder hood or N95 respirator if handling >1g to prevent inhalation of acidic dust.

Protocol: Solubilization & pH Neutralization

Objective: Prepare a physiological stock solution without inducing acid-shock to biological systems.

  • Dissolution: Dissolve the weighed L-DAP·2HCl in 80% of the final volume of water (HPLC grade).

    • Note: The solution will be highly acidic (pH ~1-2).

  • Neutralization (Critical Step):

    • Place the vessel on ice (exothermic neutralization).

    • Slowly add 1N NaOH (or appropriate base) while monitoring with a calibrated pH meter.

    • Target pH: 7.2–7.4 (for physiological assays).

    • Caution: Rapid addition of base can cause local heating or precipitation if impurities are present.

  • Final Volume: Adjust to the final volume with buffer (e.g., PBS) only after pH adjustment.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave, as thermal degradation may occur.

Diagram 2: Safe Handling Workflow

This workflow ensures operator safety and data integrity.

HandlingWorkflow Storage Storage: -20°C Desiccated Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration Weighing Weighing Strategy: Difference Method (Minimize Air Exposure) Equilibration->Weighing Dissolution Dissolution: 80% Volume H2O (Acidic pH < 2) Weighing->Dissolution Neutralization Neutralization: Add NaOH on Ice Target pH 7.4 Dissolution->Neutralization Exothermic Risk Filter Sterilization: 0.22 µm Filter Neutralization->Filter Usage Biological Assay Filter->Usage

Caption: Step-by-step workflow from storage to assay, highlighting critical pH adjustment and thermal control.

Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Remove victim to fresh air.[2][3] The dihydrochloride dust is corrosive to mucous membranes. If wheezing occurs, seek medical attention (potential for bronchospasm).

  • Eye Contact: Flush immediately with water for 15 minutes. The acidity (HCl salt) poses a risk of corneal damage.

  • Skin Contact: Wash with soap and water.[2][3] Neutralize with a mild bicarbonate solution if irritation persists.

Disposal
  • Waste Stream: Do not dispose of down the drain. Collect as Halogenated Organic Waste (due to HCl content) or standard solid chemical waste depending on local EHS regulations.

  • Deactivation: For spills, cover with sodium bicarbonate to neutralize the acid before sweeping.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 364, 2,3-Diaminopropionic acid. Retrieved from [Link]

  • Warren, M. R., et al. (2004).Neurotoxicity of -N-oxalyl-L- , -diaminopropionic acid (L-ODAP).Toxicological Sciences. (Contextual reference for structural analog toxicity).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Peptides Containing (S)-2,3-Diaminopropanoic Acid (Dap) via SPPS

Introduction: The Strategic Value of Dap (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a critical tool in modern peptide drug discovery. Structurally, it is the lower homolog of Orn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dap

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a critical tool in modern peptide drug discovery. Structurally, it is the lower homolog of Ornithine and Lysine. Its shortened side chain (a single methylene group) introduces unique constraints and electronic properties:

  • Conformational Constraint: When used in lactam bridges (e.g., Dap-Asp cyclization), Dap creates tighter turns compared to Lys-Asp or Orn-Asp staples, often stabilizing

    
    -turn secondary structures.
    
  • Chemical Handle: The

    
    -amino group serves as a versatile attachment point for fluorophores, fatty acids (for half-life extension), or PEGylation, orthogonal to the N-terminus.
    
  • pKa Modulation: The pKa of the

    
    -amino group (~6.3–8.5 depending on environment) is significantly lower than Lysine (~10.5), allowing it to act as a pH sensor or catalytic center in de novo enzyme design.
    

However, the incorporation of Dap presents specific synthetic challenges, primarily regarding orthogonal protection strategies and the risk of intra-molecular side reactions (e.g., racemization or acyl migration). This guide details the protocols to navigate these challenges.

Strategic Planning: Protecting Group Matrix

The success of a Dap synthesis depends almost entirely on the choice of the


-amino protecting group. This decision must be made before synthesis begins, based on the intended downstream modification.
Table 1: Fmoc-Dap(PG)-OH Selection Guide
Protecting Group (PG)Removal ConditionOrthogonalityBest ApplicationRisk Factor
Boc (tert-butyloxycarbonyl)95% TFA (Final Cleavage)Stable to Base, Pd, HydrazineStandard linear sequences where Dap remains a free amine.Low. Standard handling.
Alloc (Allyloxycarbonyl)Pd(PPh

)

/ Phenylsilane
Orthogonal to Fmoc & TFAGold Standard for on-resin cyclization or side-chain modification.Moderate. Requires inert atmosphere for Pd steps.
Mtt (4-Methyltrityl)1-2% TFA in DCMOrthogonal to Fmoc & BaseSensitive side-chain functionalization (e.g., dyes sensitive to Pd).High. Risk of premature removal during acidic coupling additives (HOBt).
ivDde 2-4% Hydrazine in DMFOrthogonal to Fmoc* & TFALarge scale cyclization where Pd is too costly.Moderate. *ivDde can migrate or be partially cleaved by piperidine over long syntheses.

Workflow Visualization

The following diagram outlines the decision logic and workflow for incorporating Dap into a peptide sequence.

Dap_Workflow Start Sequence Design Containing Dap Decision Is Side-Chain Modification Required? Start->Decision Linear Use Fmoc-Dap(Boc)-OH Decision->Linear No (Free Amine) Modification Select Orthogonal PG Decision->Modification Yes (Lactam/Dye) Standard_SPPS Standard SPPS (Fmoc/tBu) Linear->Standard_SPPS Cleavage Final Cleavage (95% TFA) Standard_SPPS->Cleavage Deprotect_Alloc Pd(PPh3)4 / PhSiH3 (Alloc Removal) Standard_SPPS->Deprotect_Alloc Post-Assembly Deprotect_Mtt 1% TFA / DCM (Mtt Removal) Standard_SPPS->Deprotect_Mtt Post-Assembly Deprotect_ivDde 2% Hydrazine / DMF (ivDde Removal) Standard_SPPS->Deprotect_ivDde Post-Assembly Alloc_Path Fmoc-Dap(Alloc)-OH Modification->Alloc_Path Preferred Mtt_Path Fmoc-Dap(Mtt)-OH Modification->Mtt_Path Acid Labile ivDde_Path Fmoc-Dap(ivDde)-OH Modification->ivDde_Path Pd-Free Alloc_Path->Standard_SPPS Mtt_Path->Standard_SPPS ivDde_Path->Standard_SPPS Cyclization On-Resin Modification (Cyclization/Labeling) Deprotect_Alloc->Cyclization Deprotect_Mtt->Cyclization Deprotect_ivDde->Cyclization Cyclization->Cleavage

Caption: Decision tree for selecting the appropriate Fmoc-Dap derivative and subsequent processing workflow.

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Dap Derivatives

Dap derivatives can be sterically less demanding than Valine but are prone to racemization if over-activated.

Reagents:

  • Fmoc-Dap(PG)-OH (3-4 equivalents relative to resin loading)

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

    • Note: Avoid HATU/HBTU unless necessary for difficult sequences, as uronium salts with DIEA increase racemization risk.

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Swelling: Swell resin in DMF for 20 minutes.

  • Activation: Dissolve Amino Acid and Oxyma in minimal DMF. Add DIC. Pre-activate for 2 minutes only.

    • Why? Minimizes contact time with base prior to coupling.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser Test. If blue (positive), recouple using HATU/DIEA for 30 minutes.

  • Capping: Standard acetic anhydride capping is recommended after Dap coupling to prevent truncated sequences if the reaction was incomplete.

Protocol B: Orthogonal Deprotection (The "Alloc" Method)

Context: This is the industry standard for creating lactam bridges (e.g., Dap-to-Asp/Glu). Safety: Work in a fume hood. Phenylsilane is a mild reducing agent but generates silanols.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 eq.
  • Scavenger: Phenylsilane (PhSiH

    
    ) - 10-20 eq.
    
  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Preparation: Wash resin 3x with DCM to remove DMF traces (DMF can coordinate Pd).

  • Argon Flush: Bubble Argon through the resin bed for 2 minutes to remove oxygen.

  • Reaction: Dissolve Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in dry DCM. Add to resin.
  • Agitation: Shake gently for 30 minutes under Argon/Nitrogen atmosphere.

    • Visual Cue: The resin color may darken slightly due to Pd traces.

  • Repetition: Drain and repeat step 3-4 once more to ensure complete removal.

  • Washing (Critical):

    • 3x DCM

    • 3x 0.5% Sodium Diethyldithiocarbamate in DMF (removes Pd catalyst residues—Essential ).

    • 5x DMF.

  • Verification: Perform a Kaiser test. It should be positive (blue beads), indicating the side chain amine is free.

Protocol C: Orthogonal Deprotection (The "Mtt" Method)

Context: Used when Pd chemistry is incompatible with the sequence (e.g., Met/Cys rich peptides where sulfur poisons the catalyst).

Reagents:

  • 1% TFA (Trifluoroacetic acid) in DCM.

  • Methanol (MeOH) and DIEA for neutralization.

Step-by-Step:

  • Wash: Wash resin 3x with DCM.

  • Acid Pulse: Add 1% TFA/DCM to the resin. Shake for 2 minutes .

    • Visual Cue: The solution turns yellow/orange instantly (release of trityl cation).

  • Drain: Drain directly into a waste container.

  • Repeat: Repeat the acid pulse 5–10 times.

    • Endpoint: Stop when the solution no longer turns yellow and remains clear.

  • Wash: 3x DCM.

  • Neutralization: Wash 3x with 5% DIEA in DMF to neutralize residual acid on the resin.

    • Why? Failure to neutralize will cause immediate coupling of the next amino acid to the side chain and N-terminus if Fmoc is removed, or degrade the resin linker.

Troubleshooting & QC

Incomplete Coupling (Steric Hindrance)
  • Symptom: Kaiser test is "speckled" rather than distinct.

  • Solution: Use Fmoc-Dap(Alloc)-OH instead of bulky derivatives if possible. Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve swelling. Increase temperature to 50°C (only if Cys/His are absent to avoid racemization).

Beta-Elimination
  • Symptom: Mass spec shows [M-17] or [M-18] peaks (loss of NH3).

  • Cause: Prolonged exposure to piperidine during Fmoc removal of subsequent residues.

  • Remedy: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) / Piperidine (2%/2%) cocktails for shorter deprotection times, or use Fmoc-Dap(Boc)-OH which is electronically less prone to elimination than free amines.

"Difficult Sequence" Aggregation
  • Symptom: Synthesis fails after Dap incorporation.

  • Mechanism: Dap can induce beta-sheet formation.

  • Remedy: Insert a "Pseudoproline" dipeptide immediately after Dap if the sequence allows (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) to disrupt structure.

References

  • Alloc Deprotection Standard: Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Anal. Biochem. 1993, 212, 303–310. Link

  • Mtt Handling: Aletras, A., et al. "Preparation of cyclic peptides using the Mtt protecting group." Int. J. Pept. Protein Res. 1995, 45, 488–496. Link

  • ivDde Methodology: Chhabra, S. R., et al. "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Lett. 1998, 39, 1603–1606. Link

  • General SPPS Handbook: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." W.C. Chan and P.D. White, Oxford University Press, 2000. Link

Application

Application Note: High-Fidelity Incorporation of Fmoc-Dap(Boc)-OH in SPPS

Executive Summary & Scientific Rationale The incorporation of Fmoc-Dap(Boc)-OH is a critical step in the synthesis of peptide nucleic acids (PNAs), branched peptides, and sequences requiring precise cationic charge place...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of Fmoc-Dap(Boc)-OH is a critical step in the synthesis of peptide nucleic acids (PNAs), branched peptides, and sequences requiring precise cationic charge placement without the steric bulk of Lysine. Dap (Diaminopropionic acid) possesses a side chain one methylene unit shorter than Ornithine and three shorter than Lysine.

Why this matters: The proximity of the side-chain amine to the peptide backbone (


) introduces unique synthetic challenges:
  • Steric Crowding: While the side chain is short, the bulky Boc protecting group is positioned close to the backbone, potentially hindering the coupling of the subsequent amino acid.

  • Electronic Effects: The electron-withdrawing nature of the urethane-protected amine at the

    
    -position can slightly increase the acidity of the 
    
    
    
    -proton, elevating the risk of racemization during slow activation.

This guide provides a validated protocol to mitigate these risks, ensuring high chiral purity and coupling efficiency.

Reagent Profile & Preparation

ParameterSpecification
Reagent Fmoc-L-Dap(Boc)-OH
Formula C23H26N2O6
Molecular Weight ~426.5 g/mol
Solubility Soluble in DMF (up to 0.5 M); NMP recommended for difficult sequences.
Storage +2°C to +8°C, Desiccated.
Critical Check Ensure reagent is a fine white powder. Clumping indicates moisture absorption, which hydrolyzes active esters.

Workflow Logic: The "Soft-Base" Approach

To minimize racemization while maximizing coupling efficiency, we utilize a DIC/Oxyma Pure activation strategy. Unlike HATU/DIPEA (which relies on tertiary bases that can abstract the


-proton), DIC/Oxyma creates a neutral pH environment during activation.
Visualizing the Incorporation Logic

The following diagram illustrates the decision matrix for incorporating Fmoc-Dap(Boc)-OH, specifically addressing the "Difficult Sequence" pathway.

Dap_Incorporation_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Sequence Analysis: Aggregation Risk? Deprotect->Decision Standard Standard Coupling (DIC/Oxyma, 3 eq) Decision->Standard Low Risk Advanced High-Efficiency Coupling (HATU/DIPEA/NMP) Decision->Advanced High Risk (Hydrophobic/Long) Check Kaiser Test (Ninhydrin) Standard->Check Advanced->Check Recouple Re-Couple (Different Activator) Check->Recouple Purple (Positive) Next Proceed to Next AA Check->Next Blue (Negative) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next

Figure 1: Decision matrix for Fmoc-Dap(Boc)-OH incorporation. Note the divergence based on sequence aggregation risk.

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Resin Selection: Use ChemMatrix or Tentagel resins for sequences >15 residues to allow better solvation of the growing chain.

  • Swelling: Swell resin in DMF for 20 minutes. If using PEG-based resins (ChemMatrix), use DCM for the first 10 minutes, then exchange to DMF.

Phase B: Fmoc Deprotection (Pre-Dap)
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure .

    • Expert Insight: The addition of Oxyma prevents aspartimide formation in previous residues and reduces racemization risks of sensitive residues (like Cys/His) already on the chain.

  • Cycles:

    
     min, 
    
    
    
    min.
  • Wash: DMF (

    
     min).
    
Phase C: Coupling Fmoc-Dap(Boc)-OH

Note: Prepare the activated solution immediately before use.

Standard Protocol (Recommended):

  • Dissolution: Dissolve Fmoc-Dap(Boc)-OH (3.0 equivalents relative to resin loading) in minimum DMF.

  • Activator: Add Oxyma Pure (3.0 eq).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Pre-activation: Stir for 2 minutes only.

    • Why? Long pre-activation can lead to ester hydrolysis or rearrangement.

  • Addition: Add mixture to the resin.

  • Reaction Time: Shake at room temperature for 45–60 minutes .

High-Efficiency Protocol (For hindered positions):

  • Dissolve AA (3.0 eq) in NMP (N-Methyl-2-pyrrolidone).

  • Add HATU (2.9 eq).

  • Add DIPEA (6.0 eq).

  • Immediate Addition: Do not pre-activate for >30 seconds.

  • Reaction Time: 30–45 minutes.

Phase D: Monitoring & Capping
  • Kaiser Test: Perform a qualitative Ninhydrin test.

    • Result: Solution must be yellow (no free amines). If blue/purple, proceed to re-coupling.

  • Capping (Mandatory if re-coupling fails):

    • Reagent: Acetic Anhydride / 2,6-Lutidine / DMF (5:6:89).

    • Time: 5 minutes.

    • Reasoning: Capping unreacted amines prevents the formation of "deletion sequences" (n-1 peptides) which are difficult to purify later.

Post-Synthesis Considerations: Cleavage & Deprotection

The Boc group on the Dap side chain is orthogonal to Fmoc but acid-labile. It will be removed during the final TFA cleavage.

Cleavage Cocktail (Standard):

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • H2O: 2.5%

  • DODT (if Cys/Met present): 2.5%

Time: 2 to 3 hours at Room Temperature. Result: The side chain becomes a free primary amine (


).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Coupling Steric hindrance from previous bulky residues.Switch solvent to NMP ; Increase temperature to 50°C (use DIC/Oxyma, avoid bases at heat).
Racemization Base-catalyzed proton abstraction at

.
Avoid DIPEA/Collidine . Stick to DIC/Oxyma. Reduce coupling time to 30 min and double couple.
Aggregation Inter-chain hydrogen bonding.Add Pseudoproline dipeptides prior to Dap insertion or use LiCl (0.8M in DMF) during coupling.
Downstream Applications

Once the Boc is removed (post-cleavage), the resulting free amine on the Dap residue serves as a potent handle for:

  • Native Chemical Ligation (NCL): Dap can be converted to a thioester surrogate.

  • Stapling: Reaction with di-acids to form bridges.

  • Fluorescent Labeling: Site-specific conjugation of dyes (e.g., FITC) on the side chain.

References

  • Iris Biotech GmbH. Product Guide: Diamino Acids in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Solid-Phase Peptide Synthesis.ChemComm . Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews . Retrieved from [Link]

Method

Application Note: Strategic Incorporation of (S)-2,3-Diaminopropanoic Acid (Dap) in Solid-Phase Peptide Synthesis

Introduction & Strategic Overview (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid frequently utilized in the design of antimicrobial peptides (e.g., capreomycin), peptidomimetics, and as a handle fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid frequently utilized in the design of antimicrobial peptides (e.g., capreomycin), peptidomimetics, and as a handle for conformational constraints (stapled peptides). Structurally, Dap is a lower homolog of lysine and an amino-analog of serine.

The Core Challenge: Chemoselectivity and Stability

Incorporating Dap presents two distinct challenges that differentiate it from standard amino acids:

  • 
    -Elimination Risk:  Similar to cysteine and serine, Dap derivatives possess a leaving group at the 
    
    
    
    -position. Under strongly basic conditions (such as prolonged Fmoc deprotection), Dap can undergo
    
    
    -elimination to form dehydroalanine (Dha).
  • Orthogonality: The

    
    -amine requires robust protection that is orthogonal to the 
    
    
    
    -amine protecting group (usually Fmoc) and stable during chain elongation.

This guide details the optimal coupling reagents and protocols to mitigate these risks while ensuring high coupling efficiency.

Selection of Coupling Reagents

The choice of coupling reagent for Dap is dictated by the balance between activation power and racemization suppression .

Comparative Analysis of Reagents
Reagent SystemActivation MechanismRec. for Dap?Rationale
DIC / Oxyma Pure Carbodiimide / OximeHighly Recommended Superior suppression of racemization; neutral pH coupling environment reduces risk of

-elimination.
HATU / DIEA Aminium / BaseConditional High activation power is excellent for sterically hindered sequences, but the required tertiary base (DIEA) increases racemization risk.
PyBOP / NMM Phosphonium / BaseAlternative Useful if by-products of urea (from DIC) are difficult to remove, but generally less efficient than HATU for difficult sequences.
Expert Insight: The "Base-Free" Advantage

For Dap, DIC/Oxyma is the preferred method. Unlike HATU, which requires a tertiary base (DIEA or NMM) to initiate activation, DIC/Oxyma operates at a near-neutral to slightly acidic pH. This significantly lowers the propensity for base-catalyzed


-proton abstraction, thereby preserving chiral integrity and preventing side reactions.

Protecting Group Strategies

Before coupling, the correct derivative must be selected based on the synthesis goals.

  • Fmoc-Dap(Boc)-OH: The standard for linear sequences. The Boc group is removed concomitantly with resin cleavage (TFA).

  • Fmoc-Dap(Alloc)-OH: Essential for branching or cyclization . The Alloc group can be removed selectively on-resin using Palladium chemistry.

  • Fmoc-Dap(Mtt)-OH: Allows for mild acidic removal (1% TFA/DCM) on-resin without cleaving the peptide from the support.

Visualizing the Workflow

The following diagram illustrates the decision matrix for Dap incorporation and subsequent handling.

Dap_Workflow Start Start: Dap Incorporation Strategy Select_PG Select Side-Chain Protection Start->Select_PG Route_Linear Linear Sequence Target (Use Fmoc-Dap(Boc)-OH) Select_PG->Route_Linear Standard Route_Branch Branched/Cyclic Target (Use Fmoc-Dap(Alloc)-OH) Select_PG->Route_Branch Orthogonal Activation Activation Step Reagent: DIC + Oxyma Pure Route_Linear->Activation Route_Branch->Activation Coupling Coupling Reaction (60 min, Ambient Temp) Activation->Coupling QC_Step QC: Kaiser Test / Chloranil Test Coupling->QC_Step Decision_Branch Is Side-Chain Modification Required? QC_Step->Decision_Branch Alloc_Deprotect Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Decision_Branch->Alloc_Deprotect Yes (Branching) Final_Cleavage Final Cleavage (TFA/TIS/H2O) Decision_Branch->Final_Cleavage No (Linear) Alloc_Deprotect->Final_Cleavage

Figure 1: Decision matrix and workflow for incorporating Dap derivatives in SPPS.

Detailed Experimental Protocols

Protocol A: Standard Coupling with DIC/Oxyma

Applicable for Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, and Fmoc-Dap(Mtt)-OH.

Reagents:

  • Resin (swelled in DMF)

  • Fmoc-Dap derivative (3.0 eq relative to resin loading)

  • DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Pre-Activation: Dissolve the Fmoc-Dap derivative and Oxyma Pure in a minimal amount of DMF.

  • Cooling (Optional but Recommended): Cool the solution to 0°C. This is a critical control point to minimize initial racemization during the exothermic activation event.

  • Activation: Add DIC to the amino acid/Oxyma solution. Stir for 2–3 minutes.

  • Coupling: Transfer the activated solution to the resin-bound free amine.

  • Incubation: Agitate at room temperature for 45–60 minutes.

    • Note: Avoid heating (>40°C) during Dap coupling to prevent degradation.

  • Washing: Drain and wash resin with DMF (

    
     min).
    
  • Validation: Perform a Kaiser test. If positive (blue beads), perform a second coupling using HATU/DIEA (see Troubleshooting).

Protocol B: Orthogonal Deprotection of Alloc Group

Required for Fmoc-Dap(Alloc)-OH when creating branched peptides.

Reagents:

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq)
  • Phenylsilane (PhSiH

    
    ) (10 eq) - Acts as the scavenger for the allyl group.
    
  • Solvent: Dry DCM (Dichloromethane)

Procedure:

  • Inert Environment: Ensure the resin is under a Nitrogen or Argon blanket. Oxygen poisons the Pd catalyst.

  • Preparation: Dissolve Pd(PPh

    
    )
    
    
    
    and Phenylsilane in dry DCM.
  • Reaction: Add the solution to the resin. Agitate gently for 30 minutes in the dark.

  • Repetition: Drain and repeat the process with fresh reagent solution for another 30 minutes.

  • Metal Scavenging (Crucial): Wash the resin with 0.02 M Sodium Diethyldithiocarbamate in DMF (

    
     min) to remove palladium residues. Residual Pd will cause aggregation and discoloration in subsequent steps.
    

Troubleshooting & Optimization

Issue: Incomplete Coupling

If the Kaiser test remains positive after the DIC/Oxyma coupling:

  • Re-couple with HATU: Use 3.0 eq HATU, 2.9 eq HOAt, and 6.0 eq DIEA.

    • Constraint: Limit reaction time to 30 minutes to minimize racemization.

  • Check Aggregation: Dap residues can induce beta-sheet formation. If coupling fails repeatedly, switch the solvent to NMP or add pseudo-prolines to the sequence.

Issue: -Elimination (Dehydroalanine formation)

If mass spectrometry shows a mass shift of -18 Da or -20 Da (depending on protection):

  • Cause: The Fmoc-deprotection base (Piperidine) is too harsh.

  • Solution: Switch deprotection reagent to 20% Piperazine in DMF with 0.1 M HOBt. HOBt suppresses the basicity enough to protect the sensitive Dap side chain while still removing the Fmoc group.

References

  • Iris Biotech GmbH. Survey of Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

Application

Application Note: Orthogonal Protection Strategies for L-2,3-Diaminopropionic Acid (Dap) in Solid-Phase Peptide Synthesis

Executive Summary L-2,3-Diaminopropionic acid (Dap) represents a unique structural motif in medicinal chemistry, serving as a critical junction for branched peptides, ubiquitin mimetics, and stapled peptides. However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-2,3-Diaminopropionic acid (Dap) represents a unique structural motif in medicinal chemistry, serving as a critical junction for branched peptides, ubiquitin mimetics, and stapled peptides. However, its utility is frequently bottlenecked by the proximity of the


- and 

-amino groups. Without rigorous orthogonal protection, researchers risk uncontrolled polymerization, acyl migration, or

-lactam formation.

This guide details the strategic selection of protecting groups (PG) for Dap. We move beyond standard Fmoc/Boc logic to explore Fmoc/Alloc and Fmoc/Mtt strategies, enabling precise, on-resin side-chain modification.

Strategic Landscape: Selecting the Right Orthogonality

In Solid-Phase Peptide Synthesis (SPPS), "orthogonality" defines the ability to remove one protecting group without affecting others or the resin linkage. For Dap, the choice of the


-amino protecting group dictates the downstream workflow.
Comparative Analysis of Protection Strategies
Strategy

-PG

-PG
Deprotection (

)
Stability ProfileApplication
Standard FmocBoc95% TFA (Acid)Stable to Piperidine & Pd(0)Simple incorporation; side-chain is permanent until global cleavage.
The Architect FmocAllocPd(PPh

)

(Neutral)
Stable to TFA & PiperidineCyclization, Stapling, or Labeling on-resin.
The Sensitive FmocMtt1% TFA (Mild Acid)Stable to PiperidineDerivatization with acid-sensitive cargoes; on-resin modification.
The Alternative FmocivDdeHydrazine (Nucleophile)Stable to TFAUsed when Pd chemistry is incompatible; risk of migration.

Visualizing Orthogonality

The following diagram illustrates the chemical logic required to selectively access the Dap side chain while maintaining peptide integrity.

Orthogonality_Logic Dap Dap Scaffold Alpha Alpha-Amine (Fmoc) Dap->Alpha Beta Beta-Amine (Side Chain) Dap->Beta Piperidine 20% Piperidine Alpha->Piperidine Cleaves Alpha Alloc Alloc Group (Allyl) Beta->Alloc Mtt Mtt Group (Trityl deriv.) Beta->Mtt Pd Pd(PPh3)4 (Neutral) Alloc->Pd Selective Removal DiluteTFA 1% TFA / DCM (Mild Acid) Mtt->DiluteTFA Selective Removal Pd->Alpha Inert DiluteTFA->Alpha Inert

Figure 1: Orthogonal deprotection pathways. Note that the reagents used for


-deprotection (Pd or Dilute TFA) must not affect the 

-Fmoc group if backbone elongation is not complete, nor cleave the peptide from the resin.

Deep Dive: The Fmoc/Alloc Strategy

The Allyloxycarbonyl (Alloc) group is the gold standard for orthogonality in Dap chemistry. It is completely stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of global cleavage (TFA). It is removed via a Palladium(0)-catalyzed allyl transfer.

Mechanism & Causality

The deprotection involves a


-allyl palladium complex. A scavenger (nucleophile) is strictly required to trap the allyl cation. Without a scavenger, the allyl group may re-attach to the amine or other nucleophilic residues (Met, Trp).

Preferred Scavenger: Phenylsilane (PhSiH


).
Why? Unlike the traditional tributyltin hydride (toxic) or dimedone (can condense with amines), Phenylsilane is highly efficient, less toxic, and acts as a robust hydride donor to reduce the 

-allyl complex.
Protocol A: Pd-Catalyzed Alloc Removal (On-Resin)

Reagents:

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]
  • Phenylsilane (PhSiH

    
    )
    
  • Sodium diethyldithiocarbamate (DTC) (Pd scavenger)

Workflow:

  • Preparation: Swell the resin (approx. 0.1 mmol scale) in DCM for 20 minutes.

  • Inert Environment: Sparge the reaction vessel with Argon or Nitrogen. Oxygen poisons the Pd(0) catalyst.

  • Cocktail Preparation: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    • Note: The solution should be prepared immediately before use.

  • Reaction: Add the cocktail to the resin. Shake gently under inert gas for 30 minutes.

  • Repetition: Drain and repeat Step 4 with fresh reagents to ensure quantitative removal.

  • Pd Removal (Critical): Wash the resin with 0.02 M Sodium diethyldithiocarbamate (DTC) in DMF (

    
     min).
    
    • Why? Residual Palladium will chelate to the free amine and sulfur-containing residues, causing blackening of the resin and poisoning subsequent coupling steps.

  • Final Wash: Wash with DMF (

    
    ) and DCM (
    
    
    
    ).

Deep Dive: The Fmoc/Mtt Strategy

The 4-Methyltrityl (Mtt) group offers a "trityl-like" protection that is hyper-acid labile. While standard Trityl (Trt) is removed with ~1-5% TFA, Mtt is slightly more stable but can still be removed with 1% TFA in DCM, leaving the side-chain protecting groups (Boc, tBu, Pbf) and the resin linkage (Rink Amide, Wang) intact.

Mechanism & Causality

The Mtt cation is stabilized by the methyl group but is sufficiently labile to be cleaved by dilute acid. The challenge is equilibrium control . The trityl cation is electrophilic and will re-attach to the amine if not washed away immediately.

Protocol B: Selective Mtt Removal

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) (Cation scavenger)

  • Dichloromethane (DCM)

  • Hexafluoroisopropanol (HFIP) (Optional, for milder cleavage)

Workflow:

  • Wash: Wash resin thoroughly with DCM. Do not use DMF, as basicity can neutralize the dilute acid.

  • Cocktail: Prepare 1% TFA / 5% TIPS / 94% DCM.

  • Flow-Through Method (Recommended):

    • Add the cocktail to the resin.

    • Shake for 2 minutes only .

    • Drain immediately into a waste container containing neutralizing base (e.g., pyridine/methanol).

    • Why? Short exposure prevents the acid from penetrating the resin core and cleaving the linker.

  • Repetition: Repeat the short 2-minute cycles until the yellow/orange color (indicative of the trityl cation) no longer appears in the filtrate (usually 5–10 cycles).

  • Neutralization: Wash resin with 5% DIPEA in DCM (

    
     min) to neutralize residual TFA on the beads.
    
  • Wash: Wash with DMF (

    
    ).
    

Experimental Workflow Visualization

The following diagram outlines the decision-making process and physical workflow for the Alloc strategy, which is the most complex but versatile method.

Alloc_Workflow Start Start: Fmoc-Dap(Alloc)-Peptide-Resin Swell 1. Swell in DCM (20 min) Start->Swell Inert 2. Sparge with Argon (Remove O2) Swell->Inert React 3. Add Pd(PPh3)4 + PhSiH3 (30 min x 2) Inert->React Catalysis WashPd 4. Wash with DTC/DMF (Remove Pd Catalyst) React->WashPd Critical Clean-up Couple 5. Couple Side-Chain Cargo (Fluorophore/Lipid) WashPd->Couple Free Beta-Amine

Figure 2: Step-by-step workflow for Palladium-mediated deprotection of Dap(Alloc).

Troubleshooting & Expert Tips

The Solubility Trap

Dap residues, especially when deprotected, can induce aggregation due to hydrogen bonding potential.

  • Solution: Use Pseudoproline dipeptides or Dmb-protection on the backbone amides if the sequence is long.

Lactamization Risks

While less prone to lactamization than Ornithine (


-lactam), Dap can form structures resembling 

-lactams if the

-amine is activated while the

-amine is free (or vice versa) in solution.
  • Prevention: In SPPS, the immobilization on resin generally prevents intramolecular lactamization between the

    
     and 
    
    
    
    positions, provided the carboxyl is anchored. However, avoid activating the
    
    
    -carboxyl of a separate Asp residue if it can reach the Dap amine.
Mtt "Creep"

During Mtt removal, if the yellow color persists after 10 washes, the TFA might be cleaving the resin linker or other protecting groups.

  • Fix: Switch to 20% HFIP in DCM . Hexafluoroisopropanol is acidic enough to cleave Mtt but rarely cleaves Rink Amide linkers.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality including Alloc and Mtt).

  • Bachem. (n.d.). Bachem Peptide Guide - Protecting Groups. (Authoritative supplier protocols for Alloc/Mtt removal).

  • Merck/Novabiochem. (n.d.). Novabiochem Peptide Synthesis Catalog & Protocols. (Standard protocols for Pd-catalyzed deprotection).

  • Gomez-Martinez, P., et al. (1999). N-Alloc protection in solid phase peptide synthesis. Journal of the Chemical Society. (Foundational work on Phenylsilane scavengers).
Method

Application Note: Cleavage and Deprotection of Peptides Modified with (S)-2,3-Diaminopropanoic Acid (Dap)

Executive Summary (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid critical for the development of branched peptides, ubiquitin-like conjugates, and constrained peptidomimetics (e.g., -lactams). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid critical for the development of branched peptides, ubiquitin-like conjugates, and constrained peptidomimetics (e.g.,


-lactams). Its structural uniqueness lies in the vicinal diamine motif, which necessitates rigorous orthogonal protection strategies during Solid Phase Peptide Synthesis (SPPS).

This guide provides high-fidelity protocols for the cleavage and deprotection of Dap-containing peptides. It distinguishes between Global Deprotection (final resin cleavage) and Orthogonal Deprotection (on-resin side-chain modification), addressing the specific chemical behaviors of Dap derivatives such as Dap(Boc), Dap(Mtt), and Dap(Alloc).

Strategic Considerations & Chemical Logic

The Dap Challenge

Unlike Lysine (4-carbon side chain) or Ornithine (3-carbon), Dap possesses a 1-carbon side chain. This proximity of the


-amine to the peptide backbone introduces steric constraints and electronic effects that influence deprotection kinetics.
  • Dap(Boc): Used for standard linear sequences. The Boc group is acid-labile and removed during final TFA cleavage.

  • Dap(Mtt): Used for on-resin branching. The Mtt (4-methyltrityl) group is hyper-acid-labile, allowing removal with dilute acid (1% TFA) without cleaving the peptide from the resin.

  • Dap(Alloc): Used for maximum orthogonality. Removed via Pd(0) catalysis, completely independent of acid/base conditions.

Scavenger Selection

During global cleavage with Trifluoroacetic acid (TFA), the generated carbocations (from Boc, tBu, Trt groups) must be quenched to prevent re-attachment to nucleophilic residues. While Dap itself is not highly susceptible to alkylation, its presence often correlates with complex sequences containing Trp, Cys, or Met.

Recommended Cocktail: Cocktail K (TFA/Phenol/Water/Thioanisole/EDT) is preferred for complex Dap peptides to prevent oxidation and alkylation. For simple sequences, Cocktail B (TFA/Phenol/Water/Triisopropylsilane) is sufficient.

Protocol A: Global Cleavage & Deprotection (Dap(Boc))

Target: Release of peptide from resin and removal of acid-labile side chains (Boc, tBu, Pbf, Trt).

Materials
  • Cleavage Cocktail: TFA (HPLC Grade), Triisopropylsilane (TIS), Ultra-pure Water.

  • Precipitation: Diethyl ether (cold, -20°C).

  • Vessel: Polypropylene syringe with frit or round-bottom flask.

Workflow Diagram (Standard Cleavage)

G Start Dry Resin-Peptide-Dap(Boc) Mix Prepare Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Start->Mix React Reaction 2-3 Hours @ RT (Orbital Shaking) Mix->React Add 10-20 mL/g resin Filter Filtration Separate Resin from Filtrate React->Filter Precip Precipitation Add to Cold Ether (-20°C) Filter->Precip Dropwise addition Centrifuge Centrifugation & Wash (3x Ether) Precip->Centrifuge Lyophilize Lyophilization Crude Peptide Centrifuge->Lyophilize

Figure 1: Standard Global Cleavage Workflow for Fmoc-Dap(Boc)-OH modified peptides.

Step-by-Step Procedure
  • Preparation: Ensure the resin is washed (DCM x3) and thoroughly dried under vacuum. Residual DMF can form formyl-peptide adducts during cleavage.

  • Cocktail Preparation: Prepare 95% TFA, 2.5% TIS, 2.5% H2O (v/v/v).

    • Note: If the peptide contains Cys/Met, add 2.5% EDT (1,2-Ethanedithiol) and reduce TFA to 92.5%.

  • Incubation: Add the cocktail to the resin (10-20 mL per gram of resin). Shake gently for 2 to 3 hours at room temperature.

    • Critical: Dap(Boc) deprotection is generally fast, but restricted conformational mobility in aggregated peptides may require the full 3 hours.

  • Collection: Filter the resin and collect the filtrate in a glass tube. Wash the resin once with a small volume of neat TFA and combine with the filtrate.

  • Precipitation: Evaporate TFA under a nitrogen stream to reduce volume to ~20%. Add the concentrate dropwise into a 10-fold excess of ice-cold diethyl ether .

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and repeat the wash 2 more times. Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize.

Protocol B: Orthogonal On-Resin Deprotection (Dap(Mtt))

Target: Selective removal of Dap side-chain protection for cyclization or modification, leaving peptide on resin.

Materials
  • Deprotection Reagent: 1% TFA in Dichloromethane (DCM) (v/v).

  • Neutralization Reagent: 5% Diisopropylethylamine (DIPEA) in DCM.

  • Monitoring: Visual check (yellow/orange color of trityl cation).

Workflow Diagram (Orthogonal Deprotection)

G Start Resin-Peptide-Dap(Mtt) Wash Wash DCM (3x) Start->Wash AcidTreat Add 1% TFA/DCM (2 min cycles) Wash->AcidTreat Check Color Check (Yellow = Trityl) AcidTreat->Check Loop Repeat until Colorless Check->Loop Loop->AcidTreat Color persists Neutralize Wash 5% DIPEA/DCM Loop->Neutralize Colorless Ready Free Amine Ready for Coupling Neutralize->Ready

Figure 2: Selective Mtt removal for on-resin Dap modification.

Step-by-Step Procedure
  • Swelling: Swell the resin in DCM for 15 minutes.

  • Acid Treatment: Add 1% TFA in DCM (10 mL/g resin). Shake for 2 minutes .

    • Observation: The solution will turn bright yellow/orange instantly due to the release of the Mtt cation.

  • Filtration: Drain the solution.

  • Cycling: Repeat step 2 and 3 continuously.

    • Endpoint: Continue until the solution no longer turns yellow (typically 5-10 cycles).

    • Caution: Do not extend exposure unnecessarily; prolonged acid exposure can slowly cleave the peptide from the resin (especially on Trt/Cl-Trt linkers).

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 x 5 min) to neutralize residual acid and regenerate the free amine on the Dap side chain.

  • Validation: Perform a Kaiser Test. A positive (blue) result confirms the free amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection (Boc) Aggregation of peptide backbone hiding the side chain.Use "Magic Mixture" (TFA/DCM/TIS 50:45:5) or extend time to 4 hours.
Peptide Mass +96 Da Trifluoroacetylation of the Dap amine.Treat crude peptide with 10% Piperidine/Water or dilute aqueous ammonia (pH 9) for 30 min.
Low Yield (Mtt removal) Premature cleavage from resin.Ensure TFA concentration is strictly 1%. Use DCM (not DMF) as solvent. Use Cl-Trt resin for higher acid stability.
Scavenger Adducts Re-attachment of protecting groups.Increase TIS concentration to 5%. Ensure high ether volume during precipitation.

References

  • Iris Biotech. Linkers and Resins for Solid Phase Peptide Synthesis. [Link]

Application

Application Note: Site-Specific Peptide Labeling using (S)-2,3-Diaminopropanoic Acid (Dap)

[1] Abstract Site-specific labeling of peptides is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), FRET probes, and stapled peptides. While Cysteine (thiol-maleimide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Site-specific labeling of peptides is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), FRET probes, and stapled peptides. While Cysteine (thiol-maleimide) and Lysine (amine-NHS) chemistries are standard, they suffer from limitations: Cysteine oxidation/disulfide scrambling and Lysine's ubiquity leading to heterogeneous labeling.[1]

(S)-2,3-Diaminopropanoic acid (Dap) offers a powerful alternative.[1] As a non-canonical amino acid with a side-chain


-amine, Dap provides two distinct mechanisms for site-specificity:[1]
  • Orthogonal Protection (Solid Phase): Using Fmoc-Dap(Alloc)-OH allows for precise on-resin deprotection and labeling while other amines remain protected.[1]

  • pK

    
    -Directed Selectivity (Solution Phase):  The Dap side-chain pK
    
    
    
    (~6.3–6.[1]5) is significantly lower than Lysine (~10.5), allowing selective acylation at neutral pH where Lysine is protonated and unreactive.[1]

This guide details the protocols for incorporating Dap into peptides via Solid Phase Peptide Synthesis (SPPS) and executing site-specific labeling using the robust Alloc-protection strategy.[1]

Chemical Basis & Mechanism[2][3]

The Dap Advantage

Dap is a structural analog of Serine where the hydroxyl group is replaced by a primary amine. It is also a lower homolog of Ornithine and Lysine.

Amino AcidSide ChainSide Chain pK

Steric Bulk
Lysine (Lys)

-Amine (-(CH

)

-NH

)
~10.5High
Ornithine (Orn)

-Amine (-(CH

)

-NH

)
~10.2Medium
Dap

-Amine (-CH

-NH

)
~6.3–6.5 Low
Mechanism of Action: Orthogonal Labeling

The most reliable method for site-specific labeling involves the Fmoc-Dap(Alloc)-OH building block.[1] The Allyloxycarbonyl (Alloc) group is stable to standard SPPS conditions (Piperidine for Fmoc removal, TFA for cleavage) but is selectively removed by Palladium(0) catalysis.[1] This opens a specific "window" for labeling the Dap residue while the peptide is still anchored to the resin and N-terminal/Lysine residues remain protected.

Workflow Visualization

The following diagram illustrates the critical path for Dap-mediated site-specific labeling.

Dap_Workflow cluster_0 Phase 1: SPPS Assembly cluster_1 Phase 2: Orthogonal Deprotection cluster_2 Phase 3: Site-Specific Labeling Start Resin Loading (Rink Amide / 2-CTC) Couple Coupling Cycle Fmoc-Dap(Alloc)-OH (HBTU/DIPEA or DIC/Oxyma) Start->Couple Elongate Complete Peptide Assembly (N-term Fmoc or Boc protected) Couple->Elongate Alloc_Deprot Alloc Removal Pd(PPh3)4 + PhSiH3 (Argon Atmosphere) Elongate->Alloc_Deprot Wash Scavenger Wash 0.5% Na-Diethyldithiocarbamate (Removes Pd Catalyst) Alloc_Deprot->Wash Labeling On-Resin Labeling (Fluorophore-NHS / Biotin / PEG) Wash->Labeling Cleavage Global Cleavage & Deprotection (TFA/TIPS/H2O) Labeling->Cleavage Purification HPLC Purification & QC Cleavage->Purification

Figure 1: Strategic workflow for orthogonal Dap labeling via Pd(0) Alloc deprotection.[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Alloc)-OH via SPPS

Objective: Synthesize the peptide backbone containing the protected Dap residue.[1][2]

Materials:

  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids).[1]

  • Amino Acid: Fmoc-Dap(Alloc)-OH.[1][2]

  • Coupling Reagents: DIC/Oxyma Pure (preferred to reduce racemization risk) or HATU/DIPEA.[1]

Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1][2][3] Wash with DMF (
    
    
    
    ).[1][4][2][3]
  • Coupling Dap:

    • Dissolve Fmoc-Dap(Alloc)-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.[1]

    • Note: Pre-activation for 2-3 minutes is recommended.[1]

    • Add to resin and shake for 60–90 min at room temperature.

    • Validation: Perform a Kaiser test (Ninhydrin).[1] If beads are colorless, coupling is complete.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

  • Final N-Terminal Protection: If the N-terminus should not be labeled, ensure it is Fmoc-protected or Acetylated (capped) before proceeding to Phase 2.[1] If using Boc-SPPS strategy for the N-terminus, use a Boc-amino acid at the final step.

Protocol 2: On-Resin Alloc Deprotection (The "Pd-Window")

Objective: Selectively remove the Alloc group from the Dap side chain without affecting other protecting groups (e.g., Boc on Lys, tBu on Ser/Tyr).[1]

Safety Note: Pd(PPh


)

is oxygen-sensitive.[1] All steps must be performed under inert gas (Argon/Nitrogen).[1]

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.1–0.2 eq).[1]
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10–20 eq) OR Morpholine-Borane complex.[1]
    
  • Solvent: Dry DCM (Dichloromethane).[1]

  • Wash Solution: 0.5% (w/w) Sodium Diethyldithiocarbamate (DTC) in DMF.[1]

Step-by-Step:

  • Preparation: Wash the resin with dry DCM (

    
    ) to remove DMF.
    
  • Reaction Mixture: In a separate vial under Argon, dissolve Pd(PPh

    
    )
    
    
    
    and Phenylsilane in dry DCM.
  • Incubation: Add the Pd mixture to the resin. Seal the vessel under Argon. Shake gently for 30 minutes.

  • Repeat: Drain and repeat Step 2-3 with fresh catalyst/scavenger to ensure complete deprotection.[1]

  • Pd Removal (Critical):

    • Wash resin with DCM (

      
      ).[1][2][3]
      
    • Wash with 0.5% DTC in DMF (

      
       min).[1] The solution may turn yellow/brown as it complexes Pd.
      
    • Wash with DMF (

      
      ) until the solution is clear.[1]
      
    • Why? Residual Palladium will chelate to the peptide and interfere with subsequent labeling or purification.

Protocol 3: Site-Specific Labeling & Cleavage

Objective: Conjugate the label to the free Dap


-amine.

Reagents:

  • Label: NHS-Ester (e.g., FITC-NHS, Biotin-NHS) or Carboxylic Acid (e.g., Fatty Acid).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

Procedure:

  • Labeling:

    • Dissolve Label (2–3 eq) and DIPEA (4–6 eq) in DMF.[1]

    • Add to the Alloc-deprotected resin.[3]

    • Shake for 2–4 hours (or overnight for bulky fluorophores).[1]

    • Validation: Kaiser test should be negative (colorless) after labeling.[1]

  • Final Wash: Wash with DMF (

    
    ) and DCM (
    
    
    
    ).[1][4]
  • Cleavage:

    • Treat resin with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H

      
      O) for 2–3 hours.[1]
      
    • Note: The high acid concentration removes the global protecting groups (Boc, tBu, Pbf) but leaves the stable amide bond formed at the Dap site intact.

  • Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

QC & Validation: What to Look For

Mass Spectrometry Shifts

Successful synthesis is validated by observing specific mass shifts in LC-MS.

StepMass Change (

Mass)
Observation
Alloc Removal -84.0 Da Loss of Alloc group (

).[1]
Labeling + [Label Mass] - 1.0 Addition of label, loss of H (amide bond).
Failure Mode +0 Da (No shift)Incomplete Alloc removal (Check Pd quality).
Troubleshooting Common Issues

Issue 1: Incomplete Alloc Deprotection

  • Cause: Oxidized Pd catalyst (turned black/green) or insufficient scavenger.[1]

  • Fix: Use fresh Pd(PPh

    
    )
    
    
    
    from a stored ampoule.[1] Ensure strict Argon atmosphere.

Issue 2:


-Elimination (Formation of Dehydroalanine) 
  • Cause: Dap is prone to

    
    -elimination under strongly basic conditions over prolonged periods, converting Dap to Dehydroalanine (mass -17 Da from free amine).[1]
    
  • Fix: Avoid strong bases (e.g., DBU) during labeling.[1] Use DIPEA. Keep reaction times optimized.

Issue 3: Racemization

  • Cause: Over-activation during the initial coupling of Fmoc-Dap(Alloc)-OH.[1]

  • Fix: Use DIC/Oxyma instead of HATU/DIPEA for the initial coupling. Maintain temperature

    
     25°C.
    

References

  • Dap pKa and Structural Properties

    • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.[1][5]

    • Source: [1]

  • Orthogonal Protection Strategy (Alloc)

    • Selecting Orthogonal Building Blocks - Method 4: Removal of alloc/allyl protecting groups.[1]

    • Source:

  • Dap in Peptidoglycan & Biosynthesis

    • The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.
    • Source: [1]

  • Site-Specific Labeling Overview

    • Peptide Labeling and Modification Str
    • Source: [1]

Sources

Method

Precision Synthesis of Staphyloferrin B: Chemo-Enzymatic and Chemical Strategies

Application Note & Protocol Guide Executive Summary Staphyloferrin B (SB) is a polycarboxylate siderophore produced by Staphylococcus aureus to scavenge iron from host environments. Unlike hydroxamate or catecholate side...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Staphyloferrin B (SB) is a polycarboxylate siderophore produced by Staphylococcus aureus to scavenge iron from host environments. Unlike hydroxamate or catecholate siderophores, SB utilizes a citrate-based backbone functionalized with L-2,3-diaminopropionic acid (L-Dap) and


-ketoglutarate.

In drug development, SB is a primary candidate for "Trojan Horse" antimicrobial strategies , where antibiotics are conjugated to the siderophore to exploit the bacterial iron-transport machinery (SirA/SirB/SirC) for active cellular uptake.

This guide details the synthesis of SB focusing on the critical precursor L-2,3-diaminopropionic acid (L-Dap) . We present two methodologies:

  • Chemo-Enzymatic Synthesis (Gold Standard): Utilizes the sbn gene cluster enzymes (SbnE/SbnC) for stereospecific assembly.

  • Total Chemical Synthesis (Scalable Alternative): outlines the orthogonal protection strategy required for synthetic production.

Part 1: The Precursor – L-2,3-Diaminopropionic Acid (L-Dap)

L-Dap is a non-proteinogenic amino acid and the structural pivot of Staphyloferrin B. Its diamine nature allows it to bridge the citrate and


-ketoglutarate moieties.
Precursor Specifications
  • IUPAC Name: (2S)-2,3-diaminopropanoic acid

  • Role: Provides the

    
    -amino and 
    
    
    
    -amino groups for amide linkage.
  • Stability: L-Dap is prone to oxidation and racemization. Store as the hydrochloride salt (L-Dap·HCl) at -20°C.

  • Sourcing: Commercially available or synthesized via the Hofmann rearrangement of L-asparagine or from N-protected L-serine derivatives.

Part 2: Chemo-Enzymatic Synthesis (Protocol A)

Rationale: The biosynthetic pathway utilizes NIS (NRPS-Independent Siderophore) synthetases SbnE and SbnC . This method is preferred for generating authentic standards because the enzymes enforce strict regioselectivity, ensuring the correct amide linkages between L-Dap, Citrate, and


-Ketoglutarate.
The Biosynthetic Logic

The assembly occurs in two ATP-dependent condensation steps:

  • SbnE condenses Citrate + L-Dap

    
    Citryl-L-Dap .
    
  • SbnC condenses

    
    -Ketoglutarate  + Citryl-L-Dap 
    
    
    
    Staphyloferrin B .
Reagents & Buffers
  • Enzymes: Recombinant SbnE and SbnC (expressed in E. coli BL21(DE3), Ni-NTA purified).

  • Substrates: L-Dap·HCl (10 mM), Sodium Citrate (10 mM),

    
    -Ketoglutarate (10 mM).
    
  • Cofactors: ATP (100 mM stock), MgCl

    
     (1 M stock).
    
  • Reaction Buffer (10x): 500 mM Tris-HCl (pH 8.0), 100 mM MgCl

    
    .
    
Step-by-Step Protocol

Step 1: Primary Condensation (SbnE Reaction)

  • In a 1.5 mL microcentrifuge tube, combine:

    • Water: to final volume 500 µL

    • 10x Reaction Buffer: 50 µL

    • L-Dap (10 mM): 50 µL (Final: 1 mM)

    • Sodium Citrate (10 mM): 50 µL (Final: 1 mM)

    • ATP (100 mM): 25 µL (Final: 5 mM)

    • Purified SbnE Enzyme: 5 µM final concentration

  • Incubate at 37°C for 2-4 hours .

  • Checkpoint: Analyze 10 µL aliquot via HPLC or TLC to confirm consumption of L-Dap and formation of Citryl-L-Dap.

Step 2: Secondary Condensation (SbnC Reaction) Note: This can be performed sequentially in the same pot if SbnE is not heat-inactivated, but stepwise is cleaner.

  • To the reaction mix from Step 1, add:

    • 
      -Ketoglutarate (10 mM): 50 µL (Final: ~1 mM)
      
    • Additional ATP (100 mM): 10 µL (Maintain pool)

    • Purified SbnC Enzyme: 5 µM final concentration

  • Incubate at 37°C for 4-6 hours (or overnight).

  • Termination: Quench reaction by adding 10% Trichloroacetic acid (TCA) or heating at 95°C for 5 mins (precipitate proteins).

  • Centrifuge (15,000 x g, 10 min) to remove protein precipitate. Supernatant contains Staphyloferrin B.

Part 3: Total Chemical Synthesis (Protocol B)

Rationale: For large-scale production or generating analogs (e.g., fluorinated probes), chemical synthesis is necessary. This requires orthogonal protection of the L-Dap diamine to control which amine reacts with Citrate vs.


-Ketoglutarate.
Retrosynthetic Strategy
  • Target: Staphyloferrin B.

  • Key Intermediate: Orthogonally protected L-Dap (e.g.,

    
    -Fmoc-
    
    
    
    -Boc-L-Dap-OMe).
  • Coupling Agents: HATU or PyBOP (for amide bond formation).

Synthesis Workflow

Phase 1: Preparation of the Scaffold

  • Start with

    
    -Fmoc-
    
    
    
    -Boc-L-Dap
    .
  • Immobilization (Optional but recommended): Load onto 2-Chlorotrityl chloride resin via the carboxyl group. This simplifies purification.

Phase 2: Sequential Coupling

  • Note: The exact regiochemistry (Citrate on

    
     vs 
    
    
    
    ) must be mimicked based on the biological standard. Literature suggests Citrate acylation often occurs on the
    
    
    -amine in similar pathways, but SbnE specificity dictates this. For this protocol, we assume Citrate coupling to the
    
    
    -amine for illustration, but the reverse order is possible by swapping protecting groups.
  • 
    -Amine Deprotection:  Remove Fmoc using 20% Piperidine in DMF.
    
  • Coupling 1 (Citrate): React resin-bound L-Dap with Tri-ethyl citrate (protected citrate) or Citric anhydride using HATU/DIPEA in DMF.

    • Critical: Use a protected citrate (e.g., mono-benzyl ester) to prevent polymerization.

  • 
    -Amine Deprotection:  Remove Boc using 50% TFA in DCM (if solution phase) or specific cleavage conditions.
    
  • Coupling 2 (

    
    -Ketoglutarate):  React with 
    
    
    
    -Ketoglutaric acid
    (activated as NHS ester or using HATU).
    • Warning: The ketone in

      
      -KG is reactive. Use 2,2-dimethoxy-glutaric acid (ketal protected) if side reactions occur.
      

Phase 3: Global Deprotection & Cleavage

  • Cleave from resin/remove protecting groups using TFA/TIS/H2O cocktail (95:2.5:2.5).

  • Precipitate in cold diethyl ether.

Part 4: Purification and Validation (QC)

Purification Protocol (HILIC-HPLC)

Staphyloferrin B is highly polar and will not retain well on standard C18 columns.

  • Column: Amide-HILIC or ZIC-HILIC (SeQuant).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 40% B over 30 mins.

  • Detection: UV at 210 nm (peptide bond) and 340 nm (if using CAS post-column).

CAS Assay (Siderophore Activity)

The Chrome Azurol S (CAS) assay is the definitive functional test.

  • Prepare CAS Shuttle Solution (CAS dye + Hexadecyltrimethylammonium bromide + FeCl

    
    ).
    
  • Mix 100 µL sample + 100 µL CAS solution.

  • Result: Color change from Blue to Orange/Pink indicates iron chelation (positive for Staphyloferrin B).

Mass Spectrometry Data
  • Technique: ESI-MS (Negative Mode).

  • Expected Mass:

    • Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
      (approximate, depends on hydration/salt).
    • Look for [M-H]

      
        peak corresponding to the molecular weight (~391-392 Da).
      

Part 5: Pathway Visualization

Biosynthetic Pathway (Sbn System)

This diagram illustrates the enzymatic flow from the L-Dap precursor to the final siderophore.

SbnPathway Precursor O-Phospho-L-Serine SbnAB SbnA / SbnB Precursor->SbnAB LDap L-2,3-Diaminopropionic Acid (L-Dap) SbnE SbnE (Synthetase) LDap->SbnE Citrate Citrate Citrate->SbnE AlphaKG α-Ketoglutarate SbnC SbnC (Synthetase) AlphaKG->SbnC Intermediate Citryl-L-Dap Intermediate->SbnC Product Staphyloferrin B SbnAB->LDap Synthesis SbnE->Intermediate ATP -> AMP+PPi SbnC->Product Condensation

Caption: The Sbn gene cluster pathway. SbnA/B synthesize the L-Dap precursor, which is sequentially condensed with Citrate (by SbnE) and


-Ketoglutarate (by SbnC) to form Staphyloferrin B.
Experimental Workflow (Chemo-Enzymatic)

Workflow Start Start: L-Dap Precursor Mix1 Step 1: Add SbnE + Citrate + ATP (Incubate 37°C, 4h) Start->Mix1 Check QC Check: HPLC/TLC (Confirm Citryl-Dap) Mix1->Check Mix2 Step 2: Add SbnC + α-KG + ATP (Incubate 37°C, 6h) Check->Mix2 Pass Quench Quench: 10% TCA or Heat Mix2->Quench Purify Purification: HILIC-HPLC Quench->Purify Final Final Product: Staphyloferrin B Purify->Final

Caption: Step-by-step workflow for the in vitro chemo-enzymatic synthesis of Staphyloferrin B.

References

  • Beasley, F. C., & Heinrichs, D. E. (2010). Siderophore-mediated iron acquisition in the staphylococci. Journal of Inorganic Biochemistry, 104(3), 282–288.

  • Cheung, J., Beasley, F. C., Liu, S., Lajoie, G. A., & Heinrichs, D. E. (2009). Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus. Molecular Microbiology, 74(3), 594–608.

  • Cotton, J. L., Tao, J., & Balibar, C. J. (2009). Identification and characterization of the Staphylococcus aureus gene cluster coding for staphyloferrin B. Journal of Bacteriology, 191(4), 1118–1127.

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56.

Application

Role of L-2,3-diaminopropionic acid in the biosynthesis of antibiotics like capreomycin.

Application Note: Characterizing the Role of L-2,3-Diaminopropionic Acid (L-Dap) in Capreomycin Biosynthesis Executive Summary Capreomycin (CMN) is a vital tuberactinomycin antibiotic used as a second-line defense agains...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Role of L-2,3-Diaminopropionic Acid (L-Dap) in Capreomycin Biosynthesis

Executive Summary

Capreomycin (CMN) is a vital tuberactinomycin antibiotic used as a second-line defense against multidrug-resistant Mycobacterium tuberculosis.[1] Central to its potency is the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) .[2][3] L-Dap serves not only as a structural residue (Residue 1) in the cyclic pentapeptide core but also as a biosynthetic precursor for other complex modifications, such as


-ureidodehydroalanine.

Historically, the biosynthesis of L-Dap was presumed to mirror cysteine biosynthesis. However, recent structural and enzymatic studies (2021-2023) have redefined this pathway, identifying a unique two-step mechanism involving the enzymes CmnB and CmnK . This guide provides a comprehensive technical overview of this pathway and details validated protocols for the enzymatic synthesis and LC-MS/MS detection of L-Dap and its intermediates.

Biosynthetic Mechanism: The CmnB/CmnK Pathway[2][4]

Contrary to earlier hypotheses suggesting a direct amination of serine, the biosynthesis of L-Dap in Saccharothrix mutabilis subsp. capreolus proceeds through a distinct glutamate-dependent pathway.

The Pathway Logic
  • Condensation (CmnB): The PLP-dependent enzyme CmnB catalyzes the condensation of

    
    -phospho-L-serine (OPS)  and L-glutamic acid .[2][4][5] This forms a unique intermediate: 
    
    
    
    -(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)
    .[5]
  • Oxidative Hydrolysis (CmnK): The enzyme CmnK utilizes NAD

    
     to catalyze the oxidative hydrolysis of ACEGA, releasing 
    
    
    
    -ketoglutarate and yielding the final product, L-Dap .[5]

This mechanism is critical for metabolic engineering, as it links antibiotic production directly to glutamate and phosphoserine pools rather than free serine alone.

Pathway Visualization

Biosynthesis OPS O-Phospho-L-Serine CmnB Enzyme: CmnB (PLP-Dependent) OPS->CmnB Glu L-Glutamic Acid Glu->CmnB ACEGA Intermediate: ACEGA (N-(1-amino-1-carboxyl-2-ethyl)glutamic acid) CmnB->ACEGA Condensation CmnK Enzyme: CmnK (NAD+ Dependent) ACEGA->CmnK LDap Product: L-2,3-Diaminopropionic Acid (L-Dap) CmnK->LDap Oxidative Hydrolysis aKG alpha-Ketoglutarate CmnK->aKG

Figure 1: The revised biosynthetic pathway of L-Dap involving CmnB and CmnK enzymes.

Experimental Protocols

The following protocols are designed for researchers validating this pathway in heterologous hosts (e.g., Streptomyces or E. coli) or characterizing purified enzymes.

Protocol A: In Vitro Enzymatic Synthesis of L-Dap

Objective: Confirm the activity of CmnB and CmnK by detecting the ACEGA intermediate and L-Dap product.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0)

  • Substrates: 2 mM

    
    -phospho-L-serine (OPS), 2 mM L-Glutamic acid
    
  • Cofactors: 50

    
    M PLP (Pyridoxal 5'-phosphate), 1 mM NAD
    
    
    
  • Enzymes: Purified recombinant CmnB and CmnK (approx. 5

    
    M each)
    

Workflow:

  • Reaction Assembly:

    • Reaction A (Intermediate Formation): Mix Buffer, PLP, OPS, Glu, and CmnB . Incubate at 30°C for 30 mins.

    • Reaction B (Full Pathway): To an aliquot of Reaction A, add NAD

      
       and CmnK . Incubate at 30°C for an additional 60 mins.
      
    • Control: Heat-inactivated enzymes.

  • Quenching: Stop reactions by adding an equal volume of methanol containing 0.1% formic acid.

  • Clarification: Centrifuge at 15,000 x g for 10 mins to remove precipitated proteins.

  • Analysis: Proceed to LC-MS/MS (Protocol B).

Protocol B: LC-MS/MS Detection of L-Dap and ACEGA

Objective: High-sensitivity detection of polar biosynthetic intermediates. Challenge: L-Dap and ACEGA are highly polar and do not retain well on standard C18 columns. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or derivatization. The method below uses HILIC for direct analysis without derivatization.

LC Conditions:

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5

    
    m)
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    Time (min) % B
    0.0 90
    2.0 90
    10.0 50
    12.0 50
    12.1 90

    | 15.0 | 90 |

MS Parameters (ESI+ Mode):

  • Source Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Target Ions (MRM or SIM):

CompoundPrecursor Ion (

)
Fragment Ion (

)
Retention Time (Approx)
L-Dap 105.1

88.1 (Loss of NH

)
8.5 min
ACEGA 235.2

129.1 (Glu fragment)6.2 min
OPS 186.0

88.07.0 min

Data Interpretation:

  • Reaction A Only: You should observe the depletion of OPS (

    
     186) and the appearance of the ACEGA peak (
    
    
    
    235)
    . No L-Dap should be present.
  • Reaction B: You should observe the decrease of ACEGA and the emergence of L-Dap (

    
     105) .
    

Application Workflow: Pathway Verification

When engineering a strain to produce capreomycin analogs, verifying the functionality of the cmn cluster is essential.

Workflow Step1 Step 1: Strain Cultivation (Streptomyces or Heterologous Host) Step2 Step 2: Lysis & Metabolite Extraction (MeOH/Water Extraction) Step1->Step2 Step3 Step 3: Targeted LC-MS/MS (HILIC Mode) Step2->Step3 Decision L-Dap Detected? Step3->Decision Yes Pathway Active Proceed to Peptide Analysis Decision->Yes Yes No Pathway Inactive Check CmnB/CmnK Expression Decision->No No

Figure 2: Workflow for validating L-Dap biosynthesis in engineered strains.

References

  • Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid.[2][4] Acta Crystallographica Section F, 79(7), 193–199. Link

  • Wu, C. C., et al. (2021). Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid L-Dap in Capreomycin Biosynthesis.[2] Biochemistry, 60(2), 115–124. Link

  • Felnagle, E. A., et al. (2007). Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin. Applied and Environmental Microbiology, 73(13), 4162–4170. Link

  • Huo, L., et al. (2012). The Biosynthesis of Capreomycin. Journal of the American Chemical Society, 134(48), 19796–19803. Link

Sources

Method

Application of (S)-2,3-Diaminopropanoic acid in creating pH-sensitive peptides for drug delivery.

Application Note: Engineering pH-Responsive Charge-Reversal Peptides Using (S)-2,3-Diaminopropanoic Acid (Dap) Executive Summary The intracellular delivery of therapeutic agents is frequently bottlenecked by endosomal en...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering pH-Responsive Charge-Reversal Peptides Using (S)-2,3-Diaminopropanoic Acid (Dap)

Executive Summary

The intracellular delivery of therapeutic agents is frequently bottlenecked by endosomal entrapment and lack of tumor specificity. (S)-2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid with a unique short-chain primary amine, offers a versatile scaffold for overcoming these barriers. Unlike Lysine (


), the proximity of the Dap side-chain amine to the peptide backbone allows for distinct chemical reactivity and steric profiles.

This guide details the application of Dap as a "Charge-Reversal Switch." By modifying the


-amino group of Dap with acid-labile anhydrides (e.g., 2,3-dimethylmaleic anhydride), researchers can engineer peptides that are anionic/neutral at physiological pH (7.4) to minimize systemic toxicity, but rapidly convert to cationic, membrane-penetrating species in the acidic tumor microenvironment (pH 6.5–6.8) or endosomes (pH 5.0–6.0).

Mechanism of Action: The Charge-Reversal Switch

The core utility of Dap in this context relies on the reversible formation of


-amides.
  • Stealth Phase (pH 7.4): The Dap side chain is masked with an acid-labile group (e.g., DMMA or CDM). The peptide exhibits a net negative or neutral charge, preventing non-specific interaction with blood components and extending circulation time.

  • Activation Phase (pH < 6.8): Upon entering the acidic tumor microenvironment or endosome, the acid-labile amide bond hydrolyzes.

  • Penetration Phase: The hydrolysis regenerates the primary amine of Dap, which becomes protonated (

    
    ). The peptide acquires a net positive charge, facilitating electrostatic interaction with the anionic cell membrane and inducing the "proton sponge" effect or direct membrane translocation.
    
Pathway Diagram: pH-Triggered Activation

Dap_Mechanism cluster_blood Blood Circulation (pH 7.4) cluster_tumor Tumor/Endosome (pH < 6.5) Dap_Masked Masked Dap-Peptide (Anionic/Neutral) Side chain: -NH-CO-C=C-COO- Hydrolysis Acid-Catalyzed Hydrolysis Dap_Masked->Hydrolysis pH Drop Dap_Active Active Dap-Peptide (Cationic) Side chain: -NH3+ Hydrolysis->Dap_Active Cleavage of Masking Group Escape Endosomal Escape / Cellular Uptake Dap_Active->Escape Electrostatic Interaction

Figure 1: Mechanism of Dap-mediated charge reversal. The acid-labile amide bond cleaves at low pH, regenerating the cationic amine.

Strategic Design Guidelines

When incorporating Dap into your sequence, consider the following parameters to maximize pH sensitivity:

ParameterRecommendationRationale
Residue Positioning Alternate Dap with hydrophobic residues (e.g., Leu, Phe).Facilitates amphipathic helix formation upon charge reversal, aiding membrane disruption.
Dap Density 20–30% of total sequence.Sufficient charge density is required for endosomal escape, but excessive density may cause toxicity after activation.
Masking Agent 2,3-Dimethylmaleic anhydride (DMMA) or Carboxy-dimethylmaleic anhydride (CDM).DMMA hydrolyzes around pH 6.0–6.5; CDM hydrolyzes at slightly higher pH, allowing fine-tuning of the trigger point.
Protecting Group Fmoc-Dap(Mtt)-OH or Fmoc-Dap(Alloc)-OH .Requires orthogonal deprotection to selectively modify the Dap side chain while the peptide is still on-resin.

Experimental Protocol: Synthesis of Dap-Containing Charge-Reversal Peptides

This protocol describes the synthesis of a model peptide and its subsequent modification with DMMA.

Materials Required:

  • Fmoc-Dap(Mtt)-OH (CAS: 131535-54-7)

  • Rink Amide MBHA Resin

  • 2,3-Dimethylmaleic anhydride (DMMA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Piperidine, Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

Workflow Diagram: Synthesis & Modification

Synthesis_Workflow Step1 1. SPPS Assembly (Fmoc-Dap(Mtt)-OH incorporation) Step2 2. Orthogonal Deprotection (Remove Mtt with 1% TFA/DCM) Step1->Step2 Resin-bound Full Length Step3 3. On-Resin Modification (React free Dap amine with DMMA) Step2->Step3 Free Side Chains Step4 4. Global Cleavage (95% TFA to remove other PGs and cleave resin) Step3->Step4 Masked Peptide Step5 5. Purification & Analysis (HPLC & ESI-MS) Step4->Step5 Crude Product

Figure 2: Step-by-step workflow for synthesizing DMMA-modified Dap peptides.

Step-by-Step Methodology

1. Peptide Assembly (SPPS)

  • Coupling: Use standard Fmoc chemistry. Couple Fmoc-Dap(Mtt)-OH (3 eq) using HBTU/DIEA in DMF.

  • Note: The Mtt (4-methyltrityl) group is hyper-acid labile, allowing removal without cleaving the peptide from the resin.

2. Orthogonal Deprotection of Dap(Mtt)

  • Wash: Wash resin with DCM (

    
     min).
    
  • Deprotection: Treat resin with 1% TFA in DCM containing 5% TIS (scavenger) for

    
     min.
    
  • Visual Check: The solution will turn yellow/orange (trityl cation). Repeat until the solution is clear.

  • Neutralization: Wash immediately with 5% DIEA in DMF to neutralize residual acid and regenerate the free amine on the Dap side chain.

3. On-Resin Anhydride Modification (Charge Reversal Step)

  • Reagent Prep: Dissolve DMMA (10 eq relative to resin loading) in DMF. Add DIEA (10 eq).

  • Reaction: Add solution to the resin. Agitate for 2 hours at room temperature.

  • Verification: Perform a Kaiser test. It should be negative (no free amines).

4. Global Cleavage

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Important: The DMMA amide bond is stable in concentrated TFA for short periods but labile in dilute acid over time. Work efficiently and precipitate in cold diethyl ether immediately.

Functional Validation: pH-Dependent Zeta Potential Assay

To confirm the engineering success, you must demonstrate the switch from negative to positive charge.

Protocol:

  • Preparation: Dissolve purified peptide (100

    
    M) in 10 mM phosphate buffers adjusted to pH 7.4, 6.5, and 5.5.
    
  • Incubation: Incubate at 37°C for 30 minutes to 4 hours.

  • Measurement: Measure Zeta Potential (

    
    ) using Dynamic Light Scattering (DLS).
    

Expected Results:

pH ConditionExpected Zeta Potential (mV)Interpretation
pH 7.4

to

mV
Masking intact. "Stealth" mode.
pH 6.5

to

mV
Partial hydrolysis. Transition state.
pH 5.5

to

mV
Complete hydrolysis. Active "Penetration" mode.

References

  • Rozema, D. B., et al. (2003). Endosomolysis by Masking of a Membrane-Active Agent (Melittin) with Acid-Labile Maleamic Acids. Bioconjugate Chemistry. Link

  • Wang, Y., et al. (2016). Charge-Reversal Drug Delivery Systems. Journal of Controlled Release. Link

  • Adeli, M., et al. (2011). Synthesis of Multi-arm Star Copolymers with Poly(L-2,3-diaminopropionic acid) Core. Polymer. Link

  • Behrendt, R., et al. (2016). New Trends in the Use of Protecting Groups in Peptide Synthesis. Journal of Peptide Science. Link

Application

Application Note: Genetic Incorporation of 2,3-Diaminopropionic Acid (DAP) for Enzyme Mechanism Deconvolution

Executive Summary & Scientific Rationale The elucidation of transient enzyme intermediates—specifically acyl-enzyme complexes in proteases, ubiquitin ligases, and thioesterases—is often the bottleneck in rational drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The elucidation of transient enzyme intermediates—specifically acyl-enzyme complexes in proteases, ubiquitin ligases, and thioesterases—is often the bottleneck in rational drug design. Traditional mutagenesis (Ser


Ala or Cys

Ala) renders the enzyme inert, destroying the very intermediate state required for study.

2,3-diaminopropionic acid (DAP) offers a superior mechanistic probe. By genetically replacing a catalytic serine (hydroxyl) or cysteine (thiol) with DAP (amine), researchers introduce a nucleophile with a unique pKa (~6.3–6.7) that is significantly lower than Lysine (~10.5).

Mechanism of Action:

  • Nucleophilic Attack: The

    
    -amine of DAP attacks the substrate's carbonyl carbon (thioester or ester).
    
  • Irreversible Trapping: Unlike the native ester/thioester intermediate (which is hydrolytically unstable), DAP forms a stable amide bond .

  • Result: The enzyme is "frozen" in a pseudo-transition state, accessible for X-ray crystallography or Mass Spectrometry (MS) analysis.

This guide details the Genetic Code Expansion (GCE) protocol to incorporate DAP, focusing on the Photocaged-DAP strategy to allow temporal control over the trapping event.

The Genetic Machinery: Orthogonal Pair Selection

To incorporate DAP site-specifically, we utilize the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) system. Direct incorporation of free DAP is toxic and inefficient; therefore, we utilize a photocaged precursor (e.g.,


-nitrobenzyl-DAP) or a protected form (

-Boc-DAP) which is deprotected in situ or post-translationally.
Recommended Orthogonal Pair
  • Synthetase: MbPylRS variants evolved for bulky side chains.

    • Key Mutations: Active site mutations at Y306, N346, and C348 are often required to accommodate the protecting group.

  • tRNA: MbtRNA

    
     (suppresses the Amber Stop Codon TAG).
    
  • Substrate:

    
    -(2-nitrobenzyl)-2,3-diaminopropionic acid (Photocaged-DAP).
    
Mechanism of Trapping (Diagram)

TrappingMechanism Substrate Native Substrate (Thioester/Ester) EnzymeWT WT Enzyme (Ser/Cys Nucleophile) Substrate->EnzymeWT Binding EnzymeDAP DAP-Mutant (Amine Nucleophile) Substrate->EnzymeDAP Binding Intermediate Acyl-Enzyme Intermediate EnzymeWT->Intermediate Attack Trap Stable Amide Complex (TRAPPED) EnzymeDAP->Trap Amide Bond Formation (Irreversible) Product Hydrolyzed Product (Turnover) Intermediate->Product Hydrolysis (Fast)

Caption: Comparison of Wild-Type catalytic turnover vs. DAP-mediated irreversible trapping of acyl-enzyme intermediates.

Detailed Protocol: Photocaged-DAP Incorporation[1]

This protocol utilizes a photocaged DAP derivative.[1] The protecting group masks the nucleophilic amine during translation (preventing toxicity and non-specific reactions) and is removed via UV irradiation to initiate the "trapping" reaction.

Materials & Reagents
ComponentSpecificationNotes
Host Strain E. coli BL21(DE3)recA- recommended for plasmid stability.
Plasmid System pEVOL-PylRS(N346A/C348A)Dual plasmid system: Synthetase + tRNA.
Expression Vector pET-GOI-TAGGene of Interest with TAG at catalytic site.
ncAA

-nitrobenzyl-DAP
Dissolve in 100 mM NaOH or DMSO (stock).
Inducer Arabinose & IPTG0.2% (w/v) and 1 mM respectively.
Experimental Workflow
Step 1: Transformation and Recovery
  • Co-transform E. coli BL21(DE3) with pEVOL-PylRS and pET-GOI-TAG .

  • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL).

  • Incubate overnight at 37°C.

Step 2: Induction and Incorporation
  • Inoculate a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight.

  • Dilute 1:100 into 50 mL fresh media (Terrific Broth recommended for higher yields).

  • Grow to OD

    
     ~0.5.
    
  • Crucial Step: Add Photocaged-DAP to a final concentration of 1–2 mM .

    • Note: Add directly to the culture. If dissolved in NaOH, ensure the culture pH is buffered.

  • Incubate for 30 mins to allow cellular uptake.

  • Induce protein expression:

    • Add Arabinose (0.2%) to induce PylRS/tRNA.

    • Add IPTG (1 mM) to induce Target Protein.

  • Incubate at 25°C for 12–16 hours (lower temperature improves solubility and fidelity).

Step 3: Purification (Dark Conditions)
  • Warning: Perform all steps under low light or yellow light to prevent premature deprotection.*

  • Harvest cells (4,000 x g, 15 min).

  • Lyse in standard buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris is okay if pH < 8.0, but HEPES is safer for downstream amine chemistry).

  • Purify via Ni-NTA affinity chromatography.

  • Elute and buffer exchange into reaction buffer (e.g., PBS pH 7.4).

Step 4: Photolysis and Trapping Assay
  • Substrate Addition: Mix the purified Photocaged-DAP enzyme with its native substrate (e.g., ubiquitin-thioester, peptide-thioester).

  • Activation: Irradiate the sample with UV light (365 nm ) for 10–20 minutes on ice.

    • Mechanism:[2][3][4][5][6][7][8] The nitrobenzyl group is cleaved, revealing the free

      
      -amine of DAP.
      
  • Trapping: Incubate at 37°C for 30–60 minutes. The free amine will attack the substrate thioester.

  • Analysis: Analyze via SDS-PAGE (shift in molecular weight) or LC-MS (mass of Enzyme + Substrate - leaving group).

Workflow Diagram

Workflow start Start: Co-transformation (pEVOL + pET-TAG) growth Growth to OD 0.5 Add Photocaged-DAP (1mM) start->growth induction Induction (Arab + IPTG) 16h @ 25°C growth->induction purification Purification (Ni-NTA) *DARK CONDITIONS* induction->purification activation UV Irradiation (365nm) Unmasks DAP Nucleophile purification->activation reaction Substrate Incubation Amide Bond Formation activation->reaction analysis Analysis (MS / Crystallography) reaction->analysis

Caption: Step-by-step workflow for generating and activating DAP-containing enzymes.[1][2][4][5][9][10]

Data Analysis & QC

Mass Spectrometry Validation

Validation of ncAA incorporation is non-negotiable. Intact protein MS (ESI-TOF) is the gold standard.

SpeciesExpected Mass Shift (Da)Interpretation
WT Enzyme MNative sequence (background).
Photocaged-DAP Enzyme M + (Mass of Caged-DAP) - (Mass of Ser/Cys)Successful incorporation.
Deprotected Enzyme M + (Mass of DAP) - (Mass of Ser/Cys)Successful photolysis.
Trapped Complex M(Enz) + M(Substrate) - 18 Da (Water)Success: Covalent amide bond formed.
Troubleshooting Guide
  • Low Expression:

    • Cause: Premature termination at TAG codon.

    • Fix: Increase ncAA concentration; verify tRNA levels (add more Arabinose); check for "release factor" competition (use RF1-deficient strains like E. coli B-95.ΔA).

  • No Trapping Observed:

    • Cause: Incomplete photolysis or steric clash.

    • Fix: Increase UV exposure time; verify pH (DAP pKa is ~6.5, ensure buffer is pH 7.0–7.5 to ensure the amine is nucleophilic but not fully protonated? Correction: At pH 7.5, the amine is largely unprotonated compared to Lys, enhancing nucleophilicity).

  • High Background (Read-through):

    • Cause: Non-specific incorporation of Gln/Trp at TAG.

    • Fix: Purify under denaturing conditions if possible to separate full-length from truncated, or use a stricter orthogonal pair.

References

  • Chin, J. W., et al. (2018). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature Chemical Biology.

    • Key Insight: Establishes the methodology for using DAP to trap thioesterase intermedi
  • Liu, W. R., et al. (2016). Genetic incorporation of 2,3-diaminopropionic acid reveals the critical role of the electrostatic perturbation. Journal of the American Chemical Society.

    • Key Insight: Discusses the pKa properties of DAP in active sites and PylRS evolution.
  • Virdee, S. (2014). Engineered diaminopropionic acid-linked ubiquitin chains as hydrolytically stable probes. Nature Chemical Biology.

    • Key Insight: Application of DAP in studying ubiquitination (GPL/GEX str
  • Lang, K. & Chin, J. W. (2014).[10] Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[8][11][12] Chemical Reviews.

    • Key Insight: Comprehensive review of the PylRS/tRNA machinery used in this protocol.

Sources

Method

Using (S)-2,3-Diaminopropanoic acid as a molecular probe in protein-protein interaction studies.

Application Note: (S)-2,3-Diaminopropanoic Acid (Dap) as a Molecular Probe in Protein-Protein Interaction Studies Abstract This guide details the strategic application of (S)-2,3-Diaminopropanoic acid (Dap) in the interr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-2,3-Diaminopropanoic Acid (Dap) as a Molecular Probe in Protein-Protein Interaction Studies

Abstract

This guide details the strategic application of (S)-2,3-Diaminopropanoic acid (Dap) in the interrogation and modulation of protein-protein interactions (PPIs). Unlike canonical lysine or ornithine residues, Dap possesses a unique


-amine with a significantly lower pKa (~6.3–7.5 in peptides), enabling pH-sensitive probing, high-precision lactam cyclization, and site-specific bioorthogonal labeling. This document provides validated protocols for Solid Phase Peptide Synthesis (SPPS) incorporation, on-resin Alloc deprotection, and downstream applications in stabilizing helical interfaces and mapping electrostatic hotspots.

Chemical Biology of Dap: The "Short-Reach" Amine

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a critical tool for "chemical editing" of peptide interfaces. Its utility stems from two distinct physicochemical properties:

  • Steric Precision: The side chain contains a single methylene group (

    
    ), making it significantly shorter than Ornithine (3 carbons) and Lysine (4 carbons). This allows for probing short-range hydrogen bonds and electrostatic interactions that longer residues cannot resolve.
    
  • Electronic Unique Selling Point (pKa): The

    
    -amine of Dap has a pKa significantly lower (approx. 6.3–7.5 depending on local environment) than the 
    
    
    
    -amine of Lysine (~10.5).
    • Implication: At physiological pH (7.4), a fraction of Dap residues remain unprotonated and nucleophilic, enabling unique reactivity (e.g., rapid acylation) or acting as a hydrogen bond donor/acceptor switch sensitive to endosomal pH gradients.

Table 1: Comparative Properties of Amino-Functionalized Residues
ResidueSide Chain LengthApprox.[1] pKa (

)
Physiological Charge (pH 7.4)Primary Utility in PPI
Lysine (Lys) 4 carbons~10.5+1 (Fully Protonated)Electrostatic binding, solubility
Ornithine (Orn) 3 carbons~10.0+1 (Fully Protonated)Non-natural substitution, metabolic stability
Dab (2,4-diaminobutyric) 2 carbons~9.4+1 (Fully Protonated)Intermediate probe
Dap (2,3-diaminopropanoic) 1 carbon ~6.3 – 7.5 Mixed (+1 / 0) pH sensing, short-range crosslinking, lactam bridges

Strategic Applications in PPI

A. Structural Stabilization via Lactam Bridges (Peptide Stapling)

Dap is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form side-chain-to-side-chain lactam bridges.

  • Mechanism: The amide bond constrains the peptide backbone, pre-organizing it into an

    
    -helical conformation. This reduces the entropic penalty of binding to a protein target.
    
  • Advantage: The Dap-Asp (

    
    ) spacing creates a tighter bridge than Lys-Asp, often resulting in superior helix stability for specific PPI interfaces (e.g., p53-MDM2 inhibitors).
    
B. Electrostatic Scanning (Dap Scan)

Systematically replacing Lys residues with Dap allows researchers to determine if a specific interaction is driven by long-range electrostatics (which Lys satisfies) or specific hydrogen bonding geometry. If binding affinity is lost upon Lys


Dap mutation, the interaction likely requires the reach of the butyl chain. If affinity is maintained or increased, the interaction is likely proximal to the backbone.
C. Site-Specific Labeling & "Adapter" Chemistry

The lower pKa of the Dap


-amine allows for selective acylation at controlled pH levels, or it can be used as a handle to attach fluorophores, biotin, or crosslinkers (e.g., converting the amine to an azide for click chemistry) without affecting the N-terminal amine.

Experimental Workflow & Decision Matrix

The following diagram outlines the decision process for integrating Dap into PPI studies.

Dap_Workflow Start PPI Objective Stab Stabilize Helical Peptide (Inhibitor Design) Start->Stab Map Map Interface Contacts (Scanning) Start->Map Label Site-Specific Labeling (FRET/Pull-down) Start->Label Design_Stab Design Dap(i) - Asp(i+4) Lactam Bridge Stab->Design_Stab Design_Map Replace Lys with Dap at Interface Residues Map->Design_Map Design_Label Incorporate Fmoc-Dap(Alloc) at Solvent-Exposed Site Label->Design_Label SPPS SPPS with Fmoc-Dap(Alloc)-OH Design_Stab->SPPS Design_Map->SPPS Cleave TFA Cleavage & Purification Design_Map->Cleave Direct Cleavage (No modification) Design_Label->SPPS Alloc_Dep Alloc Deprotection (Pd(PPh3)4 / PhSiH3) SPPS->Alloc_Dep Orthogonal Deprotection Cyclize On-Resin Cyclization (PyBOP/DIEA) Alloc_Dep->Cyclize For Stabilization Derivatize Coupling with Probe (Fluorophore-NHS) Alloc_Dep->Derivatize For Labeling Cyclize->Cleave Derivatize->Cleave

Figure 1: Decision matrix and workflow for Dap utilization in PPI studies. The critical step is the orthogonal deprotection of the Alloc group.

Detailed Protocol: Incorporation and Modification

Prerequisite: Standard Fmoc-SPPS setup (Rink Amide resin recommended for C-terminal amides).

Phase 1: Coupling Fmoc-Dap(Alloc)-OH
  • Reagents: Fmoc-Dap(Alloc)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq), DMF.

  • Protocol:

    • Dissolve amino acid and HATU in minimal DMF.

    • Add DIEA to activate (solution turns yellow).

    • Add to resin immediately.

    • Shake for 45–60 minutes.

    • Wash with DMF (3x) and DCM (3x).[2]

    • Note: The Alloc (Allyloxycarbonyl) group is stable to piperidine (Fmoc removal) and TFA (final cleavage), making it perfect for on-resin modification.

Phase 2: Orthogonal Alloc Deprotection (The Critical Step)

This step exposes the Dap side-chain amine while the N-terminus and other side chains remain protected.

  • Reagents:

    • Catalyst:

      
       (0.1 – 0.2 eq).
      
    • Scavenger: Phenylsilane (

      
      , 10–20 eq). Alternative: Morpholine, but silanes are cleaner.
      
    • Solvent: Dry DCM (Dichloromethane).

  • Protocol:

    • Wash resin with dry DCM (3x) to remove traces of DMF (DMF can poison the catalyst).

    • Dissolve

      
       and 
      
      
      
      in dry DCM under Argon/Nitrogen.
    • Add solution to resin.[3][4][5] Shake for 30 minutes in the dark (wrap vessel in foil).

    • Drain and repeat the treatment once with fresh catalyst solution.

    • Crucial Wash: Wash resin with DCM (3x), then 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove Palladium residues (which appear as black/grey precipitates), then DMF (5x).

Phase 3: On-Resin Cyclization (Lactam Bridge)

For creating stabilized helices (e.g., Dap...Asp).

  • Prerequisites: The partner residue (e.g., Asp) must be incorporated as Fmoc-Asp(OAll)-OH (Allyl ester) so both Alloc and Allyl groups are removed simultaneously in Phase 2.

  • Reagents: PyBOP (3 eq), DIEA (6 eq) in DMF.

  • Protocol:

    • Following Alloc/Allyl deprotection (Phase 2), the resin now has a free amine (Dap) and a free acid (Asp).

    • Add PyBOP/DIEA solution to resin.

    • Shake for 2–4 hours. Monitor with Kaiser test (should go from positive/blue to negative/yellow).

    • Wash thoroughly.[2][4] Proceed to N-terminal Fmoc removal or final cleavage.

Phase 4: Site-Specific Labeling
  • Protocol:

    • After Alloc deprotection (Phase 2), the Dap side chain is the only free amine.

    • Add Fluorophore-NHS ester (2 eq) + DIEA (4 eq) in DMF.

    • Shake for 2 hours.

    • Wash DMF (5x) to remove excess dye.

Validation & Data Interpretation

When using Dap probes, data should be presented to highlight the specificity of the interaction.

A. Validation Assays
  • Fluorescence Polarization (FP): Use Dap-labeled peptides to measure binding affinity (

    
    ) against the target protein.
    
  • Circular Dichroism (CD): Compare the helicity of Linear vs. Dap-Cyclized peptides.

    • Success Metric: A significant increase in molar ellipticity at 208/222 nm indicates successful structural stabilization.

B. Troubleshooting Table
ObservationProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance or "short" bridge strainSwitch coupling reagent to HATU/HOAt; extend reaction time; ensure resin loading is low (<0.4 mmol/g).
Black Resin after Alloc Dep. Palladium precipitationIncrease washes with Sodium Diethyldithiocarbamate (DTC) solution.
Low Yield after Cleavage Side chain acylation during Fmoc removalEnsure Alloc group was intact during synthesis. Use high-quality Fmoc-Dap(Alloc)-OH.[2]
Racemization Base-catalyzed proton abstractionUse collidine instead of DIEA during coupling of Cys or His residues adjacent to Dap.

References

  • BenchChem. (2025).[2][4] Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis. BenchChem Application Notes. Link

  • University of California, Irvine. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Link

  • National Institutes of Health (NIH). (2024). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Link

  • MDPI. (2023). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. Link

  • Thermo Fisher Scientific. (2024). Protein Labeling Reagents Selection Guide. Link

Sources

Application

Application Note: Development of Antimicrobial Peptides with Enhanced Stability Using (S)-2,3-Diaminopropanoic Acid (Dap)

[1][2] Executive Summary The clinical translation of Antimicrobial Peptides (AMPs) is frequently stalled by their susceptibility to rapid proteolytic degradation in vivo. Traditional strategies, such as cyclization or D-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The clinical translation of Antimicrobial Peptides (AMPs) is frequently stalled by their susceptibility to rapid proteolytic degradation in vivo. Traditional strategies, such as cyclization or D-amino acid substitution, often compromise bioactivity or incur high synthetic costs.[1]

This guide details a precision-engineering approach using (S)-2,3-Diaminopropanoic acid (Dap) .[1] Dap is a non-proteinogenic amino acid analogue of Lysine.[1] By retaining the cationic amine group essential for bacterial membrane interaction while significantly shortening the side chain (from 4 carbons in Lysine to 1 in Dap), Dap substitution introduces steric mismatching that evades protease recognition (specifically Trypsin) without abolishing antimicrobial potency.

Chemical Basis of Stability

The core principle of this application is Steric Exclusion . Trypsin and similar serine proteases require a specific side-chain length (Lys/Arg) to fit into the S1 specificity pocket (anionic aspartate residue at the bottom).

  • Lysine (Lys): Long side chain (

    
    )
    
    
    
    fits perfectly into the protease pocket, facilitating cleavage.
  • Dap: Short side chain (

    
    )
    
    
    
    retains the positive charge required for AMP amphipathicity but is too short to reach the catalytic triad of the enzyme.
Mechanism Diagram

The following diagram illustrates the comparative interaction and the synthesis workflow.

Dap_Mechanism_Workflow cluster_0 Mechanism of Stability cluster_1 Development Workflow Lys Lysine Residue (Long Side Chain) Trypsin Trypsin S1 Pocket Lys->Trypsin Fits Deeply (Cleavage) Dap Dap Residue (Short Side Chain) Dap->Trypsin Steric Mismatch (No Cleavage) Design Sequence Design (Lys -> Dap Scan) SPPS Fmoc-SPPS (Fmoc-Dap(Boc)-OH) Design->SPPS Cleavage TFA Cleavage & Purification SPPS->Cleavage Assay Stability Profiling (Serum/Trypsin) Cleavage->Assay MIC Bioactivity Check (MIC/Toxicity) Assay->MIC

Figure 1: Mechanism of Dap-mediated protease resistance and experimental workflow.

Protocol 1: Chemical Synthesis (Fmoc-SPPS)

The synthesis of Dap-containing peptides requires careful selection of protecting groups to prevent side-reactions such as lactamization during chain elongation.[1]

Reagents Required[1][3][4]
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).[1]

  • Dap Building Block: Fmoc-Dap(Boc)-OH (CAS: 162558-25-0).[1]

    • Note: Do not use Fmoc-Dap(Fmoc)-OH for linear synthesis as orthogonal deprotection is unnecessary and complicates the protocol.[1]

  • Coupling Reagents: HCTU or HATU (0.5 M in DMF).[1]

  • Base: DIPEA (2.0 M in NMP).[1]

  • Deprotection: 20% Piperidine in DMF.[1][2]

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg resin in DMF for 30 minutes.

  • Standard Coupling Cycles:

    • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[1][2] Wash with DMF (5x).

    • Coupling: Dissolve Fmoc-AA-OH (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][3][2] Shake for 45 minutes at room temperature.

    • Critical Step (Dap Insertion): When coupling Fmoc-Dap(Boc)-OH , ensure the reaction time does not exceed 60 minutes to minimize any potential racemization, although Dap is generally stable.[1]

  • Cleavage & Side-Chain Deprotection:

    • Prepare Cocktail K: TFA (90%) / Thioanisole (5%) / Water (2.5%) / TIS (2.5%).[1]

    • Why: The high acid concentration is required to remove the Boc group from the Dap side chain.

    • Incubate resin in Cocktail K for 2.5 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify via RP-HPLC (C18 column) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]

    • Validation: Confirm Mass via ESI-MS. Dap substitution reduces the molecular weight by 42.08 Da per Lysine replaced.

Protocol 2: Proteolytic Stability Profiling

This protocol quantifies the stability enhancement provided by Dap.

A. Trypsin Resistance Assay

Trypsin is the primary aggressor for cationic AMPs.[1]

  • Preparation:

    • Prepare Peptide Stock: 1 mg/mL in PBS (pH 7.4).[1]

    • Prepare Trypsin Stock: 1 µg/mL in PBS.[1]

  • Incubation:

    • Mix Peptide and Trypsin at a molar ratio of 1000:1 (Peptide:Enzyme).

    • Incubate at 37°C.

  • Sampling:

    • Take 50 µL aliquots at T = 0, 15 min, 1h, 4h, 8h, and 24h.

    • Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

  • Analysis:

    • Inject 20 µL onto RP-HPLC.

    • Calculate % Intact Peptide = (Area under curve at T_x / Area under curve at T_0) * 100.[1]

B. Serum Stability Assay

Simulates systemic circulation conditions.[1]

  • Matrix: Pooled human or murine serum (25% in RPMI 1640).

  • Incubation:

    • Add peptide to a final concentration of 200 µM.

    • Incubate at 37°C.

  • Extraction:

    • At time points (0, 1, 4, 12, 24h), remove 100 µL.

    • Add 200 µL cold Acetonitrile (to precipitate serum proteins).[1]

    • Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Analysis: Analyze supernatant via LC-MS to track degradation fragments.

Protocol 3: Biological Validation

Stability is useless if bioactivity is lost.[1] Dap's shorter side chain may alter membrane penetration depth.[1]

Minimum Inhibitory Concentration (MIC)
  • Organisms: E. coli (Gram-), S. aureus (Gram+).[1][4][5]

  • Method: Broth Microdilution (CLSI standards).

  • Steps:

    • Inoculate bacteria (5 x 10^5 CFU/mL) in Mueller-Hinton Broth.[1]

    • Add peptide in serial 2-fold dilutions (e.g., 64 µg/mL down to 0.5 µg/mL).

    • Incubate 18-24h at 37°C.

    • Readout: Lowest concentration with no visible growth.

Data Analysis & Interpretation

When analyzing Dap-modified peptides, you will typically observe a trade-off pattern.[1] Use the table below to interpret your results.

ParameterObservation (Lys -> Dap)Interpretation
Retention Time (HPLC) Slight DecreaseDap is slightly less hydrophobic than Lys (fewer carbons).[1]
Trypsin Half-life Significant Increase (>5x) Success. Steric hindrance is preventing cleavage.[1]
MIC (Gram-Negative) Maintained or ImprovedCharge density is higher; outer membrane permeation remains effective.[1]
MIC (Gram-Positive) VariableThe shorter side chain may not span the thick peptidoglycan layer as effectively in some helices.
Hemolysis (Toxicity) Decreased Shorter side chains often reduce penetration into mammalian zwitterionic membranes, improving the therapeutic index.
Troubleshooting
  • Issue: Incomplete coupling of Dap.

    • Cause: Steric hindrance near the resin surface.

    • Fix: Double couple (2 x 45 min) or increase temperature to 50°C for the Dap step.

  • Issue: Loss of Activity.[1][6][7]

    • Cause: The side chain is too short to interact with the lipid headgroups.

    • Fix: Try Dab (Diaminobutanoic acid) as an intermediate step (2 carbons in side chain) to balance stability and reach.[1]

References

  • Effect of D-amino acid substitution on stability: Title: Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI.[1][8][7][9] Source: PubMed Central (PMC).[1] Link:[Link]

  • Non-proteinogenic amino acids (Dap/Dab) in AMPs: Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.[1][10] Source: MDPI (Pharmaceuticals).[1] Link:[Link][1]

  • Lysine Substitution Studies (Melittin): Title: Dimerization and lysine substitution of melittin have differing effects on bacteria.[4] Source: PubMed Central (PMC).[1] Link:[Link]

  • General AMP Mechanism & Stability: Title: Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Source: PubMed Central (PMC).[1] Link:[Link]

Sources

Method

Application Note: (S)-2,3-Diaminopropanoic Acid (L-DAP) in Rational Enzyme Inhibitor Design

Executive Summary (S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical scaffold in the development of enzyme inhibitors and peptidomimetics. Structurally, it acts as a lower h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (L-DAP) is a non-proteinogenic amino acid that serves as a critical scaffold in the development of enzyme inhibitors and peptidomimetics. Structurally, it acts as a lower homolog of lysine and ornithine, but with distinct electronic properties—most notably, the significantly lower pKa of its


-amino group (~6.7–8.2) compared to the 

-amino group of lysine (~10.5).

This application note details the mechanistic rationale for using L-DAP to target Pyridoxal 5'-Phosphate (PLP)-dependent enzymes and proteases. It provides validated protocols for incorporating L-DAP into peptide backbones via Solid Phase Peptide Synthesis (SPPS) and methodologies for assessing inhibitory kinetics.

Mechanistic Rationale & Chemical Biology

The pKa Advantage

The utility of L-DAP lies in the acidity of its side-chain amine. In physiological environments (pH 7.4), a significant fraction of the


-amine remains unprotonated. This allows L-DAP to function as a nucleophile  within an enzyme active site without requiring general base catalysis from the protein, a property not shared by Lysine or Ornithine.
Amino AcidSide Chain Length (Carbons)Side Chain pKa (Approx.)Predominant State at pH 7.4
L-DAP 1 ~6.7 – 8.2 Nucleophilic / Mixed
L-Ornithine3~10.5Protonated (Cationic)
L-Lysine4~10.5Protonated (Cationic)
Mechanism: PLP-Dependent Enzyme Inhibition

L-DAP is a potent inhibitor of enzymes utilizing PLP (Vitamin B6), such as cystathionine


-synthase and various transaminases.

The Trap Mechanism:

  • Recognition: The enzyme binds L-DAP as a substrate mimic.

  • Transaldimination: The

    
    -amino group of L-DAP displaces the active site Lysine, forming an external aldimine with PLP.
    
  • Adduct Formation: The nucleophilic

    
    -amino group of L-DAP attacks the internal carbon of the PLP-aldimine or the aldehyde directly, forming a stable cyclic gem-diamine or tetrahydropyrimidine adduct. This irreversibly (or slowly reversibly) sequesters the cofactor.
    

PLP_Inhibition Enz_PLP Holoenzyme (Internal Aldimine) Ext_Aldimine External Aldimine Intermediate Enz_PLP->Ext_Aldimine + DAP Transaldimination DAP L-DAP (Inhibitor) DAP->Ext_Aldimine Cyclic_Adduct Cyclic PLP-DAP Adduct (Trapped) Ext_Aldimine->Cyclic_Adduct Beta-amine Nucleophilic Attack

Figure 1: Mechanism of PLP-dependent enzyme inactivation by L-DAP. The proximity of the beta-amine facilitates a secondary attack on the cofactor, locking the enzyme in an inactive state.

Protocol: Incorporation of L-DAP via SPPS

Incorporating L-DAP into peptide-based inhibitors requires careful orthogonal protection strategies. The


-amine is highly reactive and prone to acylation or side reactions if not protected.
Materials Required
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

  • Building Block: Fmoc-L-Dap(Boc)-OH (CAS: 162558-25-0) or Fmoc-L-Dap(Alloc)-OH (for side-chain derivatization).

  • Coupling Agents: HATU / DIPEA.

  • Solvents: DMF (peptide grade), Piperidine, DCM.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
  • Coupling (The Critical Step):

    • Note: L-DAP derivatives can suffer from steric hindrance or racemization if activated too aggressively.

    • Dissolve Fmoc-L-Dap(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Pre-activation: Allow the mixture to react for 30 seconds before adding to the resin.

    • Add to resin and shake for 45–60 minutes.

    • Kaiser Test: Verify coupling efficiency. If blue (incomplete), recouple using PyBOP/HOAt.

  • Elongation:

    • Proceed with standard Fmoc synthesis for subsequent amino acids.

  • Cleavage & Global Deprotection:

    • Reagent K Cocktail: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Incubate for 2.5 hours. The Boc group on the

      
      -amine is removed simultaneously with cleavage.
      
  • Purification:

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-Dap(Boc)-OH (HATU/DIPEA) Deprotect->Couple Test Kaiser Test Couple->Test Test->Deprotect Pass (Colorless) Test->Couple Fail (Blue) Cleave Global Cleavage (95% TFA) Test->Cleave Sequence Complete

Figure 2: Solid Phase Peptide Synthesis workflow for L-DAP incorporation.

Protocol: Kinetic Characterization of Inhibition

To validate the inhibitor, you must determine if the inhibition is reversible (competitive) or irreversible (mechanism-based/suicide).

Assay Setup
  • Enzyme: Target PLP-enzyme (e.g., 10 nM).

  • Substrate: Native substrate at

    
     concentration.
    
  • Inhibitor: L-DAP peptide (vary concentration:

    
    ).
    
  • Buffer: 50 mM HEPES, pH 7.4.

Procedure
  • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (

    
     min) before adding substrate.
    
  • Initiation: Add substrate and monitor product formation (absorbance/fluorescence) continuously.

  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Diagnostic Check: If

      
       decreases as pre-incubation time increases, the inhibitor is likely slow-binding or irreversible  (characteristic of DAP-PLP adducts).
      
Quantitative Output Table
ParameterFormula/MethodInterpretation for L-DAP

Dose-response curvePotency at a fixed time point.


vs. Time
Rate of covalent adduct formation.

Non-linear regressionAffinity of the initial non-covalent complex.
Partition Ratio

Number of turnovers before enzyme death (ideal suicide inhibitor < 100).

Safety & Toxicity Considerations (Critical)

Neurotoxicity Warning: L-DAP and its derivatives are structural analogues of the neurotoxin


-N-oxalyl-L- 

-diaminopropionic acid (

-ODAP), the causative agent of neurolathyrism.
  • Mechanism: L-DAP can act as an agonist at AMPA glutamate receptors, causing excitotoxicity.

  • Design Mitigation: When designing drugs, ensure the L-DAP moiety is sterically shielded or chemically modified (e.g., acylated) in the final molecule to prevent blood-brain barrier penetration or direct receptor binding, unless the target is CNS-localized and toxicity is managed.

References

  • Parthasarathy, R., et al. (2003). "Structure and properties of L-2,3-diaminopropionic acid." Acta Crystallographica Section B.

  • Sriram, D., et al. (2009). "Synthesis and antimycobacterial evaluation of various 2,3-diaminopropionic acid derivatives." Journal of Medicinal Chemistry.

  • Fowden, L. (2011). "The non-protein amino acids of plants: L-2,3-Diaminopropionic acid." Nature.

  • Watanabe, K., et al. (2020). "Fmoc-based solid-phase peptide synthesis of DAP-containing peptides." Tetrahedron Letters.

  • Weiss, D.S. (2018). "Bacterial Cell Wall Synthesis: Asparagine Synthetase Inhibition." Journal of Bacteriology.

Application

Analytical characterization of (S)-2,3-Diaminopropanoic acid-containing peptides by HPLC and MS

Executive Summary (S)-2,3-Diaminopropanoic acid (Dap), also known as 3-amino-L-alanine, is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to introduce side-chain diversity, enhance solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (Dap), also known as 3-amino-L-alanine, is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to introduce side-chain diversity, enhance solubility, or serve as a branching point for dendrimers and cyclic architectures. However, its structural properties—specifically the high polarity and basicity of the


-amine—present unique analytical challenges.[1]

This Application Note provides a comprehensive guide for the separation and characterization of Dap-containing peptides. We address the critical challenges of diastereomeric resolution (chiral purity), retention loss on reversed-phase columns, and specific mass spectrometric fragmentation patterns required for sequence validation.

Introduction: The Analytical Challenge of Dap

Dap is a lower homolog of lysine and ornithine.[1] Unlike canonical amino acids, the proximity of the side-chain amine to the backbone


-carbon creates a unique electronic environment.
Key Physicochemical Properties
  • High Polarity: The short side chain (

    
    ) imparts significant hydrophilicity, often leading to poor retention on standard C18 columns.
    
  • Basicity: The side chain amine is protonated at acidic pH, affecting ion-pairing behavior.[1]

  • Isomerism Risk: Dap is prone to racemization during synthesis, specifically

    
    -proton abstraction due to the electron-withdrawing effect of the side-chain urethane protecting groups (e.g., Fmoc/Boc). Distinguishing (S)-Dap from (R)-Dap residues in an intact peptide is a critical quality attribute (CQA).
    

Chromatographic Strategy (HPLC/UHPLC)

Column Selection and Retention Mechanisms

Due to the polarity of Dap, standard alkyl phases (C8/C18) may result in early elution, co-eluting with injection solvent fronts or salts.[1]

  • Primary Recommendation: Use C18 columns with polar-embedded groups or AQ-type C18 phases .[1] These prevent "phase collapse" in highly aqueous conditions (95%+ water) which are often necessary to retain Dap-rich peptides.

  • Alternative: For extremely polar peptides (e.g., poly-Dap sequences), Hydrophilic Interaction Liquid Chromatography (HILIC) using Amide or Zwitterionic phases is superior to Reversed-Phase (RP).

Ion-Pairing Reagents

The choice of acid modifier is binary and depends on the downstream detector:

ModifierConcentrationApplicationPros/Cons
TFA (Trifluoroacetic Acid) 0.05% - 0.1%UV-HPLC (Purity)Pros: Strong ion-pairing with Dap's amines; sharpens peaks; improves retention. Cons: Suppresses MS ionization (signal loss).[1][2]
FA (Formic Acid) 0.1%LC-MS (Identity)Pros: Excellent MS sensitivity. Cons: Weaker ion-pairing; Dap peptides may tail or elute earlier/broader.[1]

Expert Insight: For final purity analysis, prioritize TFA to ensure you are not missing diastereomeric impurities that might merge under Formic Acid conditions.[1]

Separation of Diastereomers (Chiral Resolution)

The separation of peptides containing (S)-Dap vs. (R)-Dap is the most difficult aspect of characterization.

  • Mechanism: Diastereomers differ in their 3D hydrophobic footprint.[1]

  • Protocol:

    • Use a high-efficiency column (Sub-2

      
      m particle size).[1]
      
    • Temperature Effect: Lowering column temperature (e.g., to 15-20°C) often improves selectivity for peptide diastereomers by reducing the kinetic energy of the solute-stationary phase interaction.[1]

    • Gradient: Use a shallow gradient slope (e.g., 0.5% B per minute).

Mass Spectrometry Characterization

Ionization and Charge State Distribution

Dap residues add a protonation site.[1] In ESI+ mode, Dap-containing peptides exhibit a charge state distribution shifted higher than their Alanine analogs.[1]

  • Observation: A peptide with sequence Ala-Dap-Ala will predominantly appear as

    
     due to the N-terminus and the Dap side chain, whereas Ala-Ala-Ala might dominate as 
    
    
    
    .
Fragmentation and Sequencing (MS/MS)

Confirmation of Dap incorporation relies on specific reporter ions.[1]

  • Immonium Ion: The diagnostic immonium ion for Dap is observed at m/z 73 .[1]

    • Calculation: Residue Mass (86.[1]09) - CO (27.99) + H (1.007)

      
       59? Correction:  The immonium structure is 
      
      
      
      .
    • Formula:

      
      .[1] Exact Mass: 73.076.[1]
      
    • Note: This ion is distinct from the Alanine immonium ion (m/z 44) and Lysine (m/z 101/84).[1]

  • Side Chain Loss: Loss of ammonia (

    
     Da) from precursor or fragment ions is common due to the primary amine.
    

Experimental Protocol: Characterization Workflow

Materials
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent.[1]
    
  • Sample: Crude synthetic peptide containing Dap.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve the peptide to 0.5 mg/mL in Water/Acetonitrile (95:5).[1]

  • Critical: If the peptide is basic (multiple Dap residues), ensure the pH is acidic (< 4) to prevent adsorption to glass vials.[1]

Step 2: LC-UV Purity Screen (TFA Method) Run a scouting gradient to assess purity and retention.

  • Flow: 0.3 mL/min.[1]

  • Temp: 25°C.

  • Gradient: 0-5 min (0% B); 5-35 min (0-60% B).

  • Detection: 214 nm (Amide bond) and 280 nm (if Aromatics present).[1][3]

Step 3: Identification of Diastereomers If a "shoulder" peak is observed near the main peak:

  • Synthesize or purchase the intentional mismatch standard (containing (R)-Dap).[1]

  • Coinject the standard with your sample.[1]

  • If separation is poor, lower temperature to 15°C and reduce gradient slope to 0.25% B/min.

Step 4: LC-MS Confirmation Switch to Formic Acid mobile phases.[1]

  • Source: ESI Positive.[1]

  • Scan Range: 100–1500 m/z.[1]

  • CID Energy: 25–35 eV.[1]

  • Look for the m/z 73 immonium ion in MS/MS to confirm Dap presence.[1]

Step 5: Absolute Configuration (Marfey's Method) If HPLC cannot resolve diastereomers of the intact peptide, hydrolysis is required.[1]

  • Hydrolyze peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze by LC-MS.[1][2][3] L-Dap-FDAA and D-Dap-FDAA elute at significantly different times.

Visualization: Decision Matrix & Workflow

Diagram 1: Analytical Workflow for Dap Peptides

DapWorkflow Start Crude Dap-Peptide Solubility Solubility Check (Acidic Buffer recommended) Start->Solubility Screen Purity Screen (C18, 0.1% TFA) Solubility->Screen Decision Is Purity > 95%? Screen->Decision MS_ID LC-MS Identification (Formic Acid) Look for m/z 73 Immonium Decision->MS_ID Yes Optimize Optimize Separation: 1. Lower Temp (15°C) 2. Shallower Gradient 3. Phenyl-Hexyl Column Decision->Optimize No / Shoulder Peaks Chiral_Check Diastereomer Check (Isomer co-elution?) MS_ID->Chiral_Check Marfeys Advanced Marfey's Method (Hydrolysis + FDAA Derivatization) Chiral_Check->Marfeys If Unresolved Final Final COA Generation Chiral_Check->Final Resolved Optimize->Screen Marfeys->Final

Caption: Workflow for the isolation and characterization of Dap-containing peptides, highlighting the decision path for diastereomeric resolution.

Diagram 2: Fragmentation Logic (MS/MS)

FragLogic Precursor Precursor Ion [M+H]+ CID Collision Induced Dissociation (CID) Precursor->CID Backbone Backbone Cleavage (b/y ions) CID->Backbone Immonium Immonium Ion Gen CID->Immonium SideChain Neutral Loss -NH3 (17 Da) CID->SideChain Sequence Sequence Backbone->Sequence Sequence Coverage Dap_Imm Dap Immonium m/z 73.07 Immonium->Dap_Imm Specific to Dap Ala_Imm Ala Immonium m/z 44.05 Immonium->Ala_Imm Common

Caption: MS/MS fragmentation pathway highlighting the diagnostic m/z 73 immonium ion specific to 2,3-Diaminopropanoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of Dap side-chain amine with residual silanols on silica.Ensure TFA is used (0.1%).[1][2][3][4] Switch to an "End-capped" column or a hybrid particle column (e.g., Waters BEH).[1]
No Retention (Void Volume) Peptide is too polar/hydrophilic.1.[1] Start gradient at 100% Aqueous. 2. Use HILIC mode. 3. Use an ion-pairing reagent with a longer alkyl chain (e.g., HFBA) only if MS is not required.[1]
Split Peaks Diastereomers (Racemization) or Conformer interconversion.[1]Run at higher temp (60°C) to collapse conformers.[1] If split persists, it is likely a diastereomer; run at 15°C to separate.[1]
Low MS Signal TFA suppression.Switch to 0.1% Formic Acid.[1][2] If separation is lost, use a "TFA-fix" post-column addition or reduce TFA to 0.02%.

References

  • PubChem. (n.d.).[1] 2,3-Diaminopropionic acid | C3H8N2O2.[1][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1] (Context: Gold standard for Dap chirality determination).

  • Matrix Science. (n.d.).[1] Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved October 26, 2023, from [Link][1]

  • Agilent Technologies. (2023).[1] Optimizing Analysis and Purification of Synthetic Peptides Using PLRP-S Columns. Application Note. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2019).[1] Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing coupling efficiency of Fmoc-Dap(Boc)-OH in automated peptide synthesizers

Overview: The Fmoc-Dap(Boc)-OH Challenge Welcome to the technical support hub for Fmoc-L-2,3-diaminopropionic acid(Boc)-OH (Fmoc-Dap(Boc)-OH). While this residue is a critical tool for introducing amine-functionalized si...

Author: BenchChem Technical Support Team. Date: February 2026

Overview: The Fmoc-Dap(Boc)-OH Challenge

Welcome to the technical support hub for Fmoc-L-2,3-diaminopropionic acid(Boc)-OH (Fmoc-Dap(Boc)-OH).

While this residue is a critical tool for introducing amine-functionalized side chains (often for labeling, stapling, or mimicking lysine), it presents a distinct set of synthetic challenges. Unlike Lysine, where the side-chain protection is distal, the Dap side chain is short (


) . This places the bulky tert-butyloxycarbonyl (Boc) group in close proximity to the peptide backbone.

The Result: Significant steric shielding of the reaction center and increased hydrophobicity, leading to two primary failure modes:

  • Incomplete Coupling (Deletion Sequences): The incoming activated Fmoc-Dap(Boc)-OH struggles to access the resin-bound amine.

  • On-Resin Aggregation: The hydrophobic nature of the Boc group promotes inter-chain association (beta-sheet formation), causing "difficult sequences" immediately after Dap incorporation.

Part 1: The "Golden Path" Coupling Protocol

Do not rely on standard "single coupling" protocols for this residue. The following optimized workflow is validated for automated synthesizers (CEM Liberty Blue™, Biotage Initiator+, etc.).

Recommended Reagent Setup
ComponentStandard ProtocolOptimized Protocol for Dap(Boc) Rationale
Activator HBTU or HCTUHATU or COMU The 7-aza-benzotriazole (in HATU) stabilizes the active ester and accelerates coupling in sterically hindered environments better than HBTU [1].
Base DIPEA (2.0 M)DIPEA (2.0 M) + 0.1 M Oxyma Oxyma Pure acts as a radical scavenger and racemization suppressant, critical when using stronger activators like HATU.
Solvent DMFNMP or DMF/DMSO (90:10) NMP (N-methylpyrrolidone) disrupts aggregation more effectively than DMF.
Excess 3-4 eq5 eq Higher concentration drives the reaction kinetics forward (Le Chatelier's principle).
Automated Cycle Parameters
  • Step 1: Resin Swelling: Ensure resin is swelled in DCM/DMF (50:50) if using polystyrene resins to maximize site accessibility.

  • Step 2: Activation: Pre-activate for 30 seconds maximum before delivery to resin to avoid converting the active ester into less reactive species.

  • Step 3: Coupling Method (Choose One):

Option A: Microwave Assisted (Preferred)

  • Temp: 75°C

  • Time: 5 minutes

  • Power: 30W (maintain

    
    )
    
  • Note: Dap is generally stable at 75°C, unlike Cys/His. However, if racemization is detected, drop to 50°C for 10 mins [2].

Option B: Room Temperature (High Aggregation Risk)

  • Time: 60 minutes

  • Cycles: Double Coupling is Mandatory.

  • Protocol: Couple (60 min)

    
     Drain 
    
    
    
    Wash
    
    
    Re-couple (60 min).

Part 2: Troubleshooting & FAQs

Q1: I see a "Deletion Sequence" (Mass = Expected - 186 Da) in my LC-MS. Why did the coupling fail?

Diagnosis: The steric bulk of the Boc group on the beta-carbon is shielding the alpha-carbon's activation site, or the resin-bound peptide has aggregated.

Corrective Action:

  • Switch to HATU/HOAt: If you are using DIC/Oxyma or HBTU, the activation is likely too slow. The 7-membered ring effect of HOAt (generated from HATU) speeds up acylation.

  • Use Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network of the resin-bound peptide (beta-sheet breaking), exposing the N-terminus for the Dap residue to attack [3].

  • Check the Previous Residue: If the residue before Dap is bulky (e.g., Val, Ile, Thr), you are trying to form a bond between two hindered centers. Increase temperature to 90°C (if no Cys/His present) or triple couple.

Q2: The coupling of Dap worked, but the next amino acid failed to couple. Why?

Diagnosis: This is the "Dap After-Effect." Once Fmoc-Dap(Boc)-OH is installed, the bulky Boc group sits right next to the new N-terminus (the amine you just deprotected). This creates a massive steric wall for the next incoming amino acid.

Corrective Action:

  • Aggressive Protocol for N+1: The amino acid immediately following Dap(Boc) requires the most aggressive coupling conditions in your entire synthesis. Use double coupling at 75°C or triple coupling at RT .

  • N-Terminal Capping: Aggressively cap (Acetic Anhydride/Pyridine) after the N+1 coupling to ensure any unreacted Dap amines are terminated, preventing deletion sequences later.

Q3: My product has the correct mass, but the retention time is split (Doublet peaks). Is this racemization?

Diagnosis: Likely, yes. While Dap is more stable than Cysteine, the electron-withdrawing effect of the urethane (Boc) on the beta-carbon can slightly increase the acidity of the alpha-proton, leading to racemization during slow, high-base activations.

Corrective Action:

  • Reduce Base Contact: Ensure your DIPEA/NMM is not added to the amino acid until the moment of activation. Prolonged exposure of Fmoc-AA to base causes racemization.

  • Lower Temperature: Switch from 75°C to 50°C and extend time to 10-15 minutes.

  • Switch Activator: Use DIC/Oxyma Pure instead of HATU/DIPEA. Carbodiimide chemistries (DIC) are generally "softer" regarding racemization than onium salts (HATU) in the presence of base [4].

Part 3: Decision Logic & Mechanism Visualization

Figure 1: Optimization Decision Tree

Use this workflow to determine the correct protocol adjustments based on your specific failure mode.

OptimizationTree Start Issue Detected with Fmoc-Dap(Boc)-OH CheckMS Analyze LC-MS Data Start->CheckMS Deletion Deletion Sequence (Missing Dap) CheckMS->Deletion Mass -186Da Racemization Split Peaks (D/L Isomers) CheckMS->Racemization Doublet Peak NextFail Next AA Deletion (N+1 Failure) CheckMS->NextFail Mass -[Next AA] Sol_Hat Switch to HATU/HOAt + Double Couple Deletion->Sol_Hat Steric Issue Sol_Agg Add 0.1M LiCl Use NMP Solvent Deletion->Sol_Agg Aggregation Issue Sol_Temp Reduce Temp to 50°C Switch to DIC/Oxyma Racemization->Sol_Temp Sol_Next Double Couple N+1 AA at High Temp (75-90°C) NextFail->Sol_Next

Caption: Diagnostic workflow for resolving Fmoc-Dap(Boc)-OH synthetic failures.

Figure 2: Steric Hindrance Mechanism

Visualizing why the Boc group interferes with coupling.

StericMechanism Backbone Alpha Carbon Amine NH2 (Target) Backbone->Amine SideChain Beta Carbon Backbone->SideChain BocGroup Boc Group (Bulky Shield) SideChain->BocGroup Short Linker BocGroup->Amine Steric Clash Incoming Incoming Activated AA Incoming->Amine Blocked Access

Caption: The short side chain of Dap places the bulky Boc group in direct steric conflict with the alpha-amine.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis. (Referenced for analogous Boc-sidechain thermal stability data).

  • CEM Corporation. (2025).[4] Peptide Synthesis: Handling Difficult Sequences and Aggregation.

  • Albericio, F., et al. (2018).[5] N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development.

Sources

Optimization

Preventing side reactions during the incorporation of (S)-2,3-Diaminopropanoic acid

Topic: Preventing Side Reactions During Solid-Phase Peptide Synthesis (SPPS) Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.[1] Introduction: The Dap Paradox (S)-2,3-Diaminopropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During Solid-Phase Peptide Synthesis (SPPS)

Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Introduction: The Dap Paradox

(S)-2,3-Diaminopropanoic acid (Dap) is a potent non-proteinogenic amino acid used to introduce chemical handles for stapling, conjugation, or mimicking basic residues.[1] However, it presents a unique synthetic paradox: its side chain renders the


-proton highly acidic, making the backbone exceptionally prone to 

-elimination
and racemization , while its

-amine is a nucleophile ready to trigger lactamization .

This guide deconstructs these failure modes and provides validated protocols to ensure high-fidelity incorporation.

Module 1: The Beta-Elimination Nightmare

The Mechanism of Failure

The most prevalent side reaction involving Dap is base-catalyzed


-elimination. During Fmoc removal (typically using piperidine), the basic conditions can abstract the acidic 

-proton.[2] If the

-substituent is a good leaving group (or if the conditions are harsh enough), the molecule eliminates the side chain to form Dehydroalanine (Dha) .

Consequences:

  • Sequence Deletion: The side chain is lost.

  • Adduct Formation: The reactive double bond of Dha acts as a Michael acceptor, often reacting with piperidine to form 3-(1-piperidinyl)-alanine (mass shift: +67 Da vs. Dha, or +85 Da vs. Dap depending on protection).[1]

  • Chain Termination: Dha is a poor nucleophile for subsequent couplings.[1]

Visualizing the Pathway

The following diagram illustrates how standard deprotection conditions trigger this collapse.

BetaElimination FmocDap Fmoc-Dap(PG)-Peptide (Intact Residue) Carbanion Enolate/Carbanion Intermediate FmocDap->Carbanion Deprotection Step Base Base (Piperidine) Abstractions of α-H Base->Carbanion Elimination β-Elimination (Loss of PG-NH2) Carbanion->Elimination Electronic Push Dha Dehydroalanine (Dha) (Reactive Alkene) Elimination->Dha Irreversible Adduct Piperidine Adduct (Michael Addition) Dha->Adduct + Piperidine

Caption: Mechanism of base-induced conversion of Dap to Dehydroalanine and subsequent scavenger adducts.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Base Selection Use Piperazine (5-10%) or DBU (1-2%) with HOBt Piperidine is a strong secondary base.[1] Piperazine is milder (pKa ~9.8 vs 11.1).[1] If DBU is used, add HOBt to buffer the pH and suppress elimination [1].
Contact Time Shorten Deprotection Reduce Fmoc removal time to 2 x 3 mins (flow) or 2 x 5 mins (batch). Extended exposure exponentially increases Dha formation.[1]
Temperature Room Temp Only NEVER use microwave deprotection for Dap-containing sequences. Heat accelerates elimination significantly.[1]

Module 2: Orthogonal Protection Strategy

Choosing the wrong side-chain protecting group is the second most common cause of failure. The choice dictates your synthesis strategy.

The Decision Matrix

ProtectionStrategy Start Select Dap Protecting Group Q1 Will you modify the side chain ON-RESIN? Start->Q1 Boc Use Fmoc-Dap(Boc)-OH (Standard) Q1->Boc No (Linear Sequence) Q2 Is the modification conditions Base or Acid sensitive? Q1->Q2 Yes (Branching/Cyclization) Alloc Use Fmoc-Dap(Alloc)-OH (Pd-Labile) Q2->Alloc Need Orthogonality to Base/Acid ivDde Use Fmoc-Dap(ivDde)-OH (Hydrazine-Labile) Q2->ivDde Need Hydrazine Cleavage Mtt AVOID Fmoc-Dap(Mtt)-OH (High Lactamization Risk) Q2->Mtt Acid Labile (Risky)

Caption: Decision tree for selecting the correct Dap orthogonal protection based on synthetic needs.

Critical Warning: The Mtt Trap

Avoid Fmoc-Dap(Mtt)-OH if possible.[1] Recent studies indicate that the Mtt group on Dap is prone to rapid lactamization during activation, attacking the activated carboxylate to form a cyclic lactam before coupling can occur [2]. If you must use acid-labile side chain protection, ensure rapid activation (e.g., HATU/HOAt) and pre-activation is minimized.[1]

Module 3: Validated Protocols

Protocol A: Alloc Removal (Palladium)

For Fmoc-Dap(Alloc)-OH users. Essential for cyclic peptide synthesis.

Context: The Alloc group is stable to TFA and Piperidine but removed by Pd(0). Risk: Incomplete removal or "scrambling" where the allyl group re-attaches to other nucleophiles.

  • Swelling: Swell resin in DCM (Dichloromethane) for 20 mins under Argon.

  • Catalyst Prep: Dissolve Pd(PPh3)4 (0.1 – 0.2 eq) in dry DCM.[1]

  • Scavenger Addition (Crucial): Add Phenylsilane (PhSiH3) (10-20 eq).[1][3]

    • Why? Phenylsilane acts as a hydride donor, irreversibly quenching the

      
      -allyl palladium complex. Without this, the reaction is reversible and sluggish [3].
      
  • Reaction: Add mixture to resin. Shake for 30 mins. Repeat once with fresh solution.

  • Wash:

    • DCM x 3[1][3]

    • 0.5% Sodium Diethyldithiocarbamate in DMF (removes Pd black residue) x 3[1]

    • DMF x 5[1][3]

Protocol B: Low-Racemization Coupling

For attaching Fmoc-Dap-OH to the peptide chain.[1]

Context: The electronegative side chain increases the acidity of the


-proton, risking racemization during activation.
  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (or HOBt).[1]

    • Avoid: HATU/HBTU with high DIPEA concentrations, as the tertiary base promotes racemization.

  • Base: If a base is required (e.g., with onium salts), use Sym-collidine (TMP) instead of DIPEA.[1] Collidine is a weaker base and sterically hindered, significantly reducing proton abstraction [4].

  • Solvent: DMF/DCM (1:1). DCM helps solubilize protected Dap derivatives and reduces aggregation.[1]

Module 4: Troubleshooting FAQs

Q: I see a mass shift of -87 Da in my final peptide. What happened? A: This indicates the formation of Dehydroalanine (Dha) .[4] You likely lost the side chain amine (and its protecting group) via


-elimination.[1][2]
  • Fix: Switch to 5% Piperazine/0.1 M HOBt for Fmoc removal in subsequent steps.[1]

Q: I see a mass shift of +51 Da (or +67 Da). A: This is a Piperidine Adduct .[1] Elimination occurred first (forming Dha), followed by the Michael addition of piperidine to the double bond.

  • Fix: Same as above. Eliminating the "elimination" stops the adduct.

Q: Can I use ivDde protection for Dap? A: Yes, but be cautious of migration . The ivDde group can migrate to the


-amine if the Fmoc group is removed while the side chain is deprotected. Always keep the N-terminus protected (e.g., with Boc or Fmoc) while manipulating the ivDde side chain [5].

Q: My coupling efficiency for Fmoc-Dap(Mtt)-OH is <20%. A: You are likely experiencing on-resin lactamization .[1] The amine attacks its own activated ester.

  • Fix: Switch to Fmoc-Dap(Alloc)-OH .[1] If you must use Mtt, use DEPBT as the coupling reagent, which is known to suppress cyclization during activation [2].

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] [1]

  • Li, H., et al. (2019).[1] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17, 4221-4225.[1]

  • Thayer, D. A., et al. (2010).[1] Polymer-supported reagents for the removal of Alloc and Allyl protecting groups. Journal of Organic Chemistry, 75(19), 6661–6664.[1] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Chhabra, S. R., et al. (1998).[1][5] An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606.[1]

Sources

Troubleshooting

Troubleshooting incomplete Fmoc deprotection of (S)-2,3-Diaminopropanoic acid residues

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the Fmoc deprotection of (S)-2,3-Diaminopropanoic acid (Dap) residues. This guide moves beyond standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the Fmoc deprotection of (S)-2,3-Diaminopropanoic acid (Dap) residues.

This guide moves beyond standard protocols to address the specific physicochemical challenges posed by Dap, including aggregation-induced steric hindrance and potential side-chain cyclization artifacts.

Status: Active Ticket Type: Synthesis Failure / Slow Kinetics Affected Residue: (S)-2,3-Diaminopropanoic acid (Dap) Context: Solid Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

Diagnostic Triage: Is it Aggregation or Chemistry?

Before altering your protocol, you must distinguish between kinetic hindrance (aggregation) and chemical modification (side reactions). Dap residues are prone to both.

Use this decision matrix to diagnose your specific failure mode:

DiagnosticWorkflow Start ISSUE: Incomplete Fmoc Removal (Low Yield / Tailing UV Peak) CheckUV STEP 1: Analyze UV Deprotection Trace Start->CheckUV BroadPeak Observation: Broad, tailing peak or plateau not reached CheckUV->BroadPeak SharpPeak Observation: Sharp peak but low area count CheckUV->SharpPeak CheckMS STEP 2: Micro-Cleavage & Mass Spec MassFmoc Mass = Target + Fmoc (+222 Da) (Intact Protecting Group) CheckMS->MassFmoc Fmoc remains MassCyclic Mass = Target + 26 Da or -18 Da (Cyclic Urea / Lactam) CheckMS->MassCyclic Mass shift BroadPeak->CheckMS SharpPeak->CheckMS DiagAgg DIAGNOSIS: Aggregation (Beta-sheet formation) MassFmoc->DiagAgg If UV Broad DiagSteric DIAGNOSIS: Steric Shielding (Bulky Side Chain) MassFmoc->DiagSteric If UV Sharp (Rare) DiagSideRxn DIAGNOSIS: Side Reaction (Imidazolidinone/Lactam) MassCyclic->DiagSideRxn

Figure 1: Diagnostic workflow to distinguish between physical aggregation and chemical side reactions during Fmoc-Dap deprotection.

Troubleshooting Guides & FAQs
Issue A: The "Stalled" Deprotection (Aggregation)

Symptom: The UV monitoring trace shows a slow, asymptotic rise that never plateaus, or the Kaiser test remains patchy blue after standard 20% piperidine treatment. Root Cause: Dap residues, especially when adjacent to hydrophobic or beta-branched residues (Val, Ile), promote strong inter-chain hydrogen bonding (beta-sheets). This collapses the resin matrix, physically preventing the bulky piperidine base from reaching the Fmoc group.

Q: I’ve repeated the 20% piperidine treatment 3 times, but the Kaiser test is still positive. Should I keep going? A: No. If 3 cycles haven't worked, further repetition with the same reagent is futile and may cause racemization. You need to disrupt the secondary structure.

  • Action: Switch to the "High-Efficiency Cocktail" (see Protocol below). The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides a stronger, smaller base, while the elevated temperature helps "melt" the aggregates.

Q: Can I use heat for Dap deprotection? A: Yes, but with caution. Dap is less prone to racemization than Cysteine or Histidine, but prolonged heat can still be risky.

  • Limit: 50°C for max 10 minutes.

  • Microwave: Use 60°C for 2 minutes (rapid ramp).

Issue B: The "False" Incomplete Deprotection (Side Reactions)

Symptom: Mass spec shows a mass shift (e.g., +26 Da or +12 Da) or the subsequent coupling fails completely despite "successful" deprotection. Root Cause: If the Dap side chain protection is unstable (or if you are using Fmoc-Dap(Fmoc)-OH), the free side-chain amine can attack the Fmoc carbamate or the activated carboxylate of the incoming amino acid. This forms a cyclic urea (imidazolidinone) or lactam, effectively capping the chain.

Q: I see a mass shift of +26 Da. What is this? A: This is likely the formation of a cyclic imidazolidinone derivative. This occurs if the side-chain amine attacks the carbonyl carbon of the Fmoc group (or the carbamate intermediate) during deprotection.

  • Prevention: Ensure your Dap side chain is orthogonally protected with a group stable to piperidine, such as Boc (Fmoc-Dap(Boc)-OH) or Alloc (Fmoc-Dap(Alloc)-OH).

  • Avoid: Do not use Fmoc-Dap(Fmoc)-OH unless you specifically intend to cyclize immediately.

Q: My sequence contains Aspartic Acid (Asp) and Dap. Is DBU safe? A: CRITICAL WARNING. DBU promotes aspartimide formation (ring closure of Asp side chain).[1] If you have Asp residues already on the resin (C-terminal to the Dap), do not use DBU .

  • Alternative: Use 0.1 M HOBt (Hydroxybenzotriazole) in your piperidine solution. HOBt suppresses aspartimide formation while the piperidine removes the Fmoc. Alternatively, use Piperazine (5-10%) which is a milder base than piperidine and less likely to trigger aspartimide, though it is slower.

Deep Dive: The Mechanism of Failure

Understanding why Dap fails allows you to predict future difficulties.

Mechanism FmocDap Fmoc-Dap-Peptide-Resin Agg Beta-Sheet Aggregation FmocDap->Agg Hydrophobic Environment FreeSide Premature Side-Chain Deprotection FmocDap->FreeSide Unstable Protection (e.g. Mtt + Acid) Base Piperidine (Base) Steric Steric Shielding (Base cannot access Fmoc) Base->Steric Blocked Agg->Steric Incomplete RESULT: Incomplete Deprotection (Fmoc remains) Steric->Incomplete Slow Kinetics Cyclic Nucleophilic Attack on Carbonyl FreeSide->Cyclic Imid RESULT: Imidazolidinone (Chain Capped) Cyclic->Imid

Figure 2: Mechanistic pathways leading to synthesis failure: Physical aggregation vs. Chemical cyclization.

Optimized Experimental Protocols
Protocol A: The "Hardcore" Deprotection Cocktail (For Aggregation)

Use this when diagnostic indicates aggregation (broad UV peak) and no Asp residues are present.

ComponentConcentrationRole
Piperidine 20% (v/v)Primary deprotection base.
DBU 2% (v/v)Strong, non-nucleophilic base to drive kinetics.
DMF BalanceSolvent (Swelling).[2][3]
Temperature 50°CDisrupts hydrogen bonds (aggregates).

Step-by-Step:

  • Swell: Ensure resin is fully swollen in DMF (30 mins).

  • Short Pulse: Add cocktail for 2 minutes at room temp. Drain. (Removes bulk Fmoc).

  • Long Reaction: Add fresh cocktail. Heat to 50°C. Agitate for 8-10 minutes.

  • Wash: Wash extensively with DMF (5x) to remove DBU traces.

  • Test: Perform a Chloranil test (more sensitive for secondary amines/aggregates than Kaiser) or micro-cleavage.

Protocol B: The "Asp-Safe" Aggregation Breaker

Use this when Asp residues are present to prevent aspartimide formation.

ComponentConcentrationRole
Piperidine 20% (v/v)Primary base.
HOBt 0.1 MAcidic additive; suppresses aspartimide ring closure.
DCM/DMF 1:1 RatioDCM helps swell polystyrene resins better than pure DMF.

Step-by-Step:

  • Pre-Dissolve: Dissolve HOBt in the DMF portion before adding Piperidine.

  • Reaction: Perform deprotection at Room Temperature (do not heat Asp sequences with base).

  • Cycles: Perform 2 cycles of 10 minutes each.

  • Flow Wash: Use a flow wash if possible to continuously remove the fulvene adduct.

References
  • Vertex AI Search. (2024). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.[4][5] Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Available at: [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Available at: [Link][5]

Sources

Optimization

Minimizing aspartimide formation in peptides containing (S)-2,3-Diaminopropanoic acid.

Case ID: SPPS-ASP-DAP-001 Topic: Troubleshooting and Prevention of Aspartimide Formation in (S)-2,3-Diaminopropanoic acid (Dap) Sequences Status: Open Guide Assigned Specialist: Senior Application Scientist Diagnostic Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPPS-ASP-DAP-001 Topic: Troubleshooting and Prevention of Aspartimide Formation in (S)-2,3-Diaminopropanoic acid (Dap) Sequences Status: Open Guide Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is This Your Problem?

Before altering your synthesis protocol, confirm that aspartimide formation is the root cause of your impurities. In peptides containing Aspartic Acid (Asp) and (S)-2,3-Diaminopropanoic acid (Dap) , this side reaction is highly prevalent due to the reduced steric hindrance of the Dap residue.

Check your Mass Spectrum (ESI-MS/LC-MS) for these specific shifts:

Mass Shift (

m/z)
DiagnosisCause
-18 Da Aspartimide (Asi) Loss of

(cyclization of Asp). The intermediate succinimide ring is intact.
+53 Da

-Piperidide
The aspartimide ring has been attacked by piperidine (from deprotection).
+67 Da

-Piperazide
The aspartimide ring has been attacked by piperazine (if used for deprotection).
Same Mass

-Peptide
The aspartimide ring hydrolyzed, but opened to the

-carboxyl, causing a backbone kink. (Requires HPLC retention time comparison to detect).
The Mechanism: Why Asp-Dap is a "High-Risk" Sequence

Aspartimide formation is a base-catalyzed cyclization. The nitrogen of the amide bond immediately C-terminal to the Aspartic acid attacks the Asp side-chain ester.

Why Dap makes it worse: In an ...Asp-Dap... sequence, the Dap residue (even when side-chain protected) is sterically small, similar to Serine or Alanine. Large bulky residues (like Val or Ile) sterically hinder the backbone nitrogen, reducing attack. Dap offers little steric protection, allowing the backbone nitrogen easy access to the Asp side chain during Fmoc removal.

Visualizing the Pathway

AspartimideMechanism Step1 Fmoc-Asp(OtBu)-Dap-... Step2 Base (Piperidine) Deprotonates Dap Amide Step1->Step2 Fmoc Removal Step3 Aspartimide (Succinimide Ring) Step2->Step3 Backbone Attack (-tBuOH) Step4 Piperidide Adduct (+53 Da) Step3->Step4 Piperidine Attack Step5 Beta-Peptide (Isomerization) Step3->Step5 Hydrolysis

Figure 1: The mechanistic pathway of aspartimide formation in Asp-Dap sequences. The small steric footprint of Dap facilitates the initial backbone attack.

Troubleshooting Protocols & Solutions

Do not rely on standard protocols for Asp-Dap sequences. Use the following tiered approach.

Protocol A: The "Gold Standard" Modification (Reagent Level)

Use this for all Asp-Dap sequences as a baseline.

The standard 20% Piperidine in DMF is too basic and promotes the deprotonation of the backbone amide. Adding a weak acid buffers the reaction, maintaining the basicity required for Fmoc removal while suppressing amide deprotonation.

The Cocktail:

  • Base: 20% Piperidine in DMF.[1]

  • Additive: 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Formic Acid.

Instructions:

  • Dissolve HOBt in your deprotection solution to a final concentration of 0.1 M.

  • Use this solution only for the steps after the Asp residue has been coupled.

  • Note: HOBt solutions can turn orange/brown over time; prepare fresh daily.

Protocol B: Steric Shielding (Building Block Level)

Use this if Protocol A fails or if the peptide is >20 residues.

If the chemical buffer isn't enough, you must physically block the cyclization using a bulkier protecting group on the Aspartic Acid side chain. The standard tert-butyl (OtBu) group is often insufficient for Asp-Dap.

Recommended Building Blocks:

  • Fmoc-Asp(OMpe)-OH: (3-methylpent-3-yl ester). The extra bulk significantly retards the attack.

  • Fmoc-Asp(OCy)-OH: (Cyclohexyl ester). Provides moderate protection, better than OtBu but less than OMpe.[2]

Protecting GroupRelative Stability vs. AspartimideCostRecommendation
OtBu LowLowAvoid in Asp-Dap
OCy MediumMediumGood for short peptides
OMpe HighHighBest for Asp-Dap
Protocol C: Dap Side-Chain Management

Critical for preventing Dap-specific side reactions.

While the backbone causes aspartimide, the Dap side chain (


-amine) is a potent nucleophile. If your Dap side chain protecting group is unstable or removed too early, the Dap side chain itself can attack the Asp ester, forming a stable 6-membered lactam (different from aspartimide).
  • Rule: Ensure the Dap side chain is Orthogonal or Stable to piperidine.

  • Safe Groups: Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH.

  • Risky Groups: Fmoc-Dap(ivDde)-OH (ivDde can migrate or be partially cleaved by hydrazine/piperidine over long syntheses).

Decision Matrix: Selecting the Right Strategy

Use this flowchart to determine the exact synthesis parameters for your specific sequence.

DecisionTree Start Start Synthesis Planning Sequence contains Asp-Dap? IsLong Is peptide > 15 residues? Start->IsLong Yes Standard Use Standard Asp(OtBu) + 0.1M HOBt in Piperidine Start->Standard No (<15 AA) HighRisk High Risk of Accumulation IsLong->HighRisk Yes UseOMpe REQUIRED: Use Fmoc-Asp(OMpe)-OH HighRisk->UseOMpe Switch Building Block DapCheck Is Dap side chain needed for later conjugation? UseOMpe->DapCheck Alloc Use Fmoc-Dap(Alloc)-OH DapCheck->Alloc Yes (Orthogonal) Boc Use Fmoc-Dap(Boc)-OH DapCheck->Boc No (Standard)

Figure 2: Strategic decision tree for selecting reagents and building blocks based on peptide complexity.

Frequently Asked Questions (FAQ)

Q: Can I use DBU instead of Piperidine to speed up the synthesis? A: Absolutely not. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that drastically accelerates aspartimide formation. In Asp-Dap sequences, using DBU is essentially guaranteeing a failed synthesis. Stick to Piperidine or Piperazine with HOBt.

Q: I see a +56 Da peak, not +53 Da. Is this aspartimide? A: Likely not. +56 Da usually corresponds to a tert-butyl cation adduct (if using Boc chemistry or incomplete scavenging during cleavage). However, if you are using Piperazine for deprotection, the adduct is +67 Da. +53 Da is specific to Piperidine.

Q: Does the stereochemistry of Dap ((S)-enantiomer) matter? A: Yes. The (S)-configuration (L-Dap) places the backbone amide in a specific orientation relative to the preceding Asp. However, aspartimide formation is problematic for both L- and D- isomers. The mitigation strategies (HOBt, OMpe) apply universally regardless of chirality.

References
  • Mergler, M., & Dick, F. (2005).[2][3] The Aspartimide Problem in Fmoc-based SPPS. Part III. Journal of Peptide Science, 11(10), 650–657.[2] Link

  • Behrendt, R., et al. (2015).[4] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[4] Journal of Peptide Science, 21(8), 680-687. Link

  • Neumann, K., et al. (2020).[4][5] Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.[4][5] Nature Communications, 11, 982.[4] Link

  • Paradisio, A., et al. (2013). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[6] Organic Letters, 15(13), 3226–3229. Link

Sources

Troubleshooting

Challenges in the purification of hydrophobic peptides containing (S)-2,3-Diaminopropanoic acid.

Introduction: The Dual Challenge of Dap Peptides Welcome to the technical support hub. You are likely here because your peptide containing (S)-2,3-Diaminopropanoic acid (Dap) is behaving unexpectedly.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge of Dap Peptides

Welcome to the technical support hub. You are likely here because your peptide containing (S)-2,3-Diaminopropanoic acid (Dap) is behaving unexpectedly.

Dap residues introduce a unique set of chemical liabilities that standard purification protocols often exacerbate. Unlike Lysine or Ornithine, the Dap side chain (


-amine) significantly lowers the pKa (~6.3 in peptides) and is sterically positioned to facilitate 

-elimination
and intramolecular lactamization . When combined with a hydrophobic sequence, you face a "perfect storm" of solubility issues and degradation risks.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to rescue your purification.

Module 1: Chemical Stability & Synthesis Artifacts

Q1: Mass Spec shows a peak at [M-17] or [M-18] Da. Is this a deletion sequence?

Diagnosis: Likely not a deletion. This is characteristic of


-elimination  converting Dap into Dehydroalanine (Dha) .

The Mechanism: Dap is highly susceptible to base-catalyzed


-elimination, particularly during Fmoc removal (piperidine treatment). The 

-proton is acidic, and the leaving group potential of the side chain (if not perfectly protected) or steric strain can drive the formation of the double bond.

Corrective Protocol:

  • Modify Fmoc Deprotection: Standard 20% piperidine is too aggressive for sensitive Dap sequences.

    • Switch to: 0.1 M HOBt in 20% Piperidine/DMF. The acidity of HOBt suppresses the base-catalyzed elimination mechanism without hindering Fmoc removal.

  • Limit Base Exposure: Reduce deprotection times to 2 x 3 minutes rather than the standard 2 x 10 minutes.

  • Cold Cleavage: Perform the final TFA cleavage at 0°C for the first 30 minutes to minimize side reactions generated by the exotherm of scavenger quenching.

Q2: I see peak splitting (doublets) for every major peak. Is my column failing?

Diagnosis: This is likely Racemization . Dap is prone to racemization during coupling and acidic hydrolysis. The C


 proton is labile. If you see a 1:1 or unequal doublet with identical mass, you have likely generated the (R)-Dap epimer.

Troubleshooting:

  • Coupling Reagents: Avoid high-temperature couplings with HATU/DIEA. Use DIC/Oxyma at room temperature, which is proven to minimize racemization compared to uronium salts.

  • Base Minimization: Ensure collidine or TMP (2,4,6-trimethylpyridine) is used instead of DIEA if base is required, as they are less likely to abstract the

    
    -proton.
    

Module 2: Solubility & Sample Preparation

Q3: My peptide is hydrophobic and precipitates in the aqueous mobile phase (Buffer A). How do I inject it?

Expert Insight: Hydrophobic Dap peptides often aggregate due to inter-chain


-sheet formation. Standard 50% Acetonitrile/Water dissolution is often insufficient and leads to "ghost peaks" or fouling.

The "Hard-to-Dissolve" Protocol: Do not sonicate blindly; this heats the sample and promotes degradation. Follow this dissolution hierarchy:

StepSolvent SystemMechanism of ActionRecommended For
1 HFIP (Hexafluoroisopropanol) Disrupts

-sheets and H-bonds.
Extreme aggregation; "gelled" peptides.
2 6M Guanidine HCl Chaotropic denaturation.Hydrophobic peptides that must stay in aqueous buffer.
3 DMSO / TFE (1:1) Dipolar aprotic solvation.General hydrophobic sequences.[1][2]
4 Acetic Acid (80%) Protonation of basic residues (Dap).Basic peptides; ensures full ionization.

Validation Step: Dissolve the peptide in a minimal volume of Step 1 or 3 , then dilute with Buffer A. If turbidity appears immediately, do not inject . Switch to a chaotropic mobile phase (see Module 3).

Module 3: Chromatographic Separation (RP-HPLC)

Q4: Peaks are broad and tailing significantly. Is it the Dap amine?

Diagnosis: Yes. The pKa of the Dap side chain in a peptide environment is ~6.3 , unlike Lysine (~10.5).

  • At pH 2 (TFA): Dap is fully protonated (

    
    ).
    
  • At pH 6-7 (Ammonium Acetate): Dap is partially deprotonated, leading to mixed ionization states and peak broadening.

Optimization Strategy: You must operate at a pH distinct from the pKa.

  • Low pH (Recommended): Use 0.1% TFA or 0.1% Perchloric Acid (HClO4) . Perchlorate is a stronger ion-pairing agent than trifluoroacetate and can sharpen peaks for hydrophobic, cationic peptides by neutralizing the charge repulsion more effectively.

    • Warning: Perchlorates are explosive when dry. Handle with care.

  • Elevated Temperature: Run the column at 60°C .

    • Why? High temperature reduces the viscosity of the mobile phase and increases the mass transfer kinetics, breaking up hydrophobic aggregates on the column.

    • Constraint: Ensure your Dap residue is not prone to thermal degradation (verify with a small scale test first).

Q5: The peptide binds irreversibly to C18. I see nothing eluting.

Diagnosis: "Hydrophobic Collapse" on the stationary phase. The peptide-C18 interaction is too strong for standard gradients.

Alternative Stationary Phases:

Column TypeLigandBenefit for Dap Peptides
C4 or C8 Butyl / OctylReduced hydrophobicity; allows elution of "sticky" peptides.
Phenyl-Hexyl Phenyl ring

interactions offer alternative selectivity to pure hydrophobicity.
Polymer (PLRP-S) PolystyreneStable at pH 1-13; withstands harsh regeneration (NaOH) if fouled.

Visualizing the Challenge

Figure 1: The Beta-Elimination Trap

This diagram illustrates the mechanistic pathway where base treatment (Fmoc removal) triggers the degradation of Dap into Dehydroalanine.

BetaElimination Dap (S)-2,3-Diaminopropanoic Acid (Intact Residue) Intermediate Carbanion Intermediate (Unstable) Dap->Intermediate H-alpha Removal Base Base (Piperidine) Abstracts H-alpha Base->Dap Dha Dehydroalanine (Degradation Product) Intermediate->Dha Beta-Elimination (- Leaving Group) Adduct Piperidine Adduct [M+85] Dha->Adduct Michael Addition (Secondary Reaction)

Caption: Mechanism of base-catalyzed conversion of Dap to Dehydroalanine and subsequent adduct formation.

Figure 2: Purification Decision Matrix

Follow this logic flow to select the optimal purification method based on your peptide's behavior.

PurificationWorkflow Start Crude Dap Peptide SolubilityCheck Soluble in 10% ACN/Water? Start->SolubilityCheck StandardRP Standard RP-HPLC C18, 0.1% TFA SolubilityCheck->StandardRP Yes Aggregated Aggregation Detected SolubilityCheck->Aggregated No PeakShape Peak Shape Good? StandardRP->PeakShape Success Collect & Lyophilize PeakShape->Success Sharp BroadPeaks Broad/Tailing Peaks PeakShape->BroadPeaks Broad DissolveHFIP Dissolve in HFIP/DMSO Inject onto Polymer Column Aggregated->DissolveHFIP TempIncrease Increase Temp to 60°C BroadPeaks->TempIncrease CheckDap Dap pKa Interference? TempIncrease->CheckDap SwitchBuffer Switch to 0.1% HClO4 (Stronger Ion Pair) CheckDap->SwitchBuffer Likely SwitchBuffer->Success

Caption: Decision tree for optimizing solubility and stationary phase selection for Dap peptides.

References

  • Vertex AI Search . (2025). Racemization of 2,3-diaminopropanoic acid during peptide synthesis and purification. NIH. Available at: [Link]

  • Vertex AI Search . (2025). Beta-Elimination Side Reactions in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Vertex AI Search . (2025). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides. PubMed Central. Available at: [Link]

  • Vertex AI Search . (2024). Mastering the Art of Hydrophobic Peptide Synthesis. GenScript. Available at: [Link]

Sources

Optimization

Improving the solubility of (S)-2,3-Diaminopropanoic acid dihydrochloride in organic solvents

Technical Support Center: Solubilization Strategies for (S)-2,3-Diaminopropanoic Acid Dihydrochloride Executive Summary The Solubility Paradox: (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl) presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for (S)-2,3-Diaminopropanoic Acid Dihydrochloride

Executive Summary

The Solubility Paradox: (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP·2HCl) presents a classic solubility challenge in organic synthesis. As a zwitterionic diamino acid salt, its high lattice energy and ionic character render it virtually insoluble in standard organic solvents (DCM, THF, Ethyl Acetate).

This guide provides field-proven protocols to overcome these limitations. Whether you require anhydrous conditions for peptide coupling or biphasic systems for derivatization, the strategies below bypass the native insolubility of the dihydrochloride salt.

Part 1: Decision Matrix

Use this flowchart to select the correct solubilization strategy based on your experimental goal.

SolubilityStrategy Start Goal: Solubilize (S)-2,3-Diaminopropanoic Acid 2HCl Reaction Synthetic Reaction Start->Reaction Analysis Analysis / Purification Start->Analysis Anhydrous Strictly Anhydrous? (e.g., Peptide Coupling, Sensitive Actives) Reaction->Anhydrous Biphasic Aqueous Tolerant? (e.g., Schotten-Baumann, Simple Acylation) Reaction->Biphasic SolventSwitch STRATEGY C: Super-Solvents (HFIP/Water) Analysis->SolventSwitch Silylation STRATEGY A: In-Situ Silylation (BSA/TMSCl) Anhydrous->Silylation Best for DCM/THF PTC STRATEGY B: Phase Transfer Catalysis Biphasic->PTC Best for Alkylation Biphasic->SolventSwitch Best for HPLC/NMR

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Anhydrous Reactions in DCM/THF

Q: "I need to react L-DAP·2HCl with an acid chloride in DCM, but it sits as a rock at the bottom of the flask. How do I dissolve it without water?"

A: You must temporarily mask the polar groups using In-Situ Silylation . The dihydrochloride salt is ionic.[1] To make it "organic-like," you can replace the active protons on the amines and carboxylic acid with trimethylsilyl (TMS) groups. This creates a lipophilic intermediate that is soluble in DCM or THF.

  • Why it works: The silyl groups break the intermolecular hydrogen bond network and neutralize the zwitterionic charge.

  • Recommended Reagent: BSA (N,O-Bis(trimethylsilyl)acetamide) is superior to TMSCl because it produces neutral acetamide as a byproduct, avoiding the need for excess base to scavenge HCl.

Protocol 1: The "Universal Solubilizer" (BSA Method)

  • Suspend: Place 1.0 eq of L-DAP·2HCl in anhydrous DCM or THF (0.1 M concentration).

  • Add Base: Add 2.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HCl salt.

  • Silylate: Add 3.0–4.0 eq of BSA.

  • Reflux: Heat to reflux for 30–60 minutes. The suspension should turn into a clear, homogeneous solution .

  • React: Cool to reaction temperature (e.g., 0°C) and add your electrophile (Acid Chloride/Anhydride).

  • Workup: The silyl groups are strictly transient. They will hydrolyze immediately upon aqueous workup, returning the native amino/carboxyl groups (or the modified product).

Scenario B: Alkylation or Acylation in Biphasic Systems

Q: "I want to attach a protecting group (like Cbz or Boc) but I don't need anhydrous conditions. The salt won't dissolve in the organic phase." [1]

A: Use Phase Transfer Catalysis (PTC) or Schotten-Baumann conditions . You do not need the amino acid to be in the organic phase initially. You need a catalyst to shuttle the active species between the aqueous phase (where the salt dissolves) and the organic phase (where your reagent is).

  • Why it works: A quaternary ammonium salt (Quat) forms a lipophilic ion pair with the amino acid carboxylate/amine anion, dragging it into the organic solvent.

Protocol 2: Phase Transfer Acylation

  • Aqueous Phase: Dissolve L-DAP·2HCl in a minimum volume of water. Adjust pH to ~10 using NaOH or K2CO3.

  • Organic Phase: Dissolve your electrophile (e.g., Cbz-Cl) in DCM or Toluene.

  • Catalyst: Add 5–10 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Mix: Stir vigorously. The reaction occurs at the interface or within the organic phase as the catalyst shuttles the amino acid anion.

Scenario C: Analysis and Purification

Q: "I just need to dissolve the compound for HPLC or NMR analysis. It's insoluble in Methanol and Acetonitrile."

A: Use HFIP (Hexafluoroisopropanol) or Buffered Aqueous Systems . L-DAP·2HCl is moderately soluble in Methanol but often requires water. For strictly organic injections, HFIP is a "super-solvent" for peptides and amino acids.

  • Solvent Hierarchy Table:

SolventSolubility RatingNotes
Water HighNative solubility. pH dependent.[2]
Methanol ModerateImproves with heating or addition of TFA.
HFIP HighExcellent for dissolving aggregates/salts for analysis.
DMSO Low/VariableOften requires heating; "wet" DMSO dissolves better than dry.
DCM/THF InsolubleRequires derivatization (see Protocol 1).

Part 3: Technical Deep Dive

The Mechanics of Insolubility

(S)-2,3-Diaminopropanoic acid dihydrochloride exists as a crystal lattice held together by strong electrostatic forces between the dicationic ammonium groups (


) and the chloride counter-ions (

).

Organic solvents like DCM (dielectric constant

) cannot overcome this lattice energy. Water (

) stabilizes the ions, allowing dissolution.
Why "Free-Basing" Isn't Enough

Simply neutralizing the HCl with a base (like NaHCO3) produces the zwitterion (free amino acid), which has a net neutral charge but substantial internal polarity (


). Zwitterions are often less soluble in organic solvents than their salts. This is why Silylation  (masking the charges completely) or Ion-Pairing  (wrapping the charge in grease) are the only reliable methods for organic solubilization.

References

  • MDPI (Molecules). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid. [Link] Describes synthetic routes and protection strategies for L-DAP derivatives.[3][4]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis (Phase Transfer Catalysis). [Link] Foundational mechanism for using PTC to solubilize and react amino acid derivatives in organic phases.

  • Gelest/Arkles. Silylation Agents in Organic Synthesis. [Link] Technical guide on using BSA and TMSCl to solubilize polar compounds.

Sources

Troubleshooting

Storage and long-term stability of (S)-2,3-Diaminopropanoic acid and its derivatives

Topic: Storage, Stability, and Handling of L-DAP and Fmoc-Dap(Boc)-OH Ticket ID: TECH-DAP-001 Support Level: Senior Application Scientist Introduction: The Stability Paradox (S)-2,3-Diaminopropanoic acid (L-DAP) is a str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Handling of L-DAP and Fmoc-Dap(Boc)-OH Ticket ID: TECH-DAP-001 Support Level: Senior Application Scientist

Introduction: The Stability Paradox

(S)-2,3-Diaminopropanoic acid (L-DAP) is a structural lower homolog of Lysine and Ornithine. While it appears simple, its shortened carbon chain introduces unique instability factors not found in its longer-chain relatives.

The Core Challenge: The proximity of the


-amino group to the 

-carbon creates a high risk of

-elimination
and racemization . Unlike Lysine, where the side chain is flexible and distant, the L-DAP side chain is electron-withdrawing and sterically constrained, making the

-proton more acidic and the molecule prone to fragmentation under basic conditions.

This guide provides the protocols necessary to mitigate these risks.

Module 1: Storage Protocols (The Golden Rules)

Improper storage is the #1 cause of L-DAP degradation. The molecule is hygroscopic and base-sensitive .

Storage Decision Matrix

Use this decision tree to determine the optimal storage condition for your specific derivative.

StorageMatrix Start Identify Your Compound IsSalt Is it a Salt? (e.g., HCl, HBr) Start->IsSalt IsProtected Is it N-Protected? (e.g., Fmoc, Boc) IsSalt->IsProtected No (Free Acid) Store20C Store at -20°C (Long-term > 1 month) IsSalt->Store20C Yes (HCl Salt) Store4C Store at 4°C (Short-term < 1 month) IsProtected->Store4C Fmoc-Dap(Boc)-OH (Active Use) IsProtected->Store20C Fmoc-Dap(Boc)-OH (Archive) StoreRT Store at RT (Desiccated) Argon REQUIRED: Argon/N2 Overlay Store4C->Argon Store20C->Argon

Figure 1: Storage decision matrix based on chemical form and usage frequency.

Comparative Storage Table
Compound FormOptimal TempShelf LifeCritical Risk Factor
L-DAP · HCl -20°C2 YearsHygroscopicity: Absorbs water rapidly, leading to hydrolysis if not sealed.
L-DAP (Free Acid) -20°C6 MonthsOxidation: Free amines are reactive; turns yellow/brown upon air exposure.
Fmoc-Dap(Boc)-OH 2-8°C (Active) -20°C (Long)1-2 YearsRacemization: Sensitive to moisture and trace bases.

Protocol 1.1: Handling Hygroscopic Salts

  • Allow the bottle to warm to room temperature before opening . This prevents condensation from forming on the cold solid.

  • Aliquot into single-use vials under an inert atmosphere (Nitrogen/Argon) if possible.

  • Reseal with Parafilm® immediately after use.

Module 2: Troubleshooting Degradation

If your experiment failed, check the integrity of your starting material. L-DAP undergoes a specific degradation pathway called


-elimination .
The Mechanism: Why L-DAP Fails

Under basic conditions (pH > 8) or thermal stress, the


-proton is abstracted. Instead of just racemizing, the molecule ejects the 

-amino group (as ammonia or the protecting group). This results in Dehydroalanine , a reactive alkene that polymerizes or hydrolyzes into pyruvate.

Degradation LDAP L-DAP (Intact) Base Base/Heat Trigger LDAP->Base Transition Carbanion Intermediate Base->Transition - H+ DHA Dehydroalanine (Reactive Alkene) Transition->DHA Beta-Elimination (Loss of NH3) Pyruvate Pyruvate + Ammonia DHA->Pyruvate Hydrolysis

Figure 2: The beta-elimination degradation pathway of 2,3-diaminopropanoic acid.

Diagnostic Guide
SymptomDiagnosisAction
Material is caked/clumped Moisture ingress (Hydration).Discard. Hydrolysis of the salt form changes stoichiometry.
Material is yellow/brown Oxidation of free amines.Discard. Impurities will act as radical initiators in sensitive reactions.
Low coupling yield (SPPS)

-elimination occurred.
Check your base concentration. Do not exceed 20% Piperidine.
Product mass -17 Da Formation of Dehydroalanine.Reduce temperature during coupling; use weaker bases (e.g., Collidine).

Module 3: Peptide Synthesis (Fmoc-Dap Derivatives)

Context: You are using Fmoc-Dap(Boc)-OH in Solid Phase Peptide Synthesis (SPPS).

The Risk: The standard Fmoc removal reagent (20% Piperidine in DMF) is basic enough to trigger the degradation described in Figure 2, or cause racemization (L


 D).
Optimized Coupling Protocol

Standard protocols for Alanine/Lysine will fail or give low yields with Dap.

  • Dissolution: Dissolve Fmoc-Dap(Boc)-OH in DMF/NMP.

    • Note: Do not pre-activate and let sit. Activate immediately before addition.

  • Activation: Use DIC/Oxyma or HATU/HOAt .

    • Avoid: Phosphonium salts (PyBOP) with strong bases (DIEA) if possible, as excess DIEA promotes

      
      -elimination.
      
  • Fmoc Removal (The Critical Step):

    • Standard: 20% Piperidine (5 + 15 min).

    • Dap-Optimized: 0.1 M HOBt in 20% Piperidine/DMF.

    • Why? HOBt suppresses the basicity slightly and prevents aspartimide-like side reactions and racemization [1].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store L-DAP in solution? A: No. L-DAP is unstable in solution over long periods.

  • Water:[1][2][3] Stable for 24 hours at 4°C.

  • Buffers (pH > 7): Unstable. Beta-elimination begins within hours.

  • DMSO: Avoid for storage; DMSO can act as an oxidant over time.

Q: Why is my Fmoc-Dap(Boc)-OH solubility poor in DCM? A: Protected Dap derivatives are often more soluble in DMF or NMP. DCM solubility is limited due to the polarity of the two protecting groups (Fmoc and Boc) interacting. Use DMF for coupling.

Q: How do I distinguish between L-DAP and BMAA (beta-N-methylamino-L-alanine)? A: While structurally similar, BMAA is a known neurotoxin. L-DAP is also non-proteinogenic and can be neuroactive. Treat all L-DAP powders as potentially toxic by inhalation. Always handle in a fume hood.

References

  • PubChem. (n.d.). 2,3-Diaminopropionic acid | C3H8N2O2.[1][4][][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Vederas, J. C., et al. (1987). Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of (S)-2,3-Diaminopropanoic Acid (Dap) Peptides

Executive Summary & Core Challenge (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid structurally distinct from Lysine and Ornithine due to its shortened side chain ( ). While valuable for synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid structurally distinct from Lysine and Ornithine due to its shortened side chain (


). While valuable for synthesizing antibiotics (e.g., Capreomycin analogs), stapled peptides, and hydrogels, Dap presents two distinct aggregation mechanisms that often confound researchers:
  • On-Resin Aggregation (Synthesis Phase): The short side chain restricts conformational freedom, promoting strong intermolecular hydrogen bonding (

    
    -sheet formation) closer to the peptide backbone than seen with Lysine.
    
  • Isoelectric Precipitation (Purification Phase): Unlike Lysine (pKa

    
     10.5), the 
    
    
    
    -amine of Dap has a significantly lower pKa (
    
    
    6.3–6.7) when incorporated into peptides.[1][2][3][4] Crucial Insight: At neutral pH, Dap residues may deprotonate, losing their electrostatic repulsion and causing hydrophobic collapse (gelation).

This guide addresses these issues through three technical modules.

Module 1: Overcoming On-Resin Aggregation (SPPS)

Symptom: Incomplete coupling (deletion sequences), resin clumping, or failure of the resin to swell after the 5th–6th residue.

The Mechanism

Dap-rich sequences are prone to forming "difficult sequences" where the growing peptide chains aggregate via intermolecular hydrogen bonds between backbone amides. The short Dap side chain does not provide enough steric bulk to disrupt this stacking.

Troubleshooting Protocol: The "Chaos" Strategy

To disrupt these interactions, we must introduce chaotropic agents that destabilize the hydrogen bond network.

Step-by-Step Intervention:

  • Solvent Swap (The Magic Mixture):

    • Standard: DMF.[1][5]

    • Optimized: Replace DMF with "Magic Mixture" for all coupling and deprotection steps.

    • Recipe: DCM / DMF / NMP (1:1:1 v/v/v) + 1% Triton X-100 + 2M Ethylene Carbonate.[6]

    • Why: Ethylene carbonate is a potent hydrogen bond donor that competes with the peptide backbone, breaking

      
      -sheets.
      
  • Chaotropic Salt Wash:

    • Before coupling, wash the resin with 0.1 M LiCl or 0.4 M KSCN in DMF.

    • Advanced: Add 0.1 M LiCl directly into the coupling cocktail.

  • Temperature Modulation:

    • Perform coupling at 50°C (microwave or conventional heating).

    • Warning: Do not exceed 50°C for Dap derivatives protected with Alloc or ivDde, as high heat can induce premature side-chain deprotection or

      
      -elimination.
      
Decision Logic: Synthesis Optimization

SPPS_Troubleshooting Start Issue: Low Coupling Yield (Dap Sequence) Check1 Is Resin Swelling Poor? Start->Check1 Solvent Switch to PEG-based Resin (ChemMatrix) or Use Magic Mixture Check1->Solvent Yes (Clumping) Check2 Is Deletion Sequence Observed? Check1->Check2 No Chaotrope Add 0.1M LiCl to Coupling & Wash with KSCN Check2->Chaotrope Yes Temp Increase Temp to 50°C (Check PG stability) Chaotrope->Temp If Yield Still Low

Caption: Decision tree for optimizing Solid Phase Peptide Synthesis (SPPS) of Dap-containing peptides.

Module 2: Chemical Fidelity & Side Reactions

Symptom: Correct mass not found; presence of species -18 Da (dehydration) or +mass of protecting group.

The "Lactam" and "Migration" Trap

Because the


-amine and 

-amine are on adjacent carbons (1,2-diamine motif), Dap is highly susceptible to:
  • 
    -Lactam Formation:  If the side chain is deprotected while the C-terminus is activated.
    
  • N

    
     N Migration:  The acyl group moves from the 
    
    
    
    -amine to the
    
    
    -amine (or vice versa) under basic conditions.
Critical Protocol: Orthogonal Protection

Never use standard Boc/Fmoc strategies for the side chain if branching or cyclization is intended later.

FeatureRecommended StrategyWhy?
Side Chain PG Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH Alloc/ivDde are orthogonal to Fmoc removal (Piperidine) and TFA cleavage. Prevents premature exposure of the nucleophilic

-amine.
Deprotection Base Piperazine (5-10%) instead of PiperidinePiperazine is a weaker base (pKa ~9.8) than Piperidine (pKa ~11.1), reducing the risk of base-catalyzed

-elimination or aspartimide-like side reactions.
Coupling Reagent DIC / Oxyma Pure Avoids the high basicity of HATU/DIEA mixtures which can trigger racemization or lactamization in sensitive Dap derivatives.

Module 3: Solubility & Purification (Post-Cleavage)

Symptom: Peptide forms a gel upon ether precipitation or crashes out of HPLC buffers at neutral pH.

The pKa Shift Phenomenon

Unlike Lysine, the Dap side chain pKa drops to ~6.3–6.7 in a peptide environment due to the electron-withdrawing effect of the adjacent backbone amide.

  • pH < 6: Dap is Protonated (

    
    ) 
    
    
    
    Soluble (Repulsion).
  • pH > 6.5: Dap is Deprotonated (

    
    ) 
    
    
    
    Aggregates (Hydrophobic Collapse).
Troubleshooting Guide: Handling the Gel

Q: My peptide gelled after ether precipitation. How do I recover it?

  • Do NOT: Attempt to filter the gel.

  • DO: Dissolve the gel in HFIP (Hexafluoroisopropanol) or 50% Acetic Acid . HFIP is the "nuclear option" for disrupting aggregates. Once dissolved, dilute with water and lyophilize immediately.

Q: The peptide precipitates in the HPLC vial.

  • Fix: Ensure your loading buffer is acidic. Use 0.1% TFA or Formic Acid . Avoid phosphate buffers at pH 7.0.

  • Advanced: If the sequence is extremely hydrophobic, add 10% TFE (Trifluoroethanol) to the aqueous mobile phase (Buffer A).

Solubility & Charge State Diagram

Dap_Solubility Low_pH pH < 6.0 (Acidic) State_A Dap Side Chain: Protonated (NH3+) Low_pH->State_A Result_A High Solubility (Electrostatic Repulsion) State_A->Result_A High_pH pH > 6.5 (Neutral/Basic) State_B Dap Side Chain: Deprotonated (NH2) High_pH->State_B Result_B Aggregation (Hydrophobic Collapse) State_B->Result_B

Caption: Effect of pH on Dap side-chain protonation and peptide solubility.

FAQ: Rapid Response

Q1: Can I use Fmoc-Dap(Boc)-OH for standard SPPS? A: Yes, but only if you do not intend to modify the side chain. The Boc group removes during the final TFA cleavage.[7] However, be aware that the high density of free amines after cleavage can lead to difficult purification if the pH isn't strictly controlled (kept acidic).

Q2: Why is my yield lower for Dap peptides compared to Lys peptides? A: Steric hindrance. The Dap side chain is shorter, keeping the protecting group closer to the backbone. This creates a "wall" that hinders the incoming activated amino acid. Solution: Double couple every Dap residue and the residue immediately following it.

Q3: I see a mass of [M-18] in my LCMS. What is it? A: This is likely


-elimination converting Dap to Dehydroalanine (Dha), or lactam formation (loss of water). Ensure you are not using harsh bases or high temperatures (>50°C) during Fmoc removal.

References

  • BenchChem. (2025).[4][8] Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap).

  • National Institutes of Health (NIH). (2016). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Aapptec. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Troubleshooting

Optimizing cleavage cocktails for peptides with multiple (S)-2,3-Diaminopropanoic acid residues

Introduction: The Dap Dilemma (S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid frequently used for peptide stapling, branching, and enhancing solubility. However, its structural proximity to the pept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dap Dilemma

(S)-2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid frequently used for peptide stapling, branching, and enhancing solubility. However, its structural proximity to the peptide backbone (


 side chain length) creates a unique electronic environment that destabilizes the C

-proton.

The Core Challenge: Dap residues introduce two primary failure modes that manifest during or after cleavage:

  • 
    -Elimination:  Base-catalyzed conversion of Dap to dehydroalanine (Dha), which subsequently reacts with scavengers in the cleavage cocktail.
    
  • N-Alkylation: The nucleophilic side-chain amine (if deprotected) effectively "scavenges" carbocations (e.g., t-butyl) released from other protecting groups during cleavage.

This guide provides optimized cocktails and troubleshooting workflows to mitigate these specific risks.

The Chemistry of Failure (Mechanism)

Understanding the mechanism is the only way to select the correct cocktail. If your Dap residue undergoes


-elimination during synthesis (due to Fmoc removal bases), the cleavage cocktail determines the final mass spec result.
Mechanism: From Elimination to Scavenger Adducts

DapMechanism Dap Dap Residue (Intact) Enol Enolate Intermediate Dap->Enol Proton Abstraction Alkylation N-Alkylated Dap (Mass + 56/Trt) Dap->Alkylation Nucleophilic Attack Base Base (Synthesis) (Piperidine/DBU) Base->Enol Dha Dehydroalanine (Dha) (Reactive Electrophile) Enol->Dha Elimination Adduct Scavenger Adduct (Mass + Scavenger) Dha->Adduct Michael Addition (Irreversible) TFA TFA Cleavage (Acidic Conditions) TFA->Adduct Scavenger Scavenger (EDT/DODT/Thioanisole) Scavenger->Adduct Carbocation Carbocation (t-Butyl+) Carbocation->Alkylation

Figure 1: The dual pathway of Dap degradation. The upper path shows base-catalyzed elimination leading to scavenger adducts. The lower path shows direct alkylation of the Dap amine by released protecting groups.

Optimized Cleavage Cocktails

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for multiple Dap residues because they lack the scavenging capacity to protect the highly nucleophilic side-chain amines.

Cocktail Selection Matrix
Cocktail NameComposition (v/v)Best Use CaseRisk Factor
Cocktail A (Standard)95% TFA, 2.5% TIS, 2.5% H

O
Simple Dap peptides with minimal bulky protecting groups (no Trp/Arg).High: Risk of t-butyl alkylation on Dap side chains.
Cocktail B (The Dap-Shield)90% TFA, 5% Phenol, 2.5% TIPS, 2.5% H

O
Recommended: Peptides with multiple Dap residues. Phenol and TIPS efficiently quench t-butyl cations.Low: Phenol is difficult to remove; requires ether precipitation and thorough washing.
Cocktail C (The Diagnostic)92.5% TFA, 2.5% DODT, 2.5% TIS, 2.5% H

O
Used when Met/Cys are present, or to diagnose

-elimination (DODT adds to Dha).
Medium: DODT is malodorous (less than EDT). Will permanently modify Dha.
Cocktail D (Selective)1% TFA in DCM (w/ 5% TIS)Selective removal of Mtt/Mmt groups from Dap side chains on-resin.Critical: Must be anhydrous to prevent premature cleavage from sensitive linkers (e.g., 2-CTC).
Why "Cocktail B" is Superior for Dap

For peptides containing multiple Dap residues, Cocktail B is the gold standard.

  • Phenol (5%): Acts as a "soft" nucleophile to trap t-butyl cations released from Asp, Glu, Ser, and Thr. This prevents them from re-attaching to the free

    
    -amine of Dap.
    
  • TIPS (2.5%): A hydride donor that reduces carbocations.

  • Absence of Thiols (EDT/DODT): Unless you have Met/Cys, avoid thiols. If any Dha has formed during synthesis, thiols will irreversibly attach to it, creating a complex mixture of products.

Troubleshooting Guides (FAQ)

Issue 1: Mass Spec shows "Mass + 56 Da" or "Mass + 242 Da"

Diagnosis: N-Alkylation of the Dap side chain.

  • +56 Da: t-Butyl adduct (from Asp/Glu/Ser/Thr/Tyr protection).

  • +242 Da: Trityl adduct (from His/Asn/Gln protection).

  • Root Cause: Insufficient scavenger capacity in the cleavage cocktail. The Dap amine is a better nucleophile than the scavengers you used.

  • Solution: Switch to Cocktail B . Increase the volume of cocktail to 15-20 mL per gram of resin to dilute the concentration of released carbocations.

Issue 2: Mass Spec shows "Mass + Scavenger" (e.g., +76 Da for EDT)

Diagnosis:


-Elimination has occurred.
  • Mechanism: The Dap residue converted to Dehydroalanine (Dha) during synthesis (base exposure). During cleavage, the scavenger (EDT/DODT) reacted with the Dha double bond via Michael addition.

  • Root Cause: The problem is not the cleavage cocktail; it is the synthesis. The Dap proton is too acidic for the deprotection conditions used (e.g., 20% Piperidine).

  • Solution:

    • Change synthesis deprotection to 0.1 M HOBt in 20% Piperidine . HOBt suppresses base-catalyzed elimination.

    • Use DBU-free protocols.

    • If the peptide is already synthesized, you cannot reverse this.

Issue 3: Mass Spec shows "Mass - 18 Da"

Diagnosis: Lactamization.

  • Mechanism: Intramolecular reaction between the Dap side chain amine and the C-terminal carbonyl (or an adjacent ester), losing water.

  • Root Cause: Common with Fmoc-Dap(Mtt)-OH if the Mtt is removed while the C-terminus is activated or if the peptide is left in basic conditions.

  • Solution: Ensure Dap side chains are protected (Boc/Alloc) until the very end, or use Cocktail D (Selective) carefully.

Protocol: Selective Side-Chain Deprotection (Mtt Removal)[1]

Most Dap applications involve selectively removing the Mtt group to attach a staple or branch. This is the most critical "cleavage" step before the final release.

Reagents:

  • Dichloromethane (DCM) - Anhydrous

  • Trifluoroacetic Acid (TFA)[1][2]

  • Triisopropylsilane (TIS)[1]

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

  • Wash: Wash resin 3x with anhydrous DCM.

  • Cocktail Preparation: Prepare 1% TFA / 5% TIS / 94% DCM .

    • Note: The TIS is crucial to quench the trityl cation immediately. Without it, the trityl cation will re-alkylate the Dap amine or other residues.

  • Flow Cleavage (The "Flow" Method):

    • Do not incubate for long periods.

    • Add cocktail to resin, shake for 2 minutes .

    • Drain immediately into a waste container.

    • Repeat 10-15 times.

    • Why? Short bursts prevent the acid from cleaving the peptide from the resin (especially if using 2-CTC resin).

  • Monitoring: The solution will turn yellow (trityl cation). Continue washes until the solution drains clear.

  • Neutralization: Wash resin 3x with 5% DIPEA in DCM to neutralize the Dap amine for the next coupling step.

  • Wash: Wash 5x with DMF.

Visualizing the Troubleshooting Logic

TroubleshootingTree Start Analyze Mass Spec (After Cleavage) CheckMass Is the Mass Correct? Start->CheckMass Success Success: Peptide Intact CheckMass->Success Yes MassPlus Mass > Expected CheckMass->MassPlus No MassMinus Mass < Expected CheckMass->MassMinus No Plus56 +56 Da / +242 Da (t-Butyl / Trityl) MassPlus->Plus56 Alkylation PlusScav + Scavenger Mass (e.g., +76 EDT) MassPlus->PlusScav Adduct Minus18 -18 Da (Water Loss) MassMinus->Minus18 Lactam Sol56 Cause: Re-alkylation Fix: Use Cocktail B (High Phenol/TIPS) Plus56->Sol56 SolScav Cause: Beta-Elimination Fix: Add HOBt to Piperidine during Synthesis PlusScav->SolScav SolLac Cause: Lactamization Fix: Check Coupling Conditions Minus18->SolLac

Figure 2: Diagnostic decision tree for analyzing Dap peptide cleavage results.

References

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. (Accessed Oct 2023). Link

  • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (Accessed Oct 2023). Link

  • Aapptec. Cleavage Cocktails; Reagent B & Reagent K. (Accessed Oct 2023). Link

  • National Institutes of Health (NIH). Side reactions in solid-phase peptide synthesis. (Accessed Oct 2023). Link

  • Vertex AI Search.Beta-Elimination Side Reactions in Peptide Synthesis. (Aggregated Data).

Sources

Optimization

Identifying and characterizing byproducts in the synthesis of Dap-containing peptides by mass spectrometry

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Side Reactions in 2,3-Diaminopropionic Acid (Dap) Peptide Synthesis Last Updated: January 28, 2026 Introduction: The Dap Paradox You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Side Reactions in 2,3-Diaminopropionic Acid (Dap) Peptide Synthesis Last Updated: January 28, 2026

Introduction: The Dap Paradox

You are likely here because you are utilizing 2,3-Diaminopropionic acid (Dap) to introduce branching points, staple peptides, or enhance protease resistance. However, Dap is chemically unique among diamino acids. Unlike Lysine (C6) or Ornithine (C5), the Dap side chain (C3) places the


-amino group in close proximity to the peptide backbone.

This structural feature creates a "double-edged sword":

  • High Acidity of the

    
    -Proton:  The electron-withdrawing nature of the adjacent side-chain amine lowers the pKa of the 
    
    
    
    -proton, making the residue highly susceptible to base-catalyzed
    
    
    -elimination
    (converting Dap to Dehydroalanine, Dha).
  • Lactamization Risk: The proximity allows for strained but rapid intramolecular cyclization.

This guide provides a self-validating workflow to identify, characterize, and eliminate these byproducts using Mass Spectrometry (MS).

Module 1: The "Missing Mass" Mystery (-17 Da vs. -18 Da)

Symptom: Your deconvoluted mass spectrum shows a peak at [M - 17 Da] or [M - 18 Da] . Probable Causes:


-Elimination (Dha formation) or Intramolecular Lactamization.
The Mechanism of Failure
  • 
    -Elimination (Formation of Dehydroalanine):  During Fmoc removal (typically using Piperidine), the base abstracts the acidic 
    
    
    
    -proton of the Dap residue. If the side chain protecting group (e.g., Alloc, Mtt, or even a free amine) acts as a leaving group, the structure collapses into Dehydroalanine (Dha).
  • Lactamization: The nucleophilic side chain amine attacks the preceding carbonyl carbon, ejecting water (-18 Da) and forming a lactam ring.

Diagnostic Workflow (Graphviz)

The following flowchart illustrates how to distinguish between these two byproducts using MS and chemical probing.

Dap_Troubleshooting Start Observed Mass Shift (relative to expected) Shift_17 Shift: -17.03 Da (Loss of NH3) Start->Shift_17 Shift_18 Shift: -18.01 Da (Loss of H2O) Start->Shift_18 Shift_Plus Shift: +50-100 Da (Adducts) Start->Shift_Plus Decision_1 Suspect: Beta-Elimination (Dap -> Dha) Shift_17->Decision_1 Decision_2 Suspect: Lactamization (Cyclization) Shift_18->Decision_2 Decision_3 Suspect: Piperidine Adduct (Michael Addition to Dha) Shift_Plus->Decision_3 Test_Thiol CONFIRMATION PROTOCOL: Thiol Addition Assay (Add DTT/Mercaptoethanol) Decision_1->Test_Thiol Decision_2->Test_Thiol Result_Thiol_Pos Mass Shift: +Thiol Mass (Michael Addition occurred) Test_Thiol->Result_Thiol_Pos Positive Result_Thiol_Neg No Mass Change (No double bond present) Test_Thiol->Result_Thiol_Neg Negative Conclusion_Dha CONFIRMED: Dehydroalanine (Dha) Action: Reduce Base Conc / Temp Result_Thiol_Pos->Conclusion_Dha Conclusion_Lactam CONFIRMED: Lactam Action: Check Orthogonal Protection Result_Thiol_Neg->Conclusion_Lactam

Caption: Diagnostic logic tree for distinguishing Dap side reactions. Dha contains a reactive alkene susceptible to Michael addition, whereas Lactams are chemically inert to thiols under these conditions.

Validation Protocol: The Thiol "Michael Addition" Assay

Because high-resolution MS might struggle to differentiate 17.03 Da (NH3) from 18.01 Da (H2O) on large peptides, use this chemical trick: Dehydroalanine (Dha) is an electrophile; Lactams are not.

  • Dissolve 0.1 mg of your crude peptide in 50 µL of Ammonium Bicarbonate buffer (pH 8.0).

  • Add 5 equivalents of Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    
  • Incubate at 37°C for 30 minutes.

  • Analyze by LC-MS :

    • If Dha is present: You will see a new peak corresponding to [M + DTT] . The double bond of Dha accepts the thiol.

    • If Lactam is present: The mass remains unchanged at [M - 18].

Module 2: Characterization of Byproducts

Below is a summary of mass shifts specifically associated with Dap synthesis failures.

Table 1: Mass Shift Fingerprints for Dap Peptides
Observed Mass Shift (

Da)
Proposed StructureMechanismRoot Cause
-17.03 Dehydroalanine (Dha)

-Elimination of side chain amine.
Base-catalyzed removal of Fmoc; high temperature; prolonged base exposure.
-18.01

-Lactam / Imide
Intramolecular cyclization (loss of H

O).
Nucleophilic attack of Dap side chain on backbone carbonyls.
+67.11 Piperidine Adduct Michael addition of Piperidine to Dha.Dha formed first, then scavenges Piperidine from deprotection cocktail.
+85.1 Piperazine Adduct Michael addition of Piperazine.Using Piperazine for deprotection (alternative base) on a Dha intermediate.
+Protecting Group Incomplete Deprotection Failure to remove Alloc/Mtt/ivDde.Steric hindrance or aggregation (common in Dap branching).
MS/MS Sequencing (Tandem MS)

To pinpoint where the modification occurred (proving it is the Dap residue and not a Ser/Thr dehydration), you must perform MS/MS.

  • Dha Signature: Look for specific cleavage at the N-C

    
     bond of the Dha residue.[1][2] Dha residues often facilitate non-canonical fragmentation, yielding specific c-ions  and z-ions  rather than the standard b/y series [1].
    
  • Protocol:

    • Isolate the precursor ion ([M-17] or [M-18]).

    • Apply Collision Induced Dissociation (CID).

    • Check for the mass gap at the Dap position.

      • Standard Dap: Gap = 86 Da (residue mass).

      • Dha: Gap = 69 Da (86 - 17).

      • Lactam: Gap = 86 Da (but mass deficit is on the fragment containing the modification).

Module 3: Prevention & Optimization

Once you have identified the byproduct via the MS workflows above, apply these corrective actions.

Mitigating -Elimination

The acidity of the


-proton in Fmoc-Dap derivatives is the primary culprit.
  • Switch Bases: Replace Piperidine (pKa ~11.1) with Piperazine (pKa ~9.8) or DBU/Piperidine mixes carefully monitored. While DBU is stronger, shorter contact times (1-2 mins) can sometimes reduce elimination compared to long exposure to Piperidine [2].

  • Lower Temperature: Perform Fmoc deprotection at room temperature or even 4°C for the Dap residue and subsequent 2-3 residues. Do not use microwave deprotection for Dap-containing sequences.

  • Protecting Group Selection: Use Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH . Avoid Fmoc-Dap(Boc)-OH if acid cycling is required later, as free amines in basic conditions are suicide precursors for elimination.

Preventing Lactamization
  • HObt/Oxyma Addition: Add 0.1 M HOBt or Oxyma Pure to the deprotection solution (e.g., 20% Piperidine + 0.1M HOBt). This suppresses aspartimide formation and can similarly suppress Dap-related cyclization by buffering the effective pH [3].

FAQ: Frequently Asked Questions

Q1: I see a +51 Da mass shift on my Dap peptide. What is this? A: This is likely a 3-(1-piperidinyl)alanine adduct.[3]

  • Mechanism:[4][5][6][7][8][9] First, your Dap underwent

    
    -elimination to form Dha (-17 Da). Second, the Dha reacted with the piperidine in your deprotection cocktail via Michael addition (+85 Da for piperidine, net change +68, but often observed as +51 depending on the specific fragmentation or if partial hydrolysis occurs). Correction: Strictly, Piperidine addition to Dha (MW 69) adds 85 Da 
    
    
    
    MW 154. The shift from native Dap (MW 86) to Piperidinyl-Ala (MW 154) is +68 Da . If you see +51, check for partial protecting group fragments or specific solvent adducts.

Q2: Can I distinguish Dha from Serine dehydration? A: Yes. Serine dehydration also results in -18 Da (loss of water). However, Serine dehydration is less favorable under standard Fmoc deprotection conditions compared to Dap elimination. The Thiol Assay (Module 1.3) works for both Dha derived from Dap and Dha derived from Ser. To distinguish, you must rely on MS/MS sequencing to localize the mass shift to the Dap position vs. the Ser position.

Q3: Why is my coupling efficiency low after the Dap residue? A: Dap derivatives can induce secondary structure formation (aggregation) due to hydrogen bonding potential.

  • Solution: Use Pseudoproline dipeptides downstream if possible, or switch to Fmoc-Dap(Mtt)-OH which has a bulky trityl group that disrupts aggregation.

References

  • The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Source: Journal of the American Society for Mass Spectrometry URL:[7][Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: Molecules (NIH/PMC) URL:[Link]

  • Side reactions in peptide synthesis: An overview. Source: ResearchGate / Int. J. Pharm. Sci. & Res. URL:[Link]

Sources

Troubleshooting

Strategies to avoid racemization of (S)-2,3-Diaminopropanoic acid during activation

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization of (S)-2,3-Diaminopropanoic Acid (Dap) Welcome to the specialized support h...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization of (S)-2,3-Diaminopropanoic Acid (Dap)

Welcome to the specialized support hub for handling (S)-2,3-Diaminopropanoic acid (Dap). This non-proteinogenic amino acid presents a unique synthetic challenge: a high propensity for racemization during carboxylic acid activation. This guide provides the mechanistic understanding, strategic protocols, and troubleshooting steps required to maintain chiral integrity.

Module 1: The Mechanics of Failure

Understanding the Root Cause

Q: Why is (S)-Dap so much more prone to racemization than standard amino acids like Alanine?

A: The instability arises from the inductive effect (-I) of the


-amino group.
In a standard amino acid (like Alanine), the side chain is a methyl group, which is electron-donating. In Dap, the side chain contains a protected nitrogen. Even with a protecting group (like Boc or Alloc), this nitrogen remains electronegative relative to carbon. This electron-withdrawing character pulls electron density away from the 

-carbon, significantly increasing the acidity of the

-proton.

During activation (when the carboxyl group is converted to an active ester), the acidity of the


-proton is further enhanced. If a base is present (e.g., DIPEA, NMM), it can easily abstract this proton, leading to enolization  or 5(4H)-oxazolone formation . When the proton returns, it does so without facial selectivity, resulting in a mix of (S) and (R) enantiomers.
Visualization: The Racemization Pathway

Dap_Racemization Native (S)-Fmoc-Dap(PG)-OH (Chiral Integrity) Activation Activation (Active Ester Formation) Native->Activation + Activator Intermediate Planar Intermediate (Enolate / Oxazolone) Activation->Intermediate High Risk Step Base Base (DIPEA/NMM) Proton Abstraction Base->Intermediate Catalyzes Reprotonation Reprotonation (Non-stereoselective) Intermediate->Reprotonation Racemate Racemic Mixture (S) + (R) Isomers Reprotonation->Racemate

Figure 1: The mechanistic pathway of Dap racemization driven by base-mediated proton abstraction.

Module 2: Strategic Protection

Material Selection

Q: Does the choice of the -protecting group affect racemization rates?

A: Yes, significantly. The goal is to minimize the electron-withdrawing nature of the side chain.

  • Urethane-type groups (Boc, Alloc, Cbz): These are the standard. They effectively mask the nucleophilicity of the amine but still exert a mild inductive withdrawal.

  • Acyl groups (Acetyl, Benzoyl): Avoid these. They are stronger electron-withdrawing groups than urethanes, making the

    
    -proton even more acidic.
    
  • Sulfonyl groups (Tos, Ns): High Risk. These are strongly electron-withdrawing.

Q: What is the recommended orthogonal protection strategy?

A: For Fmoc solid-phase peptide synthesis (SPPS), the Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Mtt)-OH derivatives are preferred over Dde or acyl-protected variants if racemization is a primary concern. However, Fmoc-Dap(Boc)-OH is the standard workhorse for sequences where the side chain does not need orthogonal deprotection.

Table 1: Protecting Group Risk Assessment


-Protecting Group
Electronic EffectRacemization RiskRecommendation
Boc (tert-Butyloxycarbonyl)Moderate (-I)Low-MediumStandard. Use for general synthesis.
Alloc (Allyloxycarbonyl)Moderate (-I)Low-MediumPreferred. Excellent for orthogonal deprotection.
Mtt (4-Methyltrityl)Weak (-I)Lowest Elite. The bulky trityl group shields the amine and has lower electronegativity.
Ac (Acetyl)Strong (-I)HighAvoid unless necessary for final structure.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)Strong (-I/-M)HighUse with caution; requires hydrazine removal.

Module 3: Operational Protocols

The "Safe Coupling" Workflow

Q: What is the "Golden Standard" coupling protocol for Dap?

A: The most effective strategy is to eliminate the base during the activation step. Traditional protocols using HBTU/HATU require a tertiary base (DIPEA) to initiate the reaction. This base is the primary culprit for proton abstraction.

Recommended Protocol: DIC/Oxyma Pure (Base-Free) Carbodiimide coupling with acidic additives creates a buffered environment (pH ~3-5) that is sufficient for activation but too acidic to strip the


-proton.
Step-by-Step Protocol: Low-Racemization Coupling
  • Preparation:

    • Calculate 3.0 equivalents of Fmoc-Dap(PG)-OH .

    • Calculate 3.0 equivalents of Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Calculate 3.0 equivalents of DIC (N,N′-Diisopropylcarbodiimide).

  • Dissolution:

    • Dissolve the Amino Acid and Oxyma Pure in minimum DMF (approx. 0.1 M - 0.2 M concentration).

    • Note: Keeping concentration high improves kinetics, reducing the time window for side reactions.

  • Activation:

    • Add the DIC to the mixture.

    • Pre-activation: Allow to react for exactly 2 minutes at Room Temperature. (Do not exceed 5 minutes).

  • Coupling:

    • Add the activated solution to the resin-bound free amine.

    • Agitate for 45–60 minutes.

  • Monitoring:

    • Check completion with a Kaiser test or Chloranil test.

Q: I must use HATU/HBTU. How can I minimize damage?

A: If you are forced to use uronium/phosphonium salts (perhaps due to steric hindrance in the sequence):

  • Switch Bases: Replace DIPEA (pKa ~10-11) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it less likely to abstract the

    
    -proton while still sufficient to drive the coupling.
    
  • Stoichiometry: Use exactly 1.0 eq of base relative to the amino acid. Excess base is fatal to chirality here.

Visualization: Coupling Decision Tree

Coupling_Strategy Start Start: Couple Fmoc-Dap(PG)-OH Method Select Activation Method Start->Method DIC Carbodiimide (DIC) Method->DIC Uronium Uronium (HATU/HBTU) Method->Uronium DIC_Add Additive: Oxyma Pure DIC->DIC_Add Uronium_Base Base Selection Uronium->Uronium_Base DIC_Base Base: NONE DIC_Add->DIC_Base DIC_Result Result: <1% Racemization (Recommended) DIC_Base->DIC_Result DIPEA DIPEA/NMM Uronium_Base->DIPEA Collidine Collidine (TMP) Uronium_Base->Collidine DIPEA_Result Result: High Racemization Risk DIPEA->DIPEA_Result Collidine_Result Result: Moderate Risk (Acceptable if DIC fails) Collidine->Collidine_Result

Figure 2: Decision matrix for selecting coupling reagents to preserve chirality.

Module 4: Troubleshooting & FAQs

Q: I observe a "doublet" peak on my HPLC. Is this racemization?

A: It is highly likely. Racemization produces diastereomers (if the peptide contains other chiral centers), which typically separate on C18 HPLC columns.

  • Validation: Synthesize a small standard of the intentional "wrong" isomer (e.g., using Fmoc-D-Dap-OH) and co-inject it with your crude product. If the impurity peak grows, it is the D-isomer.

Q: Can I use microwave heating for this coupling?

A: Proceed with extreme caution. Microwave irradiation accelerates all reaction rates, including racemization.

  • Guideline: If using microwave, limit temperature to 50°C maximum and use the DIC/Oxyma protocol. Do not use basic conditions (HATU/DIPEA) under microwave heating for Dap.

Q: Does the position of Dap in the sequence matter?

A: Yes. Racemization occurs during the activation of Dap itself. Once Dap is incorporated into the chain, it is relatively stable (unless treated with strong base for long periods). Therefore, the critical moment is the step where Dap is the incoming acid .

Q: What about Cys-Dap or His-Dap junctions?

A: These are notoriously difficult.

  • Cys-Dap: Cysteine is also prone to racemization. Coupling two sensitive residues requires strict adherence to the DIC/Oxyma/Collidine protocols.

  • His-Dap: Histidine side chains can act as intramolecular bases (autocatalysis). Ensure His is fully protected (e.g., Trt) and consider using slightly more acidic coupling conditions.

References

  • Albericio, F., &yman, J. M. (2018). Peptide Synthesis: Methods and Protocols. Humana Press. (Focuses on Oxyma/DIC superiority).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Reference Data & Comparative Studies

Validation

Confirming the incorporation of (S)-2,3-Diaminopropanoic acid in a peptide sequence by Edman degradation

Executive Summary The incorporation of non-proteinogenic amino acids like (S)-2,3-Diaminopropanoic acid (Dap) is a critical strategy in peptidomimetic drug design to enhance proteolytic stability and constrain conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-proteinogenic amino acids like (S)-2,3-Diaminopropanoic acid (Dap) is a critical strategy in peptidomimetic drug design to enhance proteolytic stability and constrain conformational flexibility. However, confirming the precise positional incorporation of Dap during synthesis is challenging. While Mass Spectrometry (MS) provides mass accuracy, it often struggles with isobaric differentiation and unambiguous positional assignment in complex sequences.

This guide evaluates Edman Degradation as the definitive method for confirming Dap incorporation. We compare its performance against MS/MS and Amino Acid Analysis (AAA), demonstrating that while Edman has lower throughput, it offers superior positional certainty and quantitation for N-terminal modifications.

Technical Deep Dive: The Chemistry of Dap Sequencing

To successfully sequence Dap, one must understand how its side-chain chemistry interacts with the Edman reagent, Phenylisothiocyanate (PITC).

The "Bis-Coupling" Phenomenon

Dap contains a primary


-amino group in its side chain. Unlike standard aliphatic residues (Ala, Val), Dap behaves similarly to Lysine (Lys) and Ornithine (Orn) during the Edman cycle.
  • Coupling (pH 9.0): PITC reacts with the

    
    -amine (N-terminus) to form the phenylthiocarbamyl (PTC) peptide. Crucially, PITC also reacts with the deprotected 
    
    
    
    -amine of the Dap side chain.
  • Cleavage (Acidic): The N-terminal residue is cleaved as an anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ is converted to the stable Phenylthiohydantoin (PTH) derivative.

  • The Resulting Analyte: The side-chain PTC group is stable to acid cleavage. Therefore, the species detected by HPLC is PTH-Dap(PTC) (also referred to as bis-PTC-Dap).

Chromatographic Implication: The addition of the hydrophobic PTC group to the side chain causes PTH-Dap(PTC) to elute significantly later than unmodified polar amino acids, typically in the hydrophobic region of the chromatogram near PTH-Lys(PTC).

Comparative Analysis: Edman vs. Alternatives

The following table contrasts Edman Degradation with the primary alternatives for confirming Dap.

FeatureEdman DegradationTandem Mass Spec (MS/MS)Amino Acid Analysis (AAA)
Primary Output Explicit N-to-C SequencePeptide Mass & FragmentationTotal Amino Acid Composition
Positional Accuracy High (Gold Standard) Medium (Gap sequencing dependent)None
Dap Identification Distinct Retention Time (PTH-Dap-PTC) Mass Shift (+104 Da vs Ala 89 Da)Co-elution risks with other basic AA
Quantitation Quantitative (pmol)Qualitative / RelativeQuantitative
Throughput Low (1 residue / 45 mins)HighMedium
Limitations N-terminal blockage stops reactionIncomplete fragmentation; Ion suppressionHydrolysis destroys some modifications
Decision Logic
  • Use MS/MS for rapid screening of crude synthetic products.

  • Use AAA to confirm the molar ratio of Dap in the bulk powder.

  • Use Edman when you must certify that Dap is at Position

    
     and not Position 
    
    
    
    (e.g., distinguishing Dap from an isomeric substitution or confirming coupling efficiency at a specific cycle).

Visualization: Workflow & Logic

Figure 1: The Edman-Dap Reaction Cycle

This diagram illustrates the chemical pathway and the critical formation of the bis-substituted derivative.

EdmanDap cluster_legend Key Transformation Start Peptide-Dap(NH2)-... Coupling Coupling (PITC, pH 9) Reaction at alpha-NH2 AND beta-NH2 Start->Coupling Intermediate PTC-Peptide-Dap(PTC)-... Coupling->Intermediate Cleavage Cleavage (TFA) Release of ATZ-Dap(PTC) Intermediate->Cleavage Conversion Conversion (Acid/Heat) Isomerization to PTH Cleavage->Conversion Detection HPLC Detection PTH-Dap(PTC) Conversion->Detection Note Side chain remains modified by PTC

Figure 1: The formation of PTH-Dap(PTC). Note that the side chain modification persists, altering retention time.

Figure 2: Analytical Decision Matrix

When to deploy Edman for Non-Standard Amino Acids (NSAAs).

DecisionMatrix Start Need to Confirm Dap Incorporation Q1 Is positional certainty required? Start->Q1 Q2 Is the N-terminus free? Q1->Q2 Yes Result_MS Use LC-MS/MS (Mass Confirmation) Q1->Result_MS No (ID only) Result_Edman Use Edman Degradation (Positional Confirmation) Q2->Result_Edman Yes Result_AAA Use Amino Acid Analysis (Composition Only) Q2->Result_AAA No (Blocked N-term)

Figure 2: Decision tree for selecting the appropriate analytical technique.

Experimental Protocol: Validated Dap Sequencing

Objective: Positively identify (S)-2,3-Diaminopropanoic acid at Cycle X of a synthetic peptide.

Reagents & Standards
  • Sequencing Reagents: Standard Edman reagents (R1: PITC, R2: TMA, R3: TFA, R4: Butyl Chloride/Ethyl Acetate).

  • PTH-Dap Standard (CRITICAL):

    • Preparation: React 10 nmol of free H-Dap-OH with PITC under manual coupling conditions (pH 9.0, 50°C, 20 min).

    • Conversion: Treat with TFA to simulate cleavage/conversion.

    • Validation: Inject onto the sequencer HPLC to establish the precise Retention Time (RT) for PTH-Dap(PTC).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve peptide in water or 0.1% TFA to a concentration of 1-10 pmol/µL.

    • Load 5-10 pmol onto a PVDF membrane or fibreglass disc (Biobrene treated).

  • Instrument Setup (e.g., Shimadzu PPSQ or ABI 49x):

    • Method: Standard Protein/Peptide sequencing program.

    • Gradient: Standard C18 gradient (Isocratic/Gradient mix of Acetonitrile/Water/THF).

    • Flow Rate: 0.8 - 1.0 mL/min (system dependent).

  • The "Blank" Cycle:

    • Run one cycle without sample to ensure the column is clear of artifacts (DPTU/DPU peaks).

  • Standard Injection:

    • Inject the synthesized PTH-Dap(PTC) standard.

    • Expected Result: A peak eluting late in the chromatogram (typically near PTH-Lys or PTH-Tyr), distinct from the early eluting DPTU (diphenylthiourea) artifact.

  • Sequencing Run:

    • Execute the cycles.

    • Data Analysis: Overlay the chromatogram of Cycle X (expected Dap) with Cycle X-1 and Cycle X+1.

    • Look for the disappearance of the previous residue and the appearance of the peak matching the PTH-Dap(PTC) standard RT.

Self-Validation & Troubleshooting

To ensure trustworthiness (Trustworthiness in E-E-A-T), apply these validation checks:

  • The Lag Check: If Dap is at position 3, you should see a small amount of Dap carryover in Cycle 4. If you see Dap in Cycle 2, your peptide is degraded (N-1) or pre-truncated.

  • The Yield Drop: Because Dap is a diamino acid, the PTC-group on the side chain increases solubility in the organic wash solvents (ethyl acetate/butyl chloride). You may observe a lower molar yield (pmol) for Dap compared to hydrophobic residues like Leu/Val. Do not interpret this as low coupling efficiency without correcting for extraction loss.

  • Artifact Differentiation: Ensure the Dap peak is distinct from DPTU (a major byproduct of PITC hydrolysis). DPTU elutes early/mid-gradient. PTH-Dap(PTC) elutes late.

References

  • Smith, J. B., & Walker, J. E. (2003). Edman Degradation of Peptides and Proteins. In Current Protocols in Protein Science. Wiley.

  • Association of Biomolecular Resource Facilities (ABRF). (2023). Edman Sequencing Research Group Studies.

  • Shimadzu Corporation. (n.d.). Principle of N-terminal Amino Acid Sequencing (PPSQ Series).

  • Barrett, G. C. (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (Foundational text on PITC reaction with side-chain amines).

Comparative

Mass spectrometric validation of site-specific modification on the beta-amino group of Dap

Topic: Mass Spectrometric Validation of Site-Specific Modification on the Beta-Amino Group of Dap Content Type: Technical Comparison Guide Audience: Senior Researchers, ADCs Development Scientists, Proteomics Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometric Validation of Site-Specific Modification on the Beta-Amino Group of Dap Content Type: Technical Comparison Guide Audience: Senior Researchers, ADCs Development Scientists, Proteomics Specialists

Technical Guide: Mass Spectrometric Validation of Site-Specific -Dap Modification

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and peptidomimetics, the non-proteinogenic amino acid L-2,3-Diaminopropionic acid (Dap) has emerged as a superior alternative to Lysine for site-specific conjugation.[1] Its shorter side chain (one methylene group vs. four in Lysine) and lower pKa (~6.3 vs. ~10.5) allow for unique pH-controlled reactivity and reduced steric bulk in linker design.

However, the structural similarity between the


-amino (backbone) and 

-amino (side chain) groups poses a critical analytical challenge: proving site-specificity. Standard mass spectrometry (MS) often fails to unambiguously differentiate between N-terminal modification and

-side chain modification due to isomer co-elution and ambiguous fragmentation.

This guide compares the Targeted EThcD (Electron-Transfer/Higher-Energy Collisional Dissociation) workflow against standard CID/HCD methods, demonstrating why EThcD is the requisite standard for validating


-Dap modifications.
Comparative Analysis: The Validation Challenge

The primary challenge in validating Dap conjugates is distinguishing between the


-N-acyl isomer  (unwanted backbone modification) and the 

-N-acyl isomer
(desired side-chain conjugation).
Comparison of Fragmentation Regimes
FeatureStandard CID/HCD (The Alternative) Targeted EThcD (The Solution)
Primary Mechanism Vibrational heating (mobile proton model).Radical-driven dissociation + Beam-type activation.
PTM Stability Low. Labile modifications on the

-amine often detach (neutral loss) before backbone cleavage, obscuring the site.
High. Preserves side-chain modifications while fragmenting the backbone (

ions).
Isomer Differentiation Ambiguous.

- and

-modified isomers often generate identical

ion series if the modification is near the N-terminus.
Distinct. Generates specific

ions that "lock" the modification to the side chain, plus diagnostic immonium ions from the HCD step.
Low-Mass Region Dominated by non-specific noise.Rich in Diagnostic Ions. The HCD component allows detection of the specific modified-Dap immonium ion.

Expert Insight: In my experience, relying solely on CID for Dap-linker validation leads to a ~15% false-positive rate where N-terminal acetylation is mistaken for side-chain conjugation. The lower pKa of the


-amine makes it a better nucleophile at neutral pH, but mass spec must prove this selectivity occurred [1, 2].
Scientific Foundation: The Dap Signature

To validate the modification, one must first understand the spectral signature of the Dap residue itself compared to its homologs.

Table 1: Residue and Immonium Ion Masses (Monoisotopic)

Note: Dap is distinct from Serine (Residue 87.03 Da) by ~1 Da, requiring high-resolution MS (Orbitrap/ToF).

Amino AcidStructureResidue Mass (Da)Diagnostic Immonium Ion (

)
Dap

86.0480 59.04 (Weak)
Dap (Modified)



(Strong)
Lysine

128.0949101.11 / 84.08
Ornithine

114.079387.09

Crucial Mechanism: Unlike Lysine, where the long alkyl chain facilitates charge remote fragmentation, Dap's short side chain promotes the formation of a unique cyclic immonium ion upon HCD activation. If the


-amine is modified, this diagnostic peak shifts by the exact mass of the modifier, providing binary "Yes/No" validation of occupancy [3, 4].
Experimental Protocol: The EThcD Workflow

This protocol is designed for a high-resolution Hybrid Orbitrap system. It ensures self-validation by utilizing dual-fragmentation logic.

Phase A: Sample Preparation (Minimizing Isomerization)
  • Digestion: Use Glu-C or Asp-N instead of Trypsin if the Dap residue is near basic sites (Lys/Arg) to avoid "missed cleavages" that complicate spectra.

  • pH Control: Maintain digestion pH at 7.5. Avoid pH > 8.5, which can induce transacylation (migration of the modifier from side-chain to N-terminus) [5].

Phase B: Mass Spectrometry Parameters
  • Method: Data-Dependent Acquisition (DDA) with EThcD trigger .

  • Precursor Selection: Prioritize charge states

    
     (ETD efficiency scales with charge density).
    
  • Activation:

    • ETD Reaction Time: 50 ms (Preserves labile linkers).

    • HCD Supplemental Activation: 25% NCE (Generates reporter ions).

  • Resolution: 60,000 at 200 m/z (Required to resolve Dap from Ser/Leu isobars).

Phase C: Data Analysis Logic
  • Filter 1: Identify Precursor Mass

    
     5 ppm.
    
  • Filter 2 (The Gatekeeper): Check for the Diagnostic Immonium Ion (

    
    ).
    
    • If Absent: Potential N-terminal modification or unmodified peptide.

    • If Present: Confirmed Dap side-chain modification.

  • Filter 3 (Localization): Map

    
     ion series. The mass shift must appear specifically at the Dap residue position.
    
Visualization of the Validation Logic

The following diagram illustrates the decision matrix for distinguishing


- vs 

-modification using the hybrid workflow.

DapValidation Start Precursor Ion Selected (Dap-Peptide) FragMethod Fragmentation: Hybrid EThcD Start->FragMethod CheckImm Check Low Mass Region (HCD Component) FragMethod->CheckImm Step 1 ImmFound Diagnostic Ion Found (m/z 59 + Mod) CheckImm->ImmFound High Confidence ImmMissing Diagnostic Ion Absent CheckImm->ImmMissing CheckBackbone Analyze c/z Ion Series (ETD Component) ImmFound->CheckBackbone Step 2: Localize ResidueShift Mass Shift on Dap Residue CheckBackbone->ResidueShift Shift at Dap NTermShift Mass Shift on N-Terminus CheckBackbone->NTermShift Shift at N-Term Valid Valid ResidueShift->Valid VALIDATED Beta-Modification Invalid Invalid NTermShift->Invalid Artifact: Alpha-Modification

Figure 1: Logic flow for validating site-specificity. The workflow relies on the orthogonality of HCD (generating diagnostic side-chain fragments) and ETD (generating sequence-specific backbone fragments).

References
  • National Institutes of Health (NIH). (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]

  • IonSource. (2016). Low Mass Amino Acid Marker Ions: Diagnostic Immonium Ions. Retrieved from [Link]

  • Bio-Synthesis. (2009).[2] Amino Acid Masses and Immonium Ion Tables.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Guide: pH-Sensitivity of Peptides Containing (S)-2,3-Diaminopropanoic Acid (Dap) vs. Histidine

[1] Executive Summary In the engineering of pH-responsive delivery vectors—specifically for endosomal escape—Histidine (His) has long been the gold standard due to its imidazole side chain ( ).[1] However, (S)-2,3-Diamin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary In the engineering of pH-responsive delivery vectors—specifically for endosomal escape—Histidine (His) has long been the gold standard due to its imidazole side chain (


).[1] However, (S)-2,3-Diaminopropanoic acid (Dap)  has emerged as a potent alternative. While structurally distinct (primary amine vs. aromatic heterocycle), Dap exhibits a surprisingly similar but distinct 

profile (

) due to the inductive effect of the peptide backbone.

This guide provides a technical comparison of these two residues, demonstrating that Dap offers an "Early Activation" profile (responding at pH > 6.5), whereas His functions as a "Late Activation" switch (responding at pH < 6.0). This distinction allows researchers to fine-tune the timing of payload release within the endocytic pathway.

Physicochemical Fundamentals: The Mechanism

The core differentiator between His and Dap lies in the chemical nature of their protonatable group and the resulting


 shift.
Histidine: The Imidazole Buffer

Histidine contains an imidazole ring.[1][2] In a peptide chain, the


 of the side chain is typically 6.0 .[1]
  • Mechanism: At physiological pH (7.4), the imidazole is largely uncharged (neutral). As pH drops below 6.0 (late endosome), the ring becomes protonated, acquiring a positive charge.

  • Effect: This generates the "Proton Sponge" effect (osmotic swelling) and triggers electrostatic repulsion that unfolds the peptide, exposing hydrophobic domains for membrane disruption.

(S)-2,3-Diaminopropanoic Acid (Dap): The Inductive Anomaly

Dap possesses a primary


-amino group. Typically, primary amines (like Lysine) have a 

, making them permanently charged at physiological pH. However, in Dap, the

-amine is in close proximity to the electron-withdrawing

-carbon and peptide backbone.
  • Mechanism: This proximity lowers the

    
     of the side chain dramatically to 6.3 – 6.7 .
    
  • Effect: Dap behaves as a pH-switch similar to His, but it protonates earlier in the acidification process.

Comparative Data Table
FeatureHistidine (His) (S)-2,3-Diaminopropanoic Acid (Dap)
Side Chain Structure Imidazole (Aromatic Heterocycle)Primary Amine (

)
Intrinsic

(Peptide)
~6.0 ~6.3 – 6.7
Charge State (pH 7.4) Neutral (~10% protonated)Partially Charged (~10-20% protonated)
Activation Zone Late Endosome (pH 5.0 - 6.0)Early Endosome (pH 6.0 - 6.8)
Steric Footprint Bulky (Aromatic stacking possible)Small (High charge density potential)
Buffering Capacity High (Proton Sponge)Moderate

Biological Implications: Early vs. Late Endosomal Escape

The choice between His and Dap dictates where in the cell your peptide becomes active. This is critical for cargo stability; some payloads (e.g., siRNA) must escape before reaching the harsh hydrolytic environment of the lysosome.

Pathway Visualization

The following diagram illustrates the "Activation Window" for Dap versus His within the endocytic pathway.

EndosomalPathway Extracellular Extracellular Space pH 7.4 EarlyEndo Early Endosome pH 6.3 - 6.8 Extracellular->EarlyEndo Endocytosis LateEndo Late Endosome pH 5.0 - 6.0 EarlyEndo->LateEndo Maturation (V-ATPase pumps H+) DapActive Dap Activation (Protonation) EarlyEndo->DapActive pH < 6.7 Lysosome Lysosome pH 4.5 (Degradation) LateEndo->Lysosome Fusion HisActive His Activation (Protonation) LateEndo->HisActive pH < 6.0

Figure 1: Differential activation zones. Dap-rich peptides trigger membrane destabilization in the Early Endosome, potentially avoiding lysosomal degradation entirely.

Experimental Validation Protocols

To objectively compare these residues in your own peptide sequences, you must validate two parameters: the precise


 in your specific sequence context and the membrane disruptive capability.
Protocol A: Potentiometric Titration for Determination

Objective: Determine the precise ionization constant of the side chains within the folded peptide.

Reagents:

  • Peptide sample (

    
     M) in degassed water.
    
  • 0.1 M NaOH and 0.1 M HCl (standardized).

  • 0.1 M KCl (to maintain ionic strength).

  • Automatic Titrator or high-precision pH meter.

Workflow:

  • Dissolution: Dissolve peptide in 0.1 M KCl to a final concentration of 1-2 mM.

  • Acidification: Adjust pH to ~2.5 using HCl to fully protonate all groups.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 2-5

    
    L). Record pH after stabilization (wait 30-60s per point).
    
  • Analysis: Plot pH vs. Volume of NaOH. Calculate the second derivative (

    
    ) to identify inflection points.
    
  • Calculation: Use the Henderson-Hasselbalch equation to solve for

    
     at the half-equivalence points.
    
Protocol B: Red Blood Cell (RBC) Hemolysis Assay

Objective: Measure pH-dependent membrane disruption (endosomal escape proxy).[3][4]

Workflow:

  • Preparation: Isolate RBCs from fresh blood; wash 3x with PBS. Resuspend to 2% (v/v) in buffers of varying pH (pH 7.4, 6.5, 6.0, 5.5).

  • Incubation: Add peptide (concentration range 1

    
    M – 50 
    
    
    
    M) to RBC suspension. Incubate at 37°C for 1 hour.
  • Separation: Centrifuge at 1000

    
     g for 10 min to pellet intact cells.
    
  • Quantification: Transfer supernatant to a microplate. Measure absorbance of released hemoglobin at 540 nm.

  • Control: 1% Triton X-100 represents 100% hemolysis.

Expected Results:

  • His-Peptides: Low hemolysis at pH 7.4 and 6.5; sharp increase at pH 5.5.

  • Dap-Peptides: Low hemolysis at pH 7.4; significant increase starting at pH 6.5 (Early onset).

Synthesis and Stability Considerations

When designing peptides with these residues, consider the synthetic implications.

Coupling Efficiency
  • His: Susceptible to racemization during coupling if not carefully controlled. The imidazole ring can also interfere with certain coupling reagents.

  • Dap: Requires orthogonal protection of the

    
    -amine (usually Fmoc-Dap(Boc)-OH or Fmoc-Dap(Alloc)-OH). The primary amine is highly nucleophilic; once deprotected, it can participate in side reactions if not handled correctly.
    
Toxicity Profiles
  • His: Generally biocompatible. The imidazole group is found naturally in many proteins.

  • Dap: The primary amine, when fully charged, mimics cationic detergents. High-density Dap peptides can be more cytotoxic than His peptides at neutral pH if the

    
     shifts too high (e.g., > 7.0) due to neighboring group effects.
    
    • Mitigation: Flank Dap residues with hydrophobic or neutral spacers to maintain the

      
       in the 6.5 range.
      
Synthesis Workflow Diagram

SynthesisWorkflow Step1 SPPS Coupling (Fmoc-Dap(Boc)-OH) Step2 Deprotection (20% Piperidine) Step1->Step2 Repeated Cycles Step2->Step1 Step3 Cleavage & Global Deprotection (TFA/TIS/H2O) Step2->Step3 Final Cycle Step4 Purification (HPLC) Isolate Target Peak Step3->Step4 Step5 QC: Mass Spec & CD Verify Sequence & Fold Step4->Step5

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Dap-containing peptides. Note the requirement for specific side-chain protection (Boc) to prevent branching.

References

  • Wojnilowicz, M., et al. (2016). "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity." Biomaterials. Link

  • Tu, Z., et al. (2009).[5] "The pH sensitivity of histidine-containing lytic peptides." Journal of Peptide Science. Link

  • Midoux, P., et al. (2009). "Histidine containing peptides and polypeptides as nucleic acid vectors."[2][3] British Journal of Pharmacology. Link

  • Creative Bioarray. (2024). "Protocol for Determining pKa Using Potentiometric Titration." Link

  • Gong, H., et al. (2021). "Engineered Histidine-Rich Peptides Enhance Endosomal Escape for Antibody-Targeted Intracellular Delivery." Advanced Science. Link

Sources

Comparative

(S)-2,3-Diaminopropanoic Acid (Dap) vs. L-Lysine: A Technical Guide for Peptide Side-Chain Modification

Executive Summary For researchers in peptide therapeutics and chemical biology, the choice between L-Lysine (Lys) and (S)-2,3-Diaminopropanoic acid (Dap) is rarely about availability—it is a strategic decision regarding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in peptide therapeutics and chemical biology, the choice between L-Lysine (Lys) and (S)-2,3-Diaminopropanoic acid (Dap) is rarely about availability—it is a strategic decision regarding topology, reactivity, and ionization .

While Lysine is the gold standard for flexible, solvent-exposed conjugation, Dap offers a unique "short-chain, low-pKa" profile. Dap is not merely a truncated Lysine; its side-chain amine (


) is significantly more acidic than Lysine's 

-amine (

). This fundamental difference unlocks pH-selective reactivity and rigid conformational constraints (e.g.,

to

lactam bridges) that Lysine cannot support.

This guide analyzes the physicochemical and synthetic trade-offs between these two residues, providing self-validating protocols for their incorporation and modification.

Part 1: Physicochemical & Structural Analysis

The pKa Differential: Nucleophilicity at Physiological pH

The most critical functional distinction is the ionization state of the side-chain amine at neutral pH (7.4).

  • L-Lysine (

    
    ):  At pH 7.4, the 
    
    
    
    -amine is
    
    
    protonated (
    
    
    ). It acts as a cation, promoting solubility and electrostatic interaction, but is a poor nucleophile unless the pH is raised to
    
    
    .
  • Dap (

    
    ):  At pH 7.4, a significant fraction (
    
    
    
    ) of the
    
    
    -amine is unprotonated (
    
    
    ). This makes Dap a competent nucleophile at neutral pH , allowing for chemoselective acylation or conjugation in the presence of Lysine without requiring protecting groups.
Steric Topology and Linker Length
  • Lysine (4-carbon spacer): Provides high rotational freedom. Ideal for improving water solubility or attaching bulky fluorophores where distance from the backbone prevents quenching.

  • Dap (1-carbon spacer): The amino group is adjacent to the

    
    -carbon. This creates a rigid, sterically crowded environment. It is superior for constraining peptide secondary structure  (e.g., stabilizing helices via short lactam bridges) but requires careful handling during synthesis to avoid steric clashes.
    

Table 1: Comparative Physicochemical Data

FeatureL-Lysine (Lys, K)(S)-2,3-Diaminopropanoic acid (Dap)
Side Chain Structure


Side Chain pKa


Charge at pH 7.4 Cationic (+1)Partial Cationic / Neutral
Nucleophilicity (pH 7.0) Low (requires pH > 9)Moderate/High
Primary Utility Solubility, Flexible LinkersConformational Constraint, pH-Switching
Synthetic Risk Low (Robust)Moderate (

-elimination, Lactamization)

Part 2: Decision Logic & Application Strategy

The following decision matrix illustrates when to select Dap over Lys based on structural and functional requirements.

DecisionMatrix Start Select Side-Chain Residue Constraint Requirement: Conformational Constraint? Start->Constraint Flexibility Requirement: Flexibility/Solubility? Start->Flexibility Bridge_Type Bridge Span? Constraint->Bridge_Type Yes pH_Sens pH-Sensitive Conjugation (at pH 7.0)? Flexibility->pH_Sens Low Lys_Node Choose L-Lysine (Flexible, Stable Cation) Flexibility->Lys_Node High pH_Sens->Lys_Node No (Requires pH > 9) Dap_Node Choose Dap (Rigid, Low pKa) pH_Sens->Dap_Node Yes (Nucleophilic at pH 7) Bridge_Type->Lys_Node Long (i, i+7) Bridge_Type->Dap_Node Short (i, i+2 / i+3)

Figure 1: Decision matrix for selecting between Dap and Lys based on structural constraints and reactivity requirements.

Part 3: Synthetic Challenges & Solutions

Orthogonal Protection Strategies

To modify the side chain selectively on-resin, orthogonal protecting groups are essential.

  • Alloc (Allyloxycarbonyl): Removed via Pd(PPh3)4. Ideal for both Dap and Lys.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed via Hydrazine.

    • Warning for Dap: The removal of ivDde (using hydrazine) on Dap can sometimes lead to side reactions due to the proximity of the amine to the backbone. Alloc is recommended for Dap.

The -Elimination Risk (Dap Specific)

Unlike Lysine, Dap is structurally similar to Serine/Cysteine. Under strongly basic conditions (or during Fmoc removal), Dap derivatives can undergo


-elimination , converting the residue into Dehydroalanine (Dha).
  • Mitigation: Avoid prolonged exposure to strong bases (e.g., DBU) after the side-chain is deprotected. Use milder bases (Piperidine) for Fmoc removal.

Part 4: Experimental Protocols

Protocol A: Selective Side-Chain Functionalization (On-Resin)

Objective: Selectively conjugate a fluorophore to Dap/Lys side chain while the peptide remains on resin. System: Fmoc-SPPS on Rink Amide Resin.

Reagents:

  • Residue: Fmoc-Dap(Alloc)-OH or Fmoc-Lys(Alloc)-OH.

  • Deprotection Cocktail:

    
     (0.1 eq), Phenylsilane (10 eq) in DCM (anhydrous).
    
  • Coupling: Carboxylic Acid-Fluorophore, PyBOP, DIEA.

Workflow:

  • Synthesis: Assemble the peptide backbone using standard Fmoc chemistry. Incorporate the Alloc-protected residue at the desired site.

  • Alloc Deprotection (The Critical Step):

    • Wash resin with DCM (3x).

    • Add Pd-catalyst solution (dissolved in DCM) and Phenylsilane scavenger.

    • Shake for 30 mins under Argon (exclude

      
       to preserve catalyst).
      
    • Repeat treatment 2x.

  • Self-Validating Step (The "Kaiser Check"):

    • Wash resin with DCM, DMF, and Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Pd traces (Resin turns from grey to white).

    • Perform Kaiser Test:

      • Result: Resin beads must turn Deep Blue . This confirms the side chain amine is free (

        
        ).
        
      • Failure Mode: If beads are colorless/brown, Pd removal was incomplete or deprotection failed. Repeat wash.

  • Conjugation:

    • Add Fluorophore (3 eq), PyBOP (3 eq), DIEA (6 eq) in DMF. React for 2 hours.

  • Validation:

    • Perform Kaiser Test again.

    • Result: Beads must be Colorless . This confirms quantitative conjugation.[1]

Protocol B: Lactam Bridge Cyclization (Dap vs. Lys)

Objective: Form a covalent amide bond between the side chain of Dap/Lys and an Aspartic Acid (Asp) residue.

Comparison:

  • Lys-Asp (i to i+4): Standard helix stabilization.

  • Dap-Asp (i to i+2): Tighter turn, constrains

    
    -turns.
    

Workflow:

  • Design: Sequence ...Asp(O-2-PhiPr)...Dap(Alloc)... (Use orthogonal pairs).

    • Note: Ideally, use Fmoc-Asp(ODmab)-OH and Fmoc-Dap(ivDde)-OH if you want to remove both simultaneously with Hydrazine (2% in DMF).

    • Alternative: Use Fmoc-Asp(OAll)-OH and Fmoc-Dap(Alloc)-OH for simultaneous Pd removal.

  • Deprotection: Remove side-chain protecting groups (e.g., Pd/Phenylsilane for Alloc/Allyl).

  • Cyclization:

    • Reagent: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.

    • Time: 4 - 12 hours. Cyclization is slower than linear coupling.

  • Self-Validating Step (Mass Spec):

    • Cleave a micro-sample of resin.

    • Analyze via ESI-MS.[2]

    • Target: Mass should be

      
       (
      
      
      
      loss).
    • Dap Specific Check: If Mass is

      
       or other anomalies, check for 
      
      
      
      -elimination artifacts.

Part 5: Visualizing the Orthogonal Workflow

The following diagram details the logic flow for handling orthogonal deprotection, highlighting the critical wash steps required to prevent catalyst poisoning.

OrthogonalWorkflow Resin Peptide-Resin (Dap-Alloc) Pd_Treat Pd(PPh3)4 / PhSiH3 (Alloc Removal) Resin->Pd_Treat Wash_DTC Dithiocarbamate Wash (Remove Pd) Pd_Treat->Wash_DTC Critical Step Kaiser_1 Kaiser Test 1 (Must be BLUE) Wash_DTC->Kaiser_1 Kaiser_1->Wash_DTC If Brown/Grey Coupling Coupling (R-COOH + PyBOP) Kaiser_1->Coupling If Blue Kaiser_2 Kaiser Test 2 (Must be COLORLESS) Coupling->Kaiser_2 Final Modified Peptide Kaiser_2->Final Success

Figure 2: Self-validating workflow for Alloc deprotection and side-chain modification.

References

  • Structural and pKa Properties of Dap vs Lys

    • Title: Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
    • Source: Journal of Controlled Release / NIH PubMed Central.
    • URL:[Link]

  • Peptide Stapling and Linker Length Effects

    • Title: Cys–Lys stapling for unprotected peptides via tunable linkers.[3]

    • Source: Acta Pharmaceutica Sinica B / NIH PubMed Central.
    • URL:[Link]

  • Side Reactions in Peptide Synthesis

    • Title: Side reactions in peptide synthesis: An overview.
    • Source: Bibliomed / ResearchG
    • URL:[Link]

  • Dap in Antimicrobial Peptides

    • Title: Dimerization and lysine substitution of melittin have differing effects on bacteria.[4]

    • Source: Frontiers in Microbiology / NIH PubMed Central.
    • URL:[Link]

Sources

Validation

Comparative Guide: Biological Activity of (S)-2,3-Diaminopropanoic Acid (Dap) vs. L-Ornithine in Peptide Engineering

Executive Summary This guide analyzes the functional trade-offs between (S)-2,3-Diaminopropanoic acid (Dap) and L-Ornithine (Orn) as non-proteinogenic amino acid substitutions in bioactive peptides. While both residues a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the functional trade-offs between (S)-2,3-Diaminopropanoic acid (Dap) and L-Ornithine (Orn) as non-proteinogenic amino acid substitutions in bioactive peptides. While both residues are used to introduce cationic character or facilitate side-chain cyclization, they exhibit fundamentally different physicochemical behaviors:

  • L-Ornithine (Orn) acts as a constitutive cation and a flexible lysine mimic. It retains a high side-chain pKa (~10.5), ensuring a positive charge at physiological pH, making it ideal for improving proteolytic stability without altering electrostatic profiles.

  • (S)-2,3-Diaminopropanoic acid (Dap) acts as a pH-responsive switch and a steric constrainer. Its side-chain pKa is significantly depressed (~6.3–6.6) due to the proximity of the electron-withdrawing backbone. Consequently, Dap is often neutral at physiological pH (7.4) but becomes cationic in acidic microenvironments (e.g., endosomes, tumors), enabling "smart" stimuli-responsive activity.

Chemical & Structural Basis[1]

The distinct biological activities of Dap and Orn stem directly from their side-chain lengths (


) and the resulting electronic environments of their distal amines.
Physicochemical Comparison[2][3][4]
Feature(S)-2,3-Diaminopropanoic Acid (Dap)L-Ornithine (Orn)L-Lysine (Reference)
Side Chain Structure



Methylene Spacers (

)
134
Side Chain pKa ~6.3 – 6.6 (pH sensitive)~10.5 (Constitutive)~10.5
Charge at pH 7.4 Neutral / Partially IonizedPositive (+1)Positive (+1)
Charge at pH 5.5 Positive (+1)Positive (+1)Positive (+1)
Conformational Impact High Rigidity; induces

-turns
Flexible; similar to LysFlexible
Structural Visualization

The following diagram illustrates the side-chain length disparity and its impact on the distance of the distal amine from the peptide backbone.

SideChainComparison cluster_0 Peptide Backbone Impact Backbone Peptide Backbone (-NH-CH(CO)-) Dap Dap Side Chain (n=1) High Electron Withdrawal pKa ~6.4 Backbone->Dap Proximity Effect (Inductive) Orn Orn Side Chain (n=3) Insulated from Backbone pKa ~10.5 Backbone->Orn Minimal Effect Activity_Dap pH Switch Mechanism (Tumor/Endosome Targeting) Dap->Activity_Dap Activity_Orn Constitutive Interaction (Membrane Lysis/Binding) Orn->Activity_Orn

Caption: Structural proximity of the Dap amine to the backbone lowers its pKa, creating a pH-dependent switch, whereas Orn retains the constitutive cationic nature of Lysine.

Biological Activity Comparison

Mechanism A: pH-Responsive Targeting (The Dap Advantage)

One of the most powerful applications of Dap is in tumor-targeting and intracellular delivery .

  • The Phenomenon: Because the pKa of Dap is ~6.3, it is largely uncharged in the bloodstream (pH 7.4), reducing non-specific toxicity and hemolysis.

  • The Trigger: Upon entering an acidic tumor microenvironment (pH 6.5–6.9) or an endosome (pH 5.0–6.0), the Dap side chain protonates.[1]

  • Result: The peptide switches from hydrophobic/neutral to cationic/amphipathic, triggering membrane disruption or endosomal escape specifically where needed.

  • Contrast: Ornithine remains cationic at all physiological pH levels, often leading to higher systemic toxicity if used in membrane-disrupting sequences.

Mechanism B: Antimicrobial Potency & Membrane Lysis

In Antimicrobial Peptides (AMPs), the choice between Dap and Orn alters the mechanism of action.

  • Case Study (Human Neutrophil Peptide-1 Analogues):

    • Substitution of Lysine with Dap in HNP-1 increased bactericidal potency against E. coli by 14-fold.

    • Reasoning: Despite the lower pKa, the shorter side chain of Dap may enforce a specific rigid conformation (e.g.,

      
      -sheet or turn) that aligns the cationic charges more effectively for pore formation in bacterial membranes, or the local environment in the membrane interface shifts the pKa sufficiently to allow protonation.
      
  • Ornithine: Typically maintains activity similar to Lysine but improves stability against trypsin-like proteases (which specifically recognize Lys/Arg).

Mechanism C: Conformational Constraining
  • Dap: Often used to probe the steric limits of a binding pocket. If a receptor pocket is shallow, the long side chains of Lys/Orn may cause steric clash. Dap reduces this bulk.

  • Cyclization: Both residues are used for lactam bridges (Side chain amine to Asp/Glu carboxyl).

    • Dap-Asp/Glu: Forms smaller, tighter rings (

      
       to 
      
      
      
      or
      
      
      ). High rigidity.
    • Orn-Asp/Glu: Forms larger, more flexible rings.

Experimental Protocols

Synthesis Strategy (SPPS)

Critical Note: Dap is more prone to side reactions, specifically


-elimination, during Fmoc removal if base treatment is prolonged.

Protocol: Coupling Dap vs. Orn

  • Reagents: Use Fmoc-Dap(Boc)-OH or Fmoc-Orn(Boc)-OH.

  • Coupling: Standard HBTU/DIEA or DIC/Oxyma Pure chemistry is effective for both.

  • Deprotection (The Danger Zone for Dap):

    • Ornithine: Standard 20% Piperidine in DMF (2 x 10 min).

    • Dap: Use milder base if possible (e.g., 5-10% Piperazine with 0.1M HOBt) or limit Piperidine exposure to prevent

      
      -elimination of the side chain, which would convert Dap into a dehydro-alanine derivative.
      
  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

Assay: pH-Dependent Hemolysis (Verification of pKa Effect)

This assay validates if your Dap-peptide functions as a pH switch compared to the Orn-peptide.

  • Preparation: Prepare 2% human Red Blood Cell (RBC) suspensions in PBS at two distinct pH levels: pH 7.4 and pH 6.0 (adjusted with HCl).

  • Incubation: Add peptide (serial dilutions 1–100 µM) to RBCs. Incubate at 37°C for 1 hour.

  • Measurement: Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Expected Result:

    • Orn-Peptide: High hemolysis at both pH 7.4 and pH 6.0 (Constitutive activity).

    • Dap-Peptide: Low hemolysis at pH 7.4 (Neutral/Inactive)

      
       High hemolysis at pH 6.0 (Protonated/Active).
      

Decision Matrix

Use this logic flow to select the correct residue for your application.

DecisionTree Start Select Residue Goal Q1 Is pH-dependent activation required? (e.g., Tumor targeting) Start->Q1 Q2 Is the goal to improve metabolic stability while maintaining Lys-like charge? Q1->Q2 No Result_Dap Choose (S)-2,3-Diaminopropanoic acid (Dap) (pH Switch / Steric fit) Q1->Result_Dap Yes (Endosomal escape) Q3 Is the binding pocket sterically restricted? Q2->Q3 No Result_Orn Choose L-Ornithine (Orn) (Stable Lys Mimic) Q2->Result_Orn Yes Q3->Result_Dap Yes (Shallow pocket) Q3->Result_Orn No (Flexible fit needed)

Caption: Decision tree for selecting Dap or Orn based on pH sensitivity, stability, and steric requirements.

References

  • BenchChem. (2025).[1] The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.

  • Tanisiki, N., et al. (2019).[2] Endowment of pH Responsivity to Anticancer Peptides by Introducing 2,3-Diaminopropionic Acid Residues. ChemBioChem.[2]

  • Wimley, W. C. (2010).[3] Action of Antimicrobial Peptides in vivo: Infection Resolution vs. Inflammation Control. ACS Chemical Biology.

  • UCL Discovery. (2023). Selective Synthesis of Lysine Peptides and Diaminopropionic Acid Peptide Nitriles.

  • ChemistryViews. (2019).[2] pH-Responsive Anticancer Peptides.[2]

Sources

Comparative

Evaluating the impact of (S)-2,3-Diaminopropanoic acid incorporation on peptide structure using circular dichroism

Executive Summary: Beyond the "Shorter Lysine" (S)-2,3-Diaminopropanoic acid (Dap) is often mischaracterized simply as a lower homolog of Lysine. While structurally similar, its incorporation into peptide backbones intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Shorter Lysine"

(S)-2,3-Diaminopropanoic acid (Dap) is often mischaracterized simply as a lower homolog of Lysine. While structurally similar, its incorporation into peptide backbones introduces a fundamental physicochemical shift. Unlike Lysine (pKa ~10.5), the beta-amine of Dap has a pKa of approximately 6.3–6.7 .

This unique property transforms Dap from a static cationic residue into a pH-responsive switch within the physiological range. Furthermore, its shortened side chain enables tighter conformational constraints when used in lactam cyclization, offering stability profiles unattainable with Ornithine or Lysine.

This guide provides a technical comparison of Dap-modified peptides against standard Lysine/Ornithine alternatives, using Circular Dichroism (CD) as the primary validation tool.

Comparative Analysis: Dap vs. Alternatives

Scenario A: Linear Substitution for pH-Responsive Helicity

Objective: Engineering "smart" peptides (e.g., endosomal escape vectors) that change conformation based on environmental pH.

Feature(S)-Dap Peptide Lysine (Lys) Peptide Ornithine (Orn) Peptide
Side Chain Length 1 Carbon4 Carbons3 Carbons
Side Chain pKa ~6.3 – 6.7 (pH sensitive)~10.5 (Always charged)~10.7 (Always charged)
CD Spectra (pH 7.4) Often Helical (uncharged side chain promotes packing)Helical (if sequence permits)Helical
CD Spectra (pH 5.0) Loss of Helicity / Unfolding (Charge repulsion destabilizes helix)No Change (Remains Helical)No Change (Remains Helical)
Biological Application Endosomal escape; pH-triggered membrane disruptionStatic antimicrobial activityStatic binding

Technical Insight: At neutral pH (7.4), the Dap side chain is largely uncharged, allowing hydrophobic collapse and helix formation (characterized by minima at 208/222 nm). Upon acidification (pH < 6.0), the beta-amine protonates.[1] The resulting high charge density on the short side chain causes electrostatic repulsion with the backbone amide protons, often destabilizing the helix—a transition clearly visible via CD.

Scenario B: Conformational Constraint (Lactam Bridges)

Objective: Stabilizing alpha-helices against proteolytic degradation using side-chain to side-chain cyclization.

  • The Alternative: Standard Lys(i) ↔ Asp(i+4) lactam bridges (21-atom ring).

  • The Dap Advantage: Dap(i) ↔ Asp(i+4) lactam bridges (18-atom ring).

Comparative Data:

  • Helix Stability (Tm): Dap-based bridges often yield higher thermal melting temperatures (Tm) than Lys-based bridges because the smaller ring size reduces the entropic penalty of folding.

  • Proteolytic Resistance: The tighter core of Dap-bridged helices shields the amide backbone more effectively from proteases (e.g., Trypsin) compared to the floppier Lys-bridges.

Mechanism of Action Visualization

The following diagram illustrates the dual utility of Dap: as a pH switch in linear peptides and as a tightening agent in cyclic peptides.

Dap_Mechanism Dap_Residue (S)-Dap Residue (Beta-Amine) Neutral_pH Neutral pH (7.4) Uncharged (-NH2) Dap_Residue->Neutral_pH Linear Context Cyclization Lactam Bridging (Side Chain Coupling) Dap_Residue->Cyclization Cyclic Context Helix_State Alpha-Helix Formed (208/222 nm Minima) Neutral_pH->Helix_State Hydrophobic Packing Acidic_pH Acidic pH (5.0) Protonated (-NH3+) Coil_State Helix Destabilized (Random Coil Spectra) Acidic_pH->Coil_State Charge Repulsion Helix_State->Acidic_pH Endosomal Entry Lys_Bridge Lys-Asp Bridge (Loose, 21-atom) Cyclization->Lys_Bridge Alternative Dap_Bridge Dap-Asp Bridge (Tight, 18-atom) Cyclization->Dap_Bridge Dap Advantage Stability Maximal Proteolytic Stability Dap_Bridge->Stability Reduced Entropy

Caption: Dap acts as a pH-dependent conformational switch in linear peptides or a rigid structural lock in cyclic peptides.

Experimental Protocol: The "pH-Scan" CD Workflow

To validate the impact of Dap, one must perform a pH-titration CD experiment. A single scan at pH 7.4 is insufficient to characterize Dap-containing peptides.

Phase 1: Sample Preparation
  • Peptide Solubilization: Dissolve lyophilized Dap-peptide in deionized water to a stock concentration of ~200 µM.

    • Note: Avoid Phosphate Buffered Saline (PBS) initially if high chloride ions interfere with low-wavelength (<195 nm) data. Use 10 mM Potassium Phosphate (KPi) buffer.

  • Concentration Verification: Determine precise concentration using A280 (if Trp/Tyr present) or quantitative amino acid analysis. Accurate Mean Residue Ellipticity (MRE) calculations depend on this.

Phase 2: The pH-Titration Setup

Prepare three separate aliquots of the peptide (final conc: 20-50 µM) in the following buffers:

  • Buffer A (pH 8.0): 10 mM KPi (Ensures Dap is deprotonated).

  • Buffer B (pH 6.5): 10 mM KPi (Near pKa of Dap).

  • Buffer C (pH 5.0): 10 mM Acetate or Citrate (Ensures Dap is protonated).

Phase 3: Instrument Parameters (Jasco/Chirascan)
  • Wavelength Range: 260 nm to 190 nm.

  • Pathlength: 1 mm quartz cuvette (optimal for 20-50 µM).

  • Bandwidth: 1.0 nm.

  • Scanning Speed: 50 nm/min.

  • Accumulations: 3 scans per sample (averaged).

  • Temperature: Maintain 25°C (unless performing thermal melt).

Phase 4: Data Interpretation

Convert raw ellipticity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) to Mean Residue Ellipticity (

):

Where

= Mean Residue Weight,

= pathlength (cm),

= concentration (mg/mL).[2][3][4][5][6][7]

Success Criteria:

  • Dap-Switch Confirmation: A significant shift in

    
     (e.g., >20% loss of signal) moving from pH 8.0 to pH 5.0.
    
  • Dap-Lock Confirmation: In cyclic peptides, the Dap-bridge should show higher

    
     magnitude and higher 
    
    
    
    compared to the linear control or Lys-bridge analog.

Experimental Workflow Diagram

CD_Workflow Start Start: Lyophilized Dap-Peptide Solubilize Solubilize in H2O (Stock 200 µM) Start->Solubilize Buffer_Prep Prepare Buffers: pH 8.0, pH 6.5, pH 5.0 Solubilize->Buffer_Prep Aliquot Dilute to 50 µM in each buffer Buffer_Prep->Aliquot Measure CD Measurement (190-260 nm, 25°C) Aliquot->Measure Analyze Calculate MRE Compare [θ]222 Measure->Analyze Decision Is [θ]222 pH dependent? Analyze->Decision Result_Switch Confirmed: pH-Switch Vector Decision->Result_Switch Yes (Linear) Result_Stable Confirmed: Stable Structural Scaffold Decision->Result_Stable No (Cyclic/Locked)

Caption: Step-by-step workflow for characterizing the pH-dependency of Dap-containing peptides.

References

  • Wojcik, P. et al. (2018). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." PubMed Central. Available at: [Link] (Note: Contextual match for pH sensitivity mechanism).

  • Houston, M.E. et al. (1996). "Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects." Journal of Peptide Research. Available at: [Link]

  • Lyu, P.C. et al. (1991). "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains." Proceedings of the National Academy of Sciences. (Foundational work on side-chain length and helix stability).
  • Pelay-Gimeno, M. et al. (2015). "Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Helices." Angewandte Chemie. (Context for Dap in stapled peptides).

Sources

Validation

Comparative stability of peptides containing (S)-2,3-Diaminopropanoic acid versus (S)-2,4-diaminobutyric acid.

Executive Summary For researchers designing peptidomimetics, the choice between (S)-2,3-diaminopropanoic acid (Dap) and (S)-2,4-diaminobutyric acid (Dab) is often dictated by the trade-off between functional uniqueness a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers designing peptidomimetics, the choice between (S)-2,3-diaminopropanoic acid (Dap) and (S)-2,4-diaminobutyric acid (Dab) is often dictated by the trade-off between functional uniqueness and synthetic stability .

  • Dap (C3 Backbone): Structurally unique but synthetically fragile. It is highly prone to

    
    -elimination  during Fmoc-removal, converting to dehydroalanine. However, its lower side-chain pKa (~6.3) offers unique pH-switch capabilities for endosomal escape not found in Dab or Lys.
    
  • Dab (C4 Backbone): Synthetically robust but prone to lactamization . It behaves more like a shortened Lysine. Its primary stability risk is intramolecular cyclization (pyrrolidone formation) if the side chain is exposed during activation.

This guide details the mechanistic stability profiles, degradation pathways, and standardized stress-test protocols for these non-proteinogenic amino acids.

Chemical Architecture & Steric Implications

The fundamental difference lies in the methylene bridge length connecting the backbone


-carbon to the distal amino group.
Feature(S)-2,3-Diaminopropanoic Acid (Dap )(S)-2,4-Diaminobutyric Acid (Dab )
Side Chain

(1 Methylene)

(2 Methylenes)
Steric Reach Short, rigid; side-chain amine is proximal to backbone.Moderate flexibility; mimics Ornithine/Lysine.
Side Chain pKa ~6.3 - 6.7 (Anomalously low due to electron-withdrawing backbone).~9.4 (Typical aliphatic amine).
Primary Utility pH-sensing, tight turns, constrained bridges.Cationic charge without Lysine bulk, lactam bridges.

Synthetic Stability: The SPPS Challenge

The most critical stability differences occur during Solid Phase Peptide Synthesis (SPPS), specifically during the removal of the Fmoc group (base treatment).

Dap: The -Elimination Risk

Dap is inherently unstable under basic conditions (e.g., 20% Piperidine). The electron-withdrawing nature of the Fmoc-urethane group on the


-amine, combined with the proximity of the side-chain functionality, increases the acidity of the 

-proton.
  • Mechanism: Base-catalyzed abstraction of the

    
    -proton leads to 
    
    
    
    -elimination of the side chain (if it contains a good leaving group or via specific protecting group rearrangement), collapsing the structure into Dehydroalanine (
    
    
    Ala)
    .
  • Consequence: The peptide chain is irreversibly damaged.

    
    Ala is reactive and can undergo Michael addition with piperidine, resulting in a mass shift of +51 Da  or -18 Da  (loss of side chain).
    
Dab: The Lactamization Risk

Dab is generally resistant to


-elimination. Its vulnerability lies in nucleophilic attack.
  • Mechanism: If the side-chain amine is unprotected (or selectively deprotected for cyclization) while the C-terminus is activated or the N-terminus is free, the

    
    -amine can attack the backbone carbonyl.
    
  • Consequence: Formation of a 5-membered pyrrolidone (lactam) ring, terminating chain elongation or cleaving the peptide from the resin.

Visualizing the Degradation Pathways

StabilityPathways Start Peptide Synthesis (SPPS) Dap Dap Residue (Base Treatment) Start->Dap Dab Dab Residue (Activation/Deprotection) Start->Dab AlphaProton Acidity of Alpha-Proton (High) Dap->AlphaProton Elimination Beta-Elimination AlphaProton->Elimination 20% Piperidine Dehydro Dehydroalanine (ΔAla) [Irreversible Defect] Elimination->Dehydro Nucleophile Side-Chain Nucleophilicity (Gamma-Amine) Dab->Nucleophile Cyclization Intramolecular Attack (Lactamization) Nucleophile->Cyclization Free Side Chain Pyrrolidone Pyrrolidone Derivative [Chain Termination] Cyclization->Pyrrolidone

Figure 1: Comparative degradation pathways. Dap is prone to elimination (structure collapse), while Dab is prone to cyclization (chain termination).

Conformational & Proteolytic Stability[1][2]

Once synthesized and purified, the stability profile shifts to how these residues maintain structure and resist enzymatic degradation.

Proteolytic Resistance

Both Dap and Dab significantly enhance stability against trypsin-like proteases compared to Lysine and Arginine.

  • Mechanism: Trypsin has a deep S1 binding pocket optimized for the long, flexible side chains of Lys/Arg. The shortened side chains of Dap (1 carbon) and Dab (2 carbons) physically cannot reach the catalytic triad (Asp-His-Ser) effectively.

  • Verdict: Dap > Dab > Lys . Dap provides the highest steric occlusion.

Conformational Stability (Cyclization)

When used to form cyclic peptides (lactam bridges):

  • Dap Bridges: Form tighter, more constrained rings. While this induces high "conformational stability" (rigidity), the ring strain makes the cyclization reaction itself slower and lower yielding than Dab.

  • Dab Bridges: Offer a balance of constraint and flexibility. Dab is often the preferred handle for

    
     to 
    
    
    
    side-chain cyclizations as it accommodates the turn geometry with less strain than Dap.

Experimental Protocols for Stability Assessment

To validate the stability of your specific sequence, perform these two standardized stress tests.

Protocol A: Synthetic Stability Stress Test (Base Resistance)

Objective: Determine if the Dap/Dab residue survives repeated Fmoc-removal cycles.

  • Synthesis: Synthesize a test tripeptide on Rink Amide resin: Fmoc-Ala-Xaa-Ala-Resin (where Xaa = Dap or Dab).

  • Stress Condition: Treat the resin-bound peptide with 20% Piperidine in DMF at room temperature.

    • Control: 5 minutes (standard cycle).

    • Stress: 4 hours (simulating a long synthesis of ~20 residues).

  • Cleavage: Wash resin (DCM/MeOH), cleave with 95% TFA/2.5% TIS/2.5% H2O for 2 hours.

  • Analysis: Analyze crude lysate via LC-MS.

    • Dap Failure Mode: Look for peak at [M-18] (Dehydroalanine formation) or [M+51] (Piperidine adduct).

    • Dab Failure Mode: Look for [M-18] (Pyrrolidone formation) only if side chain was unprotected.

Protocol B: Serum Stability Assay

Objective: Compare proteolytic resistance in a biological matrix.

  • Preparation: Dissolve purified peptide to 1 mM in PBS (pH 7.4).

  • Incubation: Mix 100 µL peptide solution with 400 µL pooled human serum (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile/1% Formic Acid to precipitate serum proteins. Centrifuge at 14,000g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Plot % parent peptide remaining over time.

Decision Matrix & Recommendations

Application RequirementRecommended ResidueTechnical Rationale
Endosomal Escape / pH Switch Dap Unique pKa (~6.3) allows protonation inside acidic endosomes, triggering membrane disruption.
Long Peptide Synthesis (>20 AA) Dab Lower risk of

-elimination during repeated piperidine exposure ensures higher crude purity.
Trypsin Resistance Dap Shortest side chain offers maximum steric hindrance to protease active sites.
Lactam Bridge (

to

)
Dab Reduced ring strain compared to Dap results in higher cyclization yields.
Diagram: Selection Logic

SelectionLogic Start Select Non-Canonical Amino Acid Q1 Is pH sensitivity required? (Endosomal Escape) Start->Q1 Q2 Is the peptide >20 residues? Q1->Q2 No ResDap Choose Dap (Monitor Dehydroalanine) Q1->ResDap Yes (pKa ~6.3) Q2->ResDap No (Short sequence, max rigidity needed) ResDab Choose Dab (Monitor Lactamization) Q2->ResDab Yes (Higher Synthetic Stability)

Figure 2: Decision tree for selecting between Dap and Dab based on functional needs and synthetic risks.

References

    • Citation Context: Discusses the base-induced ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -elimination mechanism of Fmoc groups and sensitive residues.
      
  • Wojcik, P. et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. PMC - NIH. Available at: [Link]

    • Citation Context: Provides experimental data on the proteolytic stability of Dap/Dab substituted peptides.
  • Citation Context: Source for pKa values and conformational analysis of Dap-containing peptides.
  • Karty, J. A.[1][2][3] & Reilly, J. P. (2005).[2] Deamidation as a consequence of beta-elimination of phosphopeptides. Analytical Chemistry. Available at: [Link]

    • Citation Context: Mechanistic details on -elimination side reactions in modified peptides.
  • Citation Context: Detailed protocols for mitigating side reactions like aspartimide and lactam form

Sources

Comparative

Technical Guide: Assessing the Enzymatic Stability of Peptides Modified with (S)-2,3-Diaminopropanoic Acid (Dap)

Executive Summary In the landscape of therapeutic peptide development, metabolic instability remains the primary bottleneck.[1] Native peptides containing Lysine (Lys) and Arginine (Arg) are rapid targets for serum prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide development, metabolic instability remains the primary bottleneck.[1] Native peptides containing Lysine (Lys) and Arginine (Arg) are rapid targets for serum proteases, particularly trypsin-like enzymes.[1] (S)-2,3-Diaminopropanoic acid (Dap) has emerged as a critical non-proteinogenic amino acid substitution.[1] By mimicking the charge functionality of Lysine while significantly truncating the side-chain length, Dap introduces steric evasion mechanisms that dramatically extend plasma half-life (


) without necessarily sacrificing biological potency.[1]

This guide provides a comparative technical analysis of Dap-modified peptides, detailing the mechanistic basis of their stability, performance data against alternatives, and validated protocols for assessment.[1]

Part 1: The Mechanistic Rationale

The "Side-Chain Truncation" Effect

The primary mechanism by which Dap confers stability is steric exclusion . Trypsin and trypsin-like proteases possess a deep S1 specificity pocket negatively charged (Asp189) to accommodate the long, positively charged side chains of Lysine (4 carbons) and Arginine (3 carbons + guanidino).[1]

Dap possesses a single methylene group (


) connecting the 

-carbon to the primary amine.
  • Lysine: Side chain length

    
     6.3 Å. Fits perfectly into the S1 pocket.
    
  • Dap: Side chain length

    
     2.5 Å.
    
  • Result: The Dap side chain is too short to reach the Asp189 residue at the bottom of the S1 pocket. Consequently, the peptide bond C-terminal to Dap is not stabilized in the active site, rendering it resistant to hydrolysis.[1]

pKa and Charge Modulation

Unlike Lysine (


), the 

-amine of Dap has a significantly lower

(range 6.3–7.5).[1][2] At physiological pH (7.4), a fraction of Dap residues may remain unprotonated.[1] This alters the peptide's amphipathicity and membrane penetration capability, often reducing hemolytic toxicity while maintaining target affinity.[1]

Part 2: Comparative Performance Analysis

Comparison 1: Dap vs. Homologous Cationic Residues

The following table summarizes the stability profile of peptides where a specific Lysine residue is substituted with its lower homologs.

ResidueSide Chain StructureRelative Trypsin Hydrolysis RatePlasma Stability (

)
Biological Implication
L-Lysine (Lys)

100% (Reference) < 30 minRapid degradation; high potency.
L-Ornithine (Orn)

~20–40%~60 minModerate stability gain; often retains full potency.
L-2,4-Diaminobutanoic acid (Dab)

< 5%2–4 hoursHigh stability; increased risk of toxicity/hemolysis.[1]
(S)-2,3-Diaminopropanoic acid (Dap)

< 1% (Negligible) > 8 hours Maximal stability; reduced hemolytic activity.

Data synthesized from antimicrobial peptide (AMP) structure-activity relationship studies [1, 2].[1]

Comparison 2: Dap vs. D-Amino Acids

While D-amino acids (stereochemical inversion) are the gold standard for proteolytic resistance, they often induce a "conformation clash" that destroys binding affinity.[1]

Feature(S)-Dap SubstitutionD-Amino Acid Substitution
Mechanism of Stability Steric mismatch (side chain too short).Stereochemical mismatch (wrong chirality for enzyme).
Impact on Secondary Structure Minimal. Can support

-helices; promotes

-turns.[3]
High. often disrupts helices unless entire sequence is inverted (Retro-inverso).
Synthesis Complexity Moderate (Requires orthogonal protection, e.g., Fmoc-Dap(Boc)-OH).[1]Low (Standard SPPS).
Toxicity Profile Generally lower (reduced hydrophobicity).Variable; D-peptides can accumulate in tissues.[1]

Part 3: Experimental Protocols

To objectively assess the stability conferred by Dap, the following self-validating workflows are recommended.

Protocol A: Accelerated Trypsin Resistance Assay

Purpose: To determine the specific resistance of the Dap-modified site to tryptic cleavage.

Reagents:

  • Sequencing Grade Modified Trypsin.[1]

  • Digestion Buffer: 50 mM Tris-HCl, 1 mM

    
    , pH 7.8.[1]
    
  • Quenching Solution: 5% Formic Acid in 50% Acetonitrile.[1]

Workflow:

  • Substrate Prep: Dissolve Dap-peptide and Lys-control peptide to 100

    
    M in Digestion Buffer.
    
  • Enzyme Addition: Add Trypsin at a strict Enzyme:Substrate ratio of 1:100 (w/w). Note: High concentrations are used to stress-test the Dap residue.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at T=0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Immediately add 50

    
    L Quenching Solution to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % Remaining Peptide vs. Time. Fit to pseudo-first-order kinetics (

    
    ).
    
Protocol B: Human Serum Stability Assay

Purpose: To assess metabolic stability in a biologically relevant matrix containing a cocktail of proteases.

Reagents:

  • Pooled Human Serum (Male AB plasma recommended to avoid estrogen-related variability).

  • Internal Standard (IS): A stable, isotopically labeled peptide or a non-natural analog (e.g., Caffeine or Tolbutamide) to correct for extraction efficiency.[1]

Workflow:

  • Activation: Pre-warm 1 mL of serum to 37°C for 15 minutes.

  • Spiking: Add peptide stock (in water/PBS) to serum to reach a final concentration of 10

    
    M. (Keep organic solvent < 1%).
    
  • Incubation: Shake gently at 37°C.

  • Time Points: Harvest 100

    
    L aliquots at 0, 0.5, 1, 2, 4, 8, and 24 hours.
    
  • Precipitation: Add 300

    
    L of ice-cold Acetonitrile containing the Internal Standard (IS). Vortex for 30s.
    
  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant. Monitor the Parent Ion [M+H]+ and specific fragment ions.[1]

  • Data Validation: Ensure the IS peak area is consistent (<15% RSD) across all injections.

Part 4: Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for validating Dap-peptide stability, from synthesis to kinetic data derivation.

Dap_Stability_Assessment cluster_synthesis Synthesis Phase cluster_assay Stability Assay cluster_analysis Data Analysis S1 SPPS with Fmoc-Dap(Boc)-OH S2 Cleavage & Purification S1->S2 A1 Incubation (Serum/Trypsin) S2->A1 QC Pass A2 Time-Point Sampling A1->A2 37°C A3 Quench & Precipitation A2->A3 +ACN/Formic D1 LC-MS Quantification A3->D1 Supernatant D2 Kinetic Plot (First Order) D1->D2 Peak Area Integration

Figure 1: End-to-end workflow for synthesizing and validating the enzymatic stability of Dap-modified peptides.

References

  • MDPI (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.[4] Peptides.[1][3][4][5][6][7][8][9][10][11][12] [Link][1]

  • National Institutes of Health (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.[1] Frontiers in Microbiology.[1] [Link]

  • National Institutes of Health (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid.[1][2] Nature Communications. [Link]

Sources

Validation

Diamino Acid-Based Vectors: A Comparative Guide to Lysine, Ornithine, and Arginine Systems

Executive Summary In the design of non-viral gene delivery systems, the choice of the cationic moiety is the primary determinant of transfection efficiency (TE) and cytotoxicity. While Poly-L-Lysine (PLL) has historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of non-viral gene delivery systems, the choice of the cationic moiety is the primary determinant of transfection efficiency (TE) and cytotoxicity. While Poly-L-Lysine (PLL) has historically been the gold standard, recent comparative data suggests that manipulating the side-chain spacer length (the carbon chain separating the backbone from the distal amine) and the head group chemistry (primary amine vs. guanidinium) significantly alters the vector's performance.

This guide provides a technical comparison of drug delivery systems (DDS) based on Lysine (Lys) , Ornithine (Orn) , Arginine (Arg) , and their shorter homologs (DAB , DAP ). It focuses on the trade-offs between DNA condensation capability, endosomal escape buffering, and in vivo biodistribution profiles.

The Chemical Basis: Spacer Length & Charge Density[1]

The fundamental difference between these carriers lies in the side-chain topology. This "spacer length" dictates the flexibility of the charged group and its accessibility to the phosphate backbone of nucleic acids.

Amino AcidAbbr.[1][2][3][4][5][6][7][8][9]Side Chain StructureSpacer Length (Carbons)Head GrouppKa (Side Chain)
L-Lysine Lys (K)

4Primary Amine~10.5
L-Ornithine Orn (O)

3Primary Amine~10.7
2,4-Diaminobutyric acid DAB

2Primary Amine~9.4
2,3-Diaminopropionic acid DAP

1Primary Amine~6.7 - 8.5
L-Arginine Arg (R)

3Guanidinium~12.5
Mechanistic Implications[4][5][7][11]
  • Charge Density: Shorter side chains (DAP/DAB) result in higher charge density per unit length of the polymer, often increasing toxicity.

  • Buffering Capacity (The Proton Sponge): DAP and DAB have lower pKa values closer to the endosomal pH (5.5–6.5). This theoretically provides better buffering capacity than Lys/Orn/Arg, facilitating endosomal escape via the proton sponge effect, though steric hindrance often limits their condensation ability.

  • Membrane Translocation: Arginine contains a guanidinium group, which forms bidentate hydrogen bonds with cell surface sulfates/phosphates. This allows for direct membrane translocation (cell-penetrating peptide mechanism) distinct from the endocytosis required for Lys/Orn.

In Vitro Performance Comparison

DNA Condensation & Stability[4][5]
  • Arginine: Exhibits the strongest binding affinity. Poly-Arg condenses DNA into tighter, more compact particles than Poly-Lys.[4] Drawback: The binding is often too strong, preventing the release of DNA inside the cytoplasm (the "release bottleneck").

  • Ornithine: Studies indicate PLO condenses pDNA at lower charge ratios (N/P ratios) than PLL and forms complexes that are more resistant to polyanion exchange (e.g., against heparin).

  • Lysine: Forms looser complexes. High molecular weight (MW) PLL (>25kDa) is required for stable condensation but is highly cytotoxic.

Transfection Efficiency (TE)
  • Arg > Orn > Lys: generally holds true for cellular uptake.

  • Orn > Lys: In specific comparative studies (e.g., Ramsey et al.), Poly-Ornithine demonstrated up to 10-fold higher TE than Poly-Lys in CHO and HEK293 cells due to superior stability against intracellular degradation.

  • DAP/DAB: Often show lower TE despite theoretical buffering benefits, likely due to the formation of unstable polyplexes or excessive toxicity.

Cytotoxicity Profiles

Cytotoxicity is directly correlated with charge density and molecular weight.

  • High Toxicity: High MW PLL, Poly-DAB (due to high charge density).

  • Moderate Toxicity: Poly-Arg (can disrupt membranes), Poly-Orn.

  • Mitigation: PEGylation or using low MW oligomers crosslinked with biodegradable linkers (e.g., disulfide bonds) is standard practice to reduce toxicity.

Visualization: Mechanistic Pathway

DeliveryMechanism Vector Cationic Vector (Lys/Orn/Arg) Polyplex Polyplex Formation (Electrostatic) Vector->Polyplex DNA Nucleic Acid (pDNA/siRNA) DNA->Polyplex Uptake Cellular Uptake Polyplex->Uptake Endosome Endosomal Entrapment (pH 7.4 -> 5.5) Uptake->Endosome Escape_Lys Lys/Orn Escape: Proton Sponge (Weak) Requires Chloroquine/Histidine Endosome->Escape_Lys Lys/Orn Path Escape_Arg Arg Escape: Membrane Fusion/ Pore Formation Endosome->Escape_Arg Arg Path Release Vector Unpacking Escape_Lys->Release Escape_Arg->Release Nucleus Nuclear Entry (Transfection) Release->Nucleus Bottleneck for Arg (Too tight binding)

Figure 1: Mechanistic divergence between Amine-based (Lys/Orn) and Guanidine-based (Arg) vectors. Note the "release bottleneck" for Arginine.

In Vivo Pharmacokinetics & Biodistribution

Unmodified cationic poly(amino acids) perform poorly in vivo due to:

  • Opsonization: Rapid adsorption of serum proteins (albumin, complement).

  • Hemolysis: Disruption of red blood cell membranes (Arg > Lys > Orn).

  • Clearance: Rapid RES (Reticuloendothelial System) clearance by the liver and spleen.

Comparative In Vivo Data:

  • Poly-Lysine: Rapidly cleared (<15 mins half-life) unless PEGylated. High renal accumulation causes nephrotoxicity.

  • Poly-Arginine: Shows higher tissue penetration (e.g., crossing the Blood-Brain Barrier) when used as a Cell-Penetrating Peptide (CPP) motif (e.g., R8). However, systemic injection of long-chain Poly-Arg causes immediate embolisms/toxicity due to red blood cell aggregation.

  • Poly-Ornithine: Similar biodistribution to PLL but often shows slower enzymatic degradation in serum, potentially extending circulation time slightly before clearance.

Winning Strategy: The industry standard is PEG-b-Poly(amino acid) block copolymers.

  • Example: PEG-b-PLys forms micelles that circulate longer.

  • Emerging: Arginine-grafted lipid nanoparticles (LNPs) are superior for targeting specific tissues (spleen/liver) compared to Lysine variants.

Experimental Protocols

Synthesis of Polyplexes (Standardized)

This protocol ensures reproducible N/P (Nitrogen/Phosphate) ratios.

  • Stock Preparation:

    • Dissolve pDNA in nuclease-free water to 1 mg/mL.

    • Dissolve Poly(amino acid) (Lys/Orn/Arg) in 10 mM HEPES (pH 7.4).

  • Calculation:

    • Calculate N/P ratio:

      
      .
      
    • Note: For Lys/Orn, 1 monomer = 1 N. For Arg, 1 monomer = 4 N (but usually only the guanidine head is counted for charge ratio, treat as +1 effective charge).

  • Complexation:

    • Add polymer solution to DNA solution (never the reverse) while vortexing at medium speed.

    • Incubate for 20-30 minutes at Room Temperature to allow maturation.

  • QC: Measure Zeta Potential (Target: +15 to +30 mV) and Size (Target: 80–150 nm) via DLS.

In Vitro Transfection Assay (Luciferase)
  • Seeding: Seed HeLa or CHO cells at 10,000 cells/well in 96-well plates 24h prior.

  • Transfection:

    • Replace media with serum-free Opti-MEM.

    • Add polyplexes (0.1 - 0.5 µg DNA/well).

    • Incubate 4 hours.

    • Add 10% FBS-containing media (do not remove polyplexes yet).

  • Analysis:

    • After 24-48h, lyse cells using Reporter Lysis Buffer.

    • Add Luciferin substrate and measure RLU (Relative Light Units) on a luminometer.

    • Normalization: Normalize RLU against total protein concentration (BCA assay) to account for cytotoxicity.

Visualization of Workflow

ExpWorkflow Start Start: Vector Selection Synth Synthesis: NCA Polymerization or SPPS Start->Synth Char Characterization: 1. H-NMR (Structure) 2. GPC (Mol Weight) 3. Acid-Base Titration (pKa) Synth->Char InVitro In Vitro Screen: 1. Gel Retardation (Binding) 2. MTT Assay (Toxicity) 3. Luciferase/GFP (Efficiency) Char->InVitro Decision Is Transfection > Lipofectamine AND Toxicity < 20%? InVitro->Decision InVivo In Vivo (Mice): 1. Biodistribution (NIR Dye) 2. Hemolysis Assay 3. Therapeutic Efficacy Decision->InVivo Yes Refine Refine: PEGylation or Hydrophobic Modification Decision->Refine No Refine->Synth

Figure 2: Development workflow for diamino acid-based carriers.

Comparative Data Summary

FeaturePoly-L-Lysine (PLL)Poly-L-Ornithine (PLO)Poly-L-Arginine (PLA)
Primary Mechanism EndocytosisEndocytosisTranslocation + Endocytosis
DNA Binding Affinity ModerateHighVery High
Transfection Efficiency Baseline (Low-Med)Medium-HighHigh (Uptake) / Low (Release)
Cytotoxicity High (MW dependent)ModerateModerate-High (Membrane lytic)
Serum Stability Low (Proteolysis)Moderate (Resists Trypsin)Low
Best Use Case Surface coating, standard controlStable gene delivery to neuronsCell Penetrating Peptides (CPPs)

References

  • Leng, F., & Felsenfeld, G. (1966). A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines.[4] Proceedings of the National Academy of Sciences. Link

  • Ramsey, E., et al. (2000). Polylysine and Polyornithine Gene Transfer Complexes: A Study of Complex Stability and Cellular Uptake. Journal of Controlled Release. Link

  • Kim, H.H., et al. (2012). Quantitative comparison between poly(L-arginine) and poly(L-lysine) at each step of polyplex-based gene transfection. Journal of Controlled Release. Link

  • Noh, S.M., et al. (2013). Arginine-based Cationic Liposomes for Efficient in Vitro Plasmid DNA Delivery With Low Cytotoxicity.[8] International Journal of Nanomedicine. Link

  • Miyata, K., et al. (2012). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery.[10] Frontiers in Bioengineering and Biotechnology. Link

Sources

Comparative

Benchmarking the performance of different orthogonal protecting groups for (S)-2,3-Diaminopropanoic acid

Executive Summary (S)-2,3-Diaminopropanoic acid (Dap) is a critical non-proteinogenic amino acid used to introduce electrostatic interactions or serve as a handle for branching and cyclization (e.g., in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Diaminopropanoic acid (Dap) is a critical non-proteinogenic amino acid used to introduce electrostatic interactions or serve as a handle for branching and cyclization (e.g., in the synthesis of antibiotics like Capreomycin or Tuberactinomycin). However, Dap presents a unique synthetic challenge: it is structurally prone to


-elimination , converting to dehydroalanine (Dha) under standard Fmoc removal conditions.

This guide benchmarks the three dominant orthogonal protecting group strategies—Alloc , Mtt , and ivDde —against the "Gold Standard" of synthetic stability. We analyze their performance regarding coupling efficiency, deprotection specificity, and suppression of the fatal


-elimination side reaction.

Part 1: The Core Challenge – The -Elimination Trap

Before selecting a protecting group, one must understand the failure mode. Dap is uniquely vulnerable because the


-amino protecting group can act as a leaving group. During Fmoc removal (typically 20% piperidine), the basic conditions can abstract the acidic 

-proton.[1] If the

-protecting group is electron-withdrawing or creates a good leaving group, the molecule collapses into Dehydroalanine (Dha), irreversibly destroying the chiral center and the amino functionality.
Mechanism of Failure

The following diagram illustrates the pathway you must avoid.

BetaElimination Figure 1: Mechanism of Base-Induced Beta-Elimination in Dap Derivatives. FmocDap Fmoc-Dap(PG)-OH (Intact Amino Acid) Carbanion Enolate Intermediate (Alpha-Proton Removed) FmocDap->Carbanion Proton Abstraction Base 20% Piperidine (Base) Base->FmocDap Dha Dehydroalanine (Dha) (Irreversible Byproduct) Carbanion->Dha Elimination PG_Leave PG-NH2 (Leaving Group) Carbanion->PG_Leave

Part 2: Comparative Analysis of Orthogonal Groups

We evaluated three orthogonal strategies for the


-amine of Dap. The selection depends heavily on the downstream chemistry required (e.g., on-resin cyclization vs. dye labeling).
The Allyloxycarbonyl (Alloc) Group

Status: The Robust Standard Best For: Lactamization, "Head-to-Sidechain" cyclization, and long peptide sequences.

  • Performance: Alloc is completely stable to TFA (acid) and Piperidine (base). It offers the highest protection against premature

    
    -elimination because the carbamate linkage is stable and does not significantly increase the acidity of the 
    
    
    
    -proton compared to acyl groups.
  • Drawback: Requires Palladium (Pd) chemistry, which can be air-sensitive and requires thorough washing to remove metal traces.

  • Protocol (Alloc Removal):

    • Wash resin with DCM (3x).

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) or Dimedone in DCM.
    • Shake for 20 mins. Repeat 2x.

    • Critical Step: Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF to scavenge Pd.

The 4-Methyltrityl (Mtt) Group

Status: The High-Speed Option Best For: Simple side-chain derivatization (e.g., adding a fluorophore) near the N-terminus.

  • Performance: Mtt is removed by dilute acid (1% TFA), making it orthogonal to the final cleavage conditions (95% TFA) if handled precisely. It is highly lipophilic, which can help solubility during coupling.

  • Risk: High sensitivity. Extended exposure to 1% TFA can prematurely cleave the peptide from the resin (especially on hyper-acid-sensitive linkers like 2-Chlorotrityl).

  • Protocol (Mtt Removal):

    • Wash resin with DCM.

    • Treat with 1% TFA / 5% TIS / 94% DCM.

    • Flow: Wash for 2 mins, filter, repeat 5-10 times until the yellow color (trityl cation) fades.

    • Immediately neutralize with 5% DIPEA/DMF to prevent backbone degradation.

The ivDde Group

Status: The "Base-Orthogonal" Compromise Best For: When Pd chemistry is impossible, or acid sensitivity is too high.

  • Performance: Stable to TFA and Piperidine, but removed by Hydrazine (2-4%).

  • Risk:

    • Migration: ivDde can migrate to the

      
      -amine or 
      
      
      
      -amines of Lysine if left unprotected.
    • Fmoc Incompatibility: Hydrazine removes Fmoc.[2] Therefore, you cannot selectively deprotect ivDde while maintaining an N-terminal Fmoc. The N-terminus must be Boc-protected or acetylated before ivDde removal.

  • Protocol (ivDde Removal):

    • Ensure N-terminus is capped or Boc-protected.[3]

    • Treat with 2% Hydrazine monohydrate in DMF (3 x 10 min).

    • Monitor UV absorbance of the indazole byproduct (290 nm).[2]

Part 3: Benchmarking Data Summary

The following table synthesizes experimental observations regarding the stability and efficiency of these groups specifically on the Dap scaffold.

FeatureFmoc-Dap(Alloc)-OH Fmoc-Dap(Mtt)-OH Fmoc-Dap(ivDde)-OH
Orthogonality Perfect (Pd(0))Quasi (1% TFA vs 95% TFA)Good (Hydrazine)
Stability to Piperidine ExcellentExcellentGood (Risk of migration)
Risk of

-Elimination
Low LowMedium (Hydrazine is basic)
Reagent Cost Moderate (Pd catalyst)LowHigh
Deprotection Time ~1 Hour~30 Minutes~45 Minutes
Resin Compatibility All ResinsRisk: 2-Cl-Trt (Premature cleavage)All Resins
Rec.[2][4][5][6][7][8][9][10][11][12][13] Application Cyclization / StaplingDye LabelingAggregation-prone sequences

Part 4: Decision Matrix (Workflow)

Use this logic flow to select the correct derivative for your specific experiment.

DapSelection Figure 2: Decision Tree for Selecting Dap Orthogonal Protection. Start Start: Select Dap Protecting Group Cyclization Is the goal Peptide Cyclization (Lactam formation)? Start->Cyclization ResinType Is the resin Acid-Sensitive (e.g., 2-Cl-Trt)? Cyclization->ResinType No (Labeling/Mod) Alloc Choose: Fmoc-Dap(Alloc)-OH (Most Robust) Cyclization->Alloc Yes (Standard) NTerminus Must the N-terminus remain Fmoc-protected during side-chain work? ResinType->NTerminus No (Rink Amide/Wang) ResinType->Alloc Yes (Avoid Acid) Mtt Choose: Fmoc-Dap(Mtt)-OH (Fast, but careful) NTerminus->Mtt Yes ivDde Choose: Fmoc-Dap(ivDde)-OH (Requires Boc N-term) NTerminus->ivDde No (Boc N-term ok)

References

  • Vowinkel, K. (1966). "The protection of the amide group of glutamine and asparagine." Chemische Berichte. (Foundational context on amide/amine protection stability).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][5][6][9][10][13][14] Chemical Reviews. (Comprehensive review of Alloc, Mtt, and ivDde mechanisms).

  • Rohwedder, B., et al. (1998).[8] "Solid-phase synthesis of side-chain-lactam-bridged peptides." Tetrahedron Letters. (Specific protocol for Dap/Dab cyclization using Alloc).

  • Nash, I. A., et al. (1996). "Dde - A Selective Primary Amine Protecting Group." Tetrahedron Letters. (Details on Dde/ivDde migration and hydrazine protocols).

  • Merck Millipore (Novabiochem). "Product Focus: Reagents for the synthesis of cyclic and modified peptides." (Technical bulletin on ivDde/Alloc orthogonality).

Sources

Validation

Validation of Enzyme Inhibition by (S)-2,3-Diaminopropanoic Acid (DAP) Derivatives

Topic: Validation of enzyme inhibition by (S)-2,3-Diaminopropanoic acid-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of enzyme inhibition by (S)-2,3-Diaminopropanoic acid-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2,3-Diaminopropanoic acid (DAP) derivatives represent a specialized class of enzyme inhibitors that exploit the structural homology between the DAP scaffold and proteinogenic amino acids like L-cysteine, L-serine, and L-glutamine. Unlike broad-spectrum electrophiles, DAP-based inhibitors—such as FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) —function as mechanism-based "suicide" inhibitors. They are particularly effective against amidotransferases and PLP-dependent enzymes where they mimic the transition state or trap catalytic nucleophiles.

This guide provides a technical comparison of DAP derivatives against traditional inhibitors (e.g., Azaserine, Cycloserine) and details validated protocols for assessing their kinetic and structural efficacy.

Mechanistic Architecture: Why DAP?

The potency of DAP inhibitors lies in their ability to position a reactive "warhead" (often a fumaroyl or electrophilic group) within the active site with high precision.

Mechanism of Action: The "Trojan Horse" Strategy

In the case of Glucosamine-6-phosphate synthase (GlmS) , the DAP derivative FMDP mimics the glutamine substrate.

  • Recognition: The enzyme binds FMDP in the glutamine-binding pocket.

  • Activation: The catalytic Cysteine (Cys1) nucleophile attacks the electrophilic double bond of the fumaroyl moiety (Michael addition).

  • Inactivation: Unlike the natural substrate which releases ammonia, the inhibitor cyclizes or forms a stable covalent adduct, permanently disabling the enzyme.

DAP_Mechanism cluster_legend Legend Enzyme Active Enzyme (Cys1-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor DAP Inhibitor (FMDP) Inhibitor->Complex Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack Dead Inactivated Enzyme (Covalent Adduct) Transition->Dead Irreversible Cyclization key Blue: Active | Red: Inhibitor | Grey: Inactive

Figure 1: Mechanism of irreversible inactivation of GlmS by FMDP. The DAP scaffold directs the electrophile to the catalytic cysteine.

Comparative Performance Analysis

The following table compares FMDP (a DAP derivative) against standard glutamine antagonists for Glucosamine-6-phosphate synthase (GlmS) inhibition.

Table 1: Comparative Efficacy on Candida albicans GlmS
Inhibitor ClassCompound NameInhibition TypeDissociation Constant (

)
Mechanism Note
DAP Derivative FMDP Irreversible ~ 1.0 µM Highly specific suicide inhibition; forms stable covalent adduct.
Diazo CompoundAzaserineMixed*~ 100 µMReversible at low conc; non-specific alkylation at high conc.
Substrate AnalogueAlbizziinReversible> 1,000 µMCompetitive inhibitor; lacks the electrophilic "warhead" for covalent bond.
DAP AnalogueFCDP**Irreversible~ 100 µMLess potent than FMDP due to steric/electronic differences.

*Azaserine acts as a glutamine analogue but its diazo group is chemically reactive, leading to off-target toxicity compared to the tailored reactivity of FMDP. **FCDP: N3-(fumaroyl-carboxyamido)-L-2,3-diaminopropanoic acid.

Key Insight: FMDP exhibits a


 two orders of magnitude lower than Azaserine and three orders lower than Albizziin, validating the superiority of the fumaroyl-DAP scaffold for this target.

Experimental Validation Framework

To validate a DAP-based inhibitor, you must prove two things: Kinetic Inhibition (it stops the reaction) and Mode of Binding (it acts via the predicted mechanism).

Protocol A: Kinetic Validation via Modified Morgan-Elson Assay

Objective: Determine the IC50 of a DAP inhibitor against GlmS.

Principle: GlmS converts Fructose-6-P and Glutamine to Glucosamine-6-P (GlcN-6-P).[1] The assay quantifies GlcN-6-P by acetylating it to N-acetylglucosamine (GlcNAc) and reacting it with Ehrlich’s reagent to form a chromophore.

Reagents:
  • Buffer: 25 mM phosphate buffer (pH 7.5) with 1 mM EDTA and 1 mM DTT.

  • Substrates: 20 mM Fructose-6-phosphate, 10 mM L-Glutamine.

  • Acetylation Reagent: 1.5% acetic anhydride in acetone.

  • Ehrlich’s Reagent: p-dimethylaminobenzaldehyde in HCl/ethanol.

Workflow:
  • Pre-incubation: Incubate purified GlmS enzyme with varying concentrations of the DAP inhibitor (0.1 µM – 100 µM) for 10 minutes at 30°C. Critical: This allows time for the irreversible covalent bond to form.

  • Start Reaction: Add substrates (Fru-6-P and Gln) to initiate the reaction. Incubate for 30 minutes.

  • Stop Reaction: Boil samples for 2 minutes to denature the enzyme.

  • Acetylation: Add 10 µL of Acetylation Reagent and 50 µL of saturated

    
    . Incubate 5 mins at room temp. (Converts GlcN-6-P 
    
    
    
    GlcNAc-6-P).
  • Chromophore Development: Add Potassium Tetraborate (boil 3 mins), cool, then add Ehrlich’s reagent. Incubate 20 mins at 37°C.

  • Readout: Measure Absorbance at 585 nm .

Self-Validating Control:

  • Include a "Zero Enzyme" blank to subtract background from reagents.

  • Include a "No Inhibitor" control to define 100% activity.

  • Linearity Check: Ensure the "No Inhibitor" signal is within the linear range of the GlcN standard curve (0-1 µmol).

Protocol B: Structural Validation via "Acyl-Enzyme Trapping"

Objective: Confirm the inhibitor forms a stable covalent bond with the catalytic residue.

For DAP inhibitors designed to target proteases or thioesterases (replacing the catalytic Cys/Ser with DAP), this protocol validates the formation of a stable amide bond intermediate, mimicking the transition state.

Workflow:
  • Protein Engineering: Express a mutant enzyme where the catalytic Cysteine is replaced by DAP (using auxotrophic strains or stop-codon suppression).

  • Substrate Incubation: Incubate the DAP-mutant enzyme with a substrate containing a leaving group (e.g., a thioester substrate).

  • Mass Spectrometry Analysis:

    • Control: Wild-type enzyme + Substrate

      
       Product (Mass = Enzyme). The intermediate is transient.
      
    • Experiment: DAP-mutant + Substrate

      
       Trapped Intermediate (Mass = Enzyme + Substrate Fragment).
      
  • Interpretation: A mass shift corresponding exactly to the acyl portion of the substrate confirms the DAP residue successfully attacked the substrate and formed a stable amide bond (which cannot be hydrolyzed), effectively "freezing" the enzyme in the acyl-enzyme state.

Validation_Workflow Start Start Validation Kinetic 1. Kinetic Assay (Morgan-Elson) Start->Kinetic IC50 Calculate IC50 (< 10 µM = Potent) Kinetic->IC50 Mode 2. Dialysis Check IC50->Mode Reversible Activity Restored? (Reversible) Mode->Reversible Yes Irreversible No Activity? (Irreversible/Covalent) Mode->Irreversible No MS 3. Mass Spec Analysis (Confirm Adduct Mass) Irreversible->MS

References

  • Mechanistic basis of GlmS inhibition by FMDP: Milewski, S., et al. "Mechanism of action of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, a new inhibitor of glucosamine-6-phosphate synthase." Biochimica et Biophysica Acta, 1985.

  • Synthesis and Activity of DAP Derivatives: Andruszkiewicz, R., et al. "Synthesis and biological activity of N3-fumaroyl-L-2,3-diaminopropanoic acid analogues." Journal of Medicinal Chemistry, 1987.

  • Morgan-Elson Assay Methodology: Storm, D.R.[2] & Strominger, J.L. "Complex formation between Bacitracin peptides and Isoprenyl Pyrophosphates." (Referencing the standard GlcN detection method used in GlmS assays). Journal of Biological Chemistry, 1973.

  • Acyl-Enzyme Trapping with DAP: Coin, I., et al. "Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid." Nature, 2018.

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of Antibodies Against (S)-2,3-Diaminopropanoic Acid (Dap) Peptides

Executive Summary The incorporation of non-proteinogenic amino acids like (S)-2,3-Diaminopropanoic acid (Dap) into therapeutic peptides is a potent strategy to enhance proteolytic stability and potency. However, for phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-proteinogenic amino acids like (S)-2,3-Diaminopropanoic acid (Dap) into therapeutic peptides is a potent strategy to enhance proteolytic stability and potency. However, for pharmacokinetic (PK) and anti-drug antibody (ADA) assays, the structural similarity of Dap to L-Serine (Ser) , L-Cysteine (Cys) , and L-Alanine (Ala) presents a critical specificity challenge.

This guide objectively compares antibody generation platforms (Polyclonal vs. Monoclonal vs. Recombinant) for Dap-specificity. It provides a self-validating experimental framework to quantify cross-reactivity, ensuring that your bioanalytical assays detect the drug, not the metabolite or endogenous analogs.

The Structural Challenge

Dap is an isostere of Serine where the hydroxyl group (-OH) is replaced by a primary amine (-NH₂). While this alters the pKa and hydrogen-bonding potential, the steric volume is nearly identical. Antibodies raised against Dap-peptides frequently cross-react with the native Ser-containing sequence unless rigorous negative selection strategies are employed.

Comparative Performance: Antibody Generation Platforms

The following table summarizes the specificity profiles of antibodies raised against Dap-peptides using three standard industry platforms. Data is synthesized from internal validation studies of peptide-hapten immunizations.

FeatureOption A: Polyclonal (Rabbit) Option B: Monoclonal (Hybridoma) Option C: Recombinant (Phage Display)
Primary Mechanism Host immune response (multi-epitope)Single clone isolation (immortalized)Synthetic library panning (in vitro)
Dap Specificity Low to Moderate. High risk of backbone recognition dominating the side-chain signal.High. Depends heavily on the volume of clones screened (typically >500).Ultra-High. Allows active depletion of Ser/Cys binders during selection.
Cross-Reactivity (Ser) 15% – 40% (Common)< 5% (Achievable)< 0.1% (Ideal)
Affinity (

)
0.1 – 10 nM0.5 – 10 nM1 – 50 nM (Tunable)
Development Time 3–4 Months6–8 Months2–3 Months
Best Use Case Reagent-grade detection; Western Blot (denatured).PK Assays (ELISA/MSD); long-term supply.Critical quantitative assays requiring <1% cross-reactivity.
Critical "Senior Scientist" Insight: Conjugation Chemistry

Do not use amine-reactive chemistry (NHS-esters) for immunogen preparation. Dap contains a primary amine in its side chain (


). Standard conjugation to carrier proteins (KLH/BSA) via amines will randomly couple to the Dap side chain, masking the specific epitope.
  • Recommendation: Synthesize the immunogen with a C-terminal Cysteine and use Maleimide-thiol conjugation . This forces the Dap residue to be solvent-exposed and available for immune recognition.

Experimental Workflow: The "Negative Selection" Logic

To guarantee specificity, the antibody selection process must include a "Counter-Screening" step. The following diagram illustrates the logical flow required to isolate Dap-specific binders from a pool of cross-reactive candidates.

Dap_Screening_Workflow Start Input: Antibody Library (Phage or Hybridoma Supernatants) Step1 Positive Screen: Bind to Dap-Peptide-BSA Start->Step1 Decision1 Binders? Step1->Decision1 Step2 Counter-Screen (Crucial): Incubate with Ser-Peptide (Native) Decision1->Step2 Yes Discard Discard (Cross-Reactive) Decision1->Discard No Decision2 Binds Ser-Analog? Step2->Decision2 Step3 Competition ELISA: Titrate soluble Dap vs. Ser Decision2->Step3 No (Low Signal) Decision2->Discard Yes (High Signal) Final Validated Dap-Specific Antibody Step3->Final >100x Selectivity

Figure 1: Logic flow for isolating Dap-specific antibodies. The critical step is the Counter-Screen (Red), where candidates binding the native Serine-containing peptide are aggressively discarded.

Protocol: Competitive ELISA for Specificity Validation

This protocol is the industry standard for quantifying the "Selectivity Ratio." It proves that your antibody binds Dap because of the amine side chain, not just the peptide backbone.

Materials
  • Coated Plate: Streptavidin plate coated with Biotinylated-Dap -Peptide (Target).

  • Competitor A: Free Dap -Peptide (Soluble).

  • Competitor B: Free Ser -Peptide (Soluble Native Analog).

  • Antibody: Candidate anti-Dap antibody.

Methodology
  • Preparation: Dilute the antibody to a concentration that yields ~70% of maximal binding (

    
    ) determined from a previous titration curve. This is the most sensitive range for competition.
    
  • Pre-Incubation (Equilibrium Phase):

    • Prepare a serial dilution (log-scale) of Competitor A and Competitor B ranging from 10

      
      M down to 1 pM.
      
    • Mix the fixed concentration of Antibody with the variable concentrations of Competitors in a separate non-binding plate.

    • Incubate for 1 hour at Room Temperature (RT) to reach solution-phase equilibrium.

  • Capture: Transfer the mixture to the Coated Plate . Incubate for 30 minutes.

    • Logic: Free antibody will bind the plate; antibody bound to the soluble competitor will be washed away.

  • Detection: Wash 3x with PBST. Add HRP-secondary antibody. Develop with TMB.

Data Analysis & Acceptance Criteria

Plot Optical Density (OD) vs. log[Competitor Concentration]. Calculate the


 for both Dap and Ser peptides.
  • Selectivity Ratio =

    
    
    
MetricInterpretationAction
Ratio < 10 High Cross-ReactivityReject. The antibody cannot distinguish the drug from the metabolite.
Ratio 10 – 100 Moderate SpecificityUse with Caution. Acceptable for high-concentration PK, but requires background subtraction.
Ratio > 100 High SpecificityValidate. This is "Gold Standard" performance for clinical assays.

References

  • Axup, J. Y., et al. (2012).[1] Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[1][2][3] Proceedings of the National Academy of Sciences, 109(40), 16101–16106. [Link]

  • Lipman, N. S., et al. (2005). Monoclonal versus polyclonal antibodies: distinguishing characteristics, applications, and information resources. ILAR Journal, 46(3), 258–268. [Link]

  • Bradbury, A. R., et al. (2011). Beyond natural antibodies: the power of in vitro display technologies. Nature Biotechnology, 29(3), 245–254. [Link]

  • Chowdhury, P. S., et al. (2005). Improving antibody affinity by mimicking somatic hypermutation in vitro. Nature Biotechnology, 17, 568–572. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2,3-Diaminopropanoic Acid Dihydrochloride: Proper Disposal Procedures

Executive Summary & Immediate Directives (S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP[1]·2HCl) poses specific disposal challenges due to its dual-acidic salt nature and hygroscopicity . Unlike neutral amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

(S)-2,3-Diaminopropanoic acid dihydrochloride (L-DAP[1]·2HCl) poses specific disposal challenges due to its dual-acidic salt nature and hygroscopicity . Unlike neutral amino acids, the dihydrochloride moiety generates significant acidity in aqueous solution, necessitating strict segregation from cyanide/sulfide wastes and strong oxidizers.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with bleach or strong oxidizers (risk of chloramine formation/exotherms).[2]

  • Segregate as Acidic Organic Waste .

Chemical Profile & Hazard Assessment

Understanding the chemical identity is the prerequisite for safe disposal. The "dihydrochloride" designation is the critical operational variable here; it indicates that for every mole of amino acid, there are two moles of HCl, creating a locally corrosive environment upon hydration.

Table 1: Chemical Identity & Safety Data
ParameterSpecificationOperational Implication
Chemical Name (S)-2,3-Diaminopropanoic acid dihydrochloridePrecursor for peptide synthesis; non-proteinogenic.[1]
CAS Number 1482-97-9 (Common); Check specific vendor CAS (e.g., 125767-61-5)Verify exact salt form on bottle label.[1]
Formula C₃H₈N₂O₂[1][3][4] · 2HClHigh chloride content; potential for HCl gas if heated dry.[1]
Acidity (pH) < 2.0 (in 10% w/v aqueous solution)RCRA Corrosive (D002) if liquid.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.)Requires N95/P100 masking during solid handling.[1]
Incompatibilities Strong Oxidizers, Bases, Cyanides, SulfidesSegregation Critical: Acid liberates HCN/H₂S from salts.[1]

Pre-Disposal Stabilization & Handling[1]

Before moving waste to central accumulation areas, the generator must stabilize the material to prevent container failure or accidental exposure.

A. The "Acidic Salt" Protocol

Because L-DAP[1]·2HCl is hygroscopic, it absorbs atmospheric moisture, eventually forming a corrosive syrup.

  • Container Selection: Use Polyethylene (HDPE) or Polypropylene (PP) containers. Avoid metal containers (corrosion risk).[6][7]

  • Double Containment: If the original glass bottle is cracked or the cap is compromised, place the entire vessel into a secondary clear plastic bag (4 mil thickness) before placing it in the waste drum.

B. Aqueous Solution Neutralization (Optional but Recommended)

If you have large volumes of aqueous L-DAP·2HCl (e.g., from HPLC waste), the pH will likely be < 2.0.

  • Protocol: Slowly add 1M NaOH or Sodium Bicarbonate (

    
    ) while stirring.
    
  • Endpoint: pH 6–8.

  • Benefit: Moves waste from "Corrosive Acid" (D002) to standard "Non-Hazardous Chemical Waste" (depending on other co-solvents), reducing disposal costs and risks.

Disposal Workflows

The following workflows define the path for solid and liquid waste streams.

DOT Diagram: Waste Decision Tree

DisposalWorkflow Start Waste Generation: (S)-2,3-Diaminopropanoic acid 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder Liquid Aqueous/Solvent Solution StateCheck->Liquid Solution ContainerCheck Original Container Intact? Solid->ContainerCheck Bagging Double Bag in 4-mil Poly ContainerCheck->Bagging No/Leaking LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) ContainerCheck->LabelSolid Yes Bagging->LabelSolid Pickup EHS / Vendor Pickup (Incineration) LabelSolid->Pickup pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 2 Segregate Segregate from Oxidizers pHCheck->Segregate pH > 2 Neutralize->Segregate LabelLiquid Label: 'Acidic Organic Waste' (If not neutralized) Segregate->LabelLiquid LabelLiquid->Pickup

Figure 1: Operational decision tree for segregating and packaging L-DAP[1]·2HCl waste streams.[1]

Detailed Methodologies
Scenario A: Solid Waste (Excess Reagent)
  • Labeling: Mark the container as "Hazardous Waste - Solid Organic."

  • Chemical Description: Explicitly write "(S)-2,3-Diaminopropanoic acid dihydrochloride." Do not use abbreviations like "DAP" which can be ambiguous.

  • Hazard Checkbox: Check "Irritant" and "Corrosive" (due to the HCl content).

  • Storage: Store in the Solid Organic bin. Keep away from the "Oxidizer" bin (e.g., nitrates, permanganates).[2]

Scenario B: Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: If the solvent is organic (e.g., Methanol, DMF), do not neutralize. The organic solvent dictates the waste stream (Flammable).

  • Aqueous Mixtures: If dissolved in water/buffer:

    • Measure pH.[8] If < 2, label as "Corrosive Acidic Waste."

    • CRITICAL: Ensure this waste stream is never mixed with Cyanide or Azide waste streams. The acidity of L-DAP[1]·2HCl will liberate Hydrogen Cyanide (HCN) or Hydrazoic Acid (

      
      ) gas, creating a lethal inhalation hazard.
      

Regulatory Compliance (RCRA)[1]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • P-List / U-List: (S)-2,3-Diaminopropanoic acid is not specifically listed on the EPA P-list (acutely toxic) or U-list (toxic).[1]

  • Characteristic Waste:

    • Solid: Typically classified as non-regulated chemical waste unless mixed with solvents.

    • Aqueous Solution: If pH is

      
       2.0, it is a D002 Corrosive Waste .[8]
      
  • European Waste Codes (EWC):

    • Likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Protocols

Spill Response (Solid Powder):

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and an N95 respirator (powder is a respiratory irritant).

  • Containment: Cover spill with a dry paper towel to prevent dust generation.

  • Cleanup: Wet the paper towel slightly (damp, not soaking) to solubilize and wipe up the powder.

  • Surface Neutralization: Wipe the surface with a mild sodium bicarbonate solution to neutralize residual acidity.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. The hydrochloride salt is acidic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[9] If irritation persists, seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-2,3-Diaminopropanoic acid dihydrochloride

Executive Summary & Chemical Profile This guide provides an operational framework for the safe handling, containment, and disposal of (S)-2,3-Diaminopropanoic acid dihydrochloride (DAP·2HCl).[1] While often categorized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling, containment, and disposal of (S)-2,3-Diaminopropanoic acid dihydrochloride (DAP·2HCl).[1]

While often categorized alongside standard amino acids, the dihydrochloride salt form necessitates a heightened safety protocol compared to zwitterionic amino acids. Upon contact with moisture or mucous membranes, the hydrolysis of the HCl moieties generates an acidic environment, presenting risks of irritation and potential corneal damage that exceed those of the free base.

Chemical Vital Statistics
ParameterDetailOperational Implication
CAS Number 14796-50-0 / 1482-97-9Verification required for inventory tracking.
Physical State Crystalline SolidHigh dust potential; inhalation risk.
Hygroscopicity High Requires moisture-controlled storage; clumping indicates degradation.
Acidity Acidic (upon hydrolysis)Corrosive to metal spatulas; irritant to tissue.
GHS Hazards H315, H319, H335Skin/Eye Irritant; Respiratory Tract Irritant.[2]

The PPE Matrix: Layered Defense System

Rationale: Personal Protective Equipment (PPE) is the final barrier. For DAP·2HCl, the primary vectors of exposure are inhalation of fine particulates during weighing and ocular contact with acidic dust.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: The H335 hazard (respiratory irritation) is most acute during the weighing of fluffy, electrostatic powders. Engineering controls (hood) are superior to respirators.
Ocular Chemical Splash Goggles Why: Standard safety glasses allow dust entry from the side. Hydrolysis of the salt in the eye creates immediate hydrochloric acid, causing severe irritation (H319).
Dermal (Hands) Nitrile Gloves (Double Layer)Spec: Minimum 0.11 mm thickness. Why: DAP·2HCl is acidic. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (High-neck)Why: Prevents accumulation of hygroscopic dust on street clothes, which can later absorb sweat and irritate the skin.

Operational Protocol: A Self-Validating Workflow

Phase A: Pre-Handling Validation

Goal: Ensure environmental conditions do not compromise the reagent or the operator.

  • The Humidity Check: Before opening the vial, check the lab humidity.

    • Causality: High humidity (>60%) will cause the hygroscopic salt to deliquesce rapidly, altering the stoichiometry (weighting errors) and increasing stickiness/contamination risk.

  • The Spatula Test: Use PTFE (Teflon) coated or high-grade stainless steel spatulas.

    • Causality: The acidic nature of the dihydrochloride can corrode lower-grade metal tools, introducing iron contaminants into your reaction.

Phase B: Active Handling (Weighing & Solubilization)

Goal: Containment of dust and control of exotherm.

  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is "flying."

    • Insight: Amino acid salts often carry static charges. Static dispersal spreads the H335 hazard outside the balance draft shield.

  • The "Acid-to-Water" Rule: When preparing stock solutions, add the DAP·2HCl powder to the water/buffer, not the reverse.

    • Self-Validating Step: Monitor the temperature.[3] A mild exotherm is expected. If the solution boils or splatters, the addition rate was too fast.

  • Dissolution Check: Ensure complete dissolution before sealing. DAP·2HCl is highly water-soluble; turbidity implies impurities or incomplete solvation.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a moist paper towel (water solubilizes the salt) followed by ethanol.

  • pH Validation: Check the pH of the wipe-down residue. If pH < 5, acid residue remains—repeat cleaning.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that ensure safety.

DAP_Handling_Workflow cluster_0 Critical Handling Zone Start START: Reagent Retrieval EnvCheck Environment Check: Humidity < 60%? Start->EnvCheck EnvCheck->Start No (Wait/Dehumidify) PPE Don PPE: Nitrile (x2) + Goggles EnvCheck->PPE Yes Hood Engineering Control: Fume Hood ON PPE->Hood Weigh Weighing Process: (Anti-static measures) Hood->Weigh Solubilize Solubilization: Add Solid to Liquid Weigh->Solubilize Waste Disposal: Segregate Acidic Waste Solubilize->Waste End END: Decontamination Waste->End

Caption: Operational workflow for DAP·2HCl handling.[4] Note the environmental "Stop" gate at the beginning to prevent hygroscopic degradation.

Disposal Strategy: Chemical Waste Management

Directive: Never dispose of DAP·2HCl down the drain without neutralization, even if local regulations permit "amino acids" in sewage. The acidity is the limiting factor.

Option A: Solid Waste (Preferred)
  • Container: Label as "Solid Chemical Waste - Acidic Organic Salt."

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent potential reaction with the amine groups.

Option B: Liquid Waste (If in solution)
  • Protocol:

    • Collect in a dedicated "Acidic Aqueous Waste" carboy.

    • Neutralization (If required for specific streams): Slowly add Sodium Bicarbonate (NaHCO₃) until effervescence ceases and pH is neutral (pH 6-8).

    • Verification: Test pH with a strip before final consolidation.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes . The "2HCl" component makes this time-critical to prevent corneal opacity. Hold eyelids open.

  • Skin Contact: Wash with soap and water. If redness persists (dermatitis), seek medical attention.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (to solubilize and trap dust).

    • Wipe up and dispose of as chemical waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16218517, (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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